molecular formula C8H5NO4 B598242 4-Nitrobenzofuran-3(2H)-one CAS No. 1199783-06-6

4-Nitrobenzofuran-3(2H)-one

Cat. No.: B598242
CAS No.: 1199783-06-6
M. Wt: 179.131
InChI Key: WEPQVVSBNQBVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzofuran-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO4 and its molecular weight is 179.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-6-4-13-7-3-1-2-5(8(6)7)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPQVVSBNQBVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698422
Record name 4-Nitro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199783-06-6
Record name 4-Nitro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Benzofuranone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzofuran-3(2H)-one

The benzofuranone heterocyclic system is a cornerstone in the architecture of numerous natural products and biologically active molecules.[1] Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The targeted synthesis of specifically substituted benzofuranones, such as this compound, is of paramount importance for the development of novel therapeutics and functional materials. The nitro group, in particular, serves as a versatile chemical handle, enabling further structural modifications through reduction to an amine or via nucleophilic aromatic substitution, thus opening avenues to diverse molecular libraries.

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Eschewing a simplistic recitation of steps, we delve into the causality behind experimental choices, offering a robust, logical framework designed for researchers, scientists, and professionals in drug development. The proposed route is grounded in fundamental, well-established organic transformations, ensuring reproducibility and scalability.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The core of our approach is the late-stage formation of the heterocyclic ring via an intramolecular esterification (lactonization). This pinpoints the key precursor as a specifically substituted phenylacetic acid derivative.

The retrosynthetic analysis for this compound is as follows:

G Target This compound (Target) Precursor1 2-Hydroxy-6-nitrophenylacetic Acid Target->Precursor1 Intramolecular Cyclization (Lactonization) Precursor2 2-Methoxy-6-nitrophenylacetic Acid Precursor1->Precursor2 Ether Cleavage Precursor3 2-Methoxy-6-nitrobenzoic Acid Precursor2->Precursor3 Arndt-Eistert Homologation Precursor4 1-Methoxy-2-methyl-3-nitrobenzene Precursor3->Precursor4 Oxidation of Methyl Group Start 2-Methyl-3-nitrophenol (Starting Material) Precursor4->Start Hydroxyl Protection

Caption: Retrosynthetic pathway for this compound.

This analysis reveals that direct nitration of a pre-formed benzofuranone or phenylacetic acid is likely to yield undesired isomers due to powerful directing group effects. Our forward synthesis therefore focuses on building the molecule with the correct substitution pattern from a simple, commercially available starting material, 2-methyl-3-nitrophenol.

Forward Synthesis: A Step-by-Step Experimental Guide

The proposed synthesis is a five-step sequence designed to meticulously control the regiochemistry and functional group transformations required to achieve the target molecule.

Step 1: Protection of the Phenolic Hydroxyl Group
  • Transformation: 2-Methyl-3-nitrophenol to 1-Methoxy-2-methyl-3-nitrobenzene.

  • Expertise & Causality: The initial step is the protection of the acidic phenolic proton. This is critical to prevent unwanted side reactions in the subsequent strong base or oxidative conditions. A Williamson ether synthesis is employed to convert the phenol into a stable methyl ether, which is robust and can be cleaved reliably in a later step.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-methyl-3-nitrophenol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methoxy-2-methyl-3-nitrobenzene.

Step 2: Side-Chain Oxidation
  • Transformation: 1-Methoxy-2-methyl-3-nitrobenzene to 2-Methoxy-6-nitrobenzoic Acid.

  • Expertise & Causality: The benzylic methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation. The reaction is typically performed in an aqueous solution under basic conditions and heat, which facilitates the oxidation of the alkyl side-chain on the electron-deficient aromatic ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq.) in a mixture of water and pyridine.

  • Heat the mixture to reflux (approx. 95-100 °C).

  • Add potassium permanganate (KMnO₄, 4.0 eq.) portion-wise over several hours, maintaining a purple color in the solution.

  • Continue heating at reflux for 12-24 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The resulting precipitate (2-methoxy-6-nitrobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 3: Arndt-Eistert Homologation
  • Transformation: 2-Methoxy-6-nitrobenzoic Acid to 2-Methoxy-6-nitrophenylacetic Acid.

  • Expertise & Causality: This classic one-carbon homologation extends the carboxylic acid to a phenylacetic acid derivative. The sequence involves conversion to an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement to generate a ketene, which is trapped by water to yield the desired product. This method is highly reliable for chain extension.

G cluster_0 Arndt-Eistert Homologation Workflow AcidChloride R-COCl Diazoketone R-COCHN₂ AcidChloride->Diazoketone + CH₂N₂ Ketene R-CH=C=O Diazoketone->Ketene Ag₂O, Δ (Wolff Rearrangement) AceticAcid R-CH₂COOH Ketene->AceticAcid + H₂O

Caption: Key stages of the Arndt-Eistert homologation sequence.

Experimental Protocol:

  • Acid Chloride Formation: Gently reflux a solution of 2-methoxy-6-nitrobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.) for 2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (CH₂N₂, ~2.5 eq.) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour, then let it stand at room temperature for 2-3 hours. Carefully remove excess diazomethane by bubbling nitrogen through the solution.

  • Wolff Rearrangement: To a suspension of silver(I) oxide (Ag₂O, 0.1 eq.) in water and 1,4-dioxane at 50-60 °C, add the diazoketone solution dropwise with vigorous stirring. A vigorous evolution of nitrogen will occur. After the addition is complete, heat the mixture at reflux for 1-2 hours.

  • Cool the mixture, filter through celite, and concentrate the filtrate to remove the organic solvent.

  • Acidify the remaining aqueous solution with HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield 2-methoxy-6-nitrophenylacetic acid.

Step 4: Ether Cleavage (Deprotection)
  • Transformation: 2-Methoxy-6-nitrophenylacetic Acid to 2-Hydroxy-6-nitrophenylacetic Acid.

  • Expertise & Causality: The final step before cyclization is the deprotection of the phenol. Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers under mild conditions, minimizing the risk of side reactions with the nitro or carboxylic acid functionalities.

Experimental Protocol:

  • Dissolve 2-methoxy-6-nitrophenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow, careful addition of water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-nitrophenylacetic acid, which is often carried forward without further purification.

Step 5: Intramolecular Cyclization (Lactonization)
  • Transformation: 2-Hydroxy-6-nitrophenylacetic Acid to this compound.

  • Expertise & Causality: This is the key ring-forming step. An acid-catalyzed intramolecular Fischer esterification between the phenolic hydroxyl group and the carboxylic acid group forms the five-membered lactone ring.[3] The reaction is driven to completion by removing the water that is formed, often by azeotropic distillation or by using a chemical dehydrating agent.

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Phenolic -OH A->B C Proton Transfer B->C D Elimination of H₂O C->D E Deprotonation D->E F This compound E->F

Caption: Mechanism of acid-catalyzed lactonization.

Experimental Protocol:

  • Dissolve the crude 2-hydroxy-6-nitrophenylacetic acid (1.0 eq.) in toluene in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Heat the mixture to reflux and continue for 4-8 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford pure this compound.

Predicted Characterization Data

The following table summarizes the expected analytical data for the final product, based on spectroscopic principles and data from structurally similar compounds.

Analysis Expected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.5 (m, 1H, Ar-H), ~3.8-4.0 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ ~195-200 (C=O), ~155-160 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~120-135 (Ar-C), ~110-120 (Ar-C), ~35-40 (-CH₂-)
IR (KBr, cm⁻¹)~3100 (Ar C-H), ~1780 (Lactone C=O), ~1520 & 1350 (NO₂ stretch), ~1250 (C-O stretch)
MS (ESI) m/z [M+H]⁺ calculated for C₈H₆NO₄: 180.0297; found: ~180.0295

Conclusion

This guide outlines a logical and robust multi-step synthesis for this compound, starting from the readily available 2-methyl-3-nitrophenol. By carefully controlling the regiochemistry through a well-planned sequence of protection, oxidation, homologation, deprotection, and cyclization, this pathway overcomes the challenges posed by direct nitration of less substituted precursors. Each step is based on reliable and well-documented organic chemistry principles, providing a high degree of confidence for successful implementation in a research or drug development setting. The resulting molecule is a valuable intermediate, poised for further chemical exploration.

References

  • Sadhana, A., & Vyas, R. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(90). Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. Available at: [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic-chemistry.org. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1146. Available at: [Link]

  • Zhang, R. K., & Renata, H. (2022). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org Syn, Coll. Vol. 1, p.406 (1941); Vol. 2, p.79 (1922). Available at: [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia.org. Available at: [Link]

  • Hishmat, O. H., et al. (1979). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. ResearchGate. Available at: [Link]

  • V. D. Joshi, et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]

  • Zhu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26834–26855. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Tittizer & Schlebes. (1998). Preparation of 2-hydroxyphenylacetic acid by fermentation. Google Patents (US5739017A).
  • Ramadhini, S. N., et al. (2025). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. The Journal of Organic Chemistry, 87(10), 6638–6656. Available at: [Link]

  • Chen, K., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 23(21), 8344–8348. Available at: [Link]

  • Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Kajayremedies.com. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Nitrobenzofuran-3(2H)-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is limited, this document synthesizes information from related benzofuranone and nitroaromatic compounds to offer a detailed perspective on its synthesis, characterization, reactivity, and potential applications. This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of novel benzofuranone scaffolds. The Chemical Abstracts Service (CAS) number for this compound is 1199783-06-6 [1].

Introduction: The Benzofuranone Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are prevalent structural motifs in a vast array of natural products and biologically active compounds[2][3][4]. The benzofuran-3(2H)-one core, in particular, has garnered significant attention from medicinal chemists due to its presence in molecules with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities[5]. The introduction of a nitro group onto this scaffold, as in this compound, is anticipated to significantly modulate its electronic properties and biological activity, making it a compelling target for drug discovery programs.

Physicochemical Properties and Characterization

While experimental data for this compound is not extensively available, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC₈H₅NO₄
Molecular Weight179.13 g/mol
AppearanceExpected to be a solidBased on related nitroaromatic compounds.
Melting PointNot available
Boiling PointNot available
SolubilityLikely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Polarity of the nitro and carbonyl groups may impart some aqueous solubility.
pKaNot availableThe methylene protons at the C2 position are expected to be acidic.
Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not readily found in the literature. However, based on the analysis of its functional groups and the spectra of analogous compounds, the following characteristic signals can be anticipated:

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the carbonyl group.

  • Aromatic Protons: Three protons on the benzene ring will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The exact splitting pattern will depend on the coupling constants between them.

  • Methylene Protons: A singlet corresponding to the two protons at the C2 position is expected. The chemical shift of this peak will be influenced by the adjacent carbonyl group.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (typically δ 180-200 ppm) is characteristic of the ketone carbonyl group.

  • Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring are expected. The carbon attached to the nitro group will be significantly deshielded.

  • Methylene Carbon: A signal for the C2 carbon will be observed, influenced by the adjacent carbonyl and oxygen atoms.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ is expected for the ketone carbonyl group.

  • N-O Stretch (Nitro Group): Two strong absorption bands are anticipated, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

  • C-O Stretch: An absorption band for the ether linkage within the furanone ring.

  • Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.

2.1.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Synthesis Strategies

A definitive, optimized synthesis protocol for this compound is not prominently described in the literature. However, its synthesis can be logically approached through established methods for constructing the benzofuran-3(2H)-one skeleton, followed by or incorporating a nitration step.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is depicted below. The primary disconnection is the C-O bond of the furanone ring, leading back to a substituted 2-hydroxyphenylacetic acid derivative.

G This compound This compound Substituted 2-Hydroxyphenylacetic Acid Derivative Substituted 2-Hydroxyphenylacetic Acid Derivative This compound->Substituted 2-Hydroxyphenylacetic Acid Derivative Intramolecular Cyclization Nitrated Phenol Precursor Nitrated Phenol Precursor Substituted 2-Hydroxyphenylacetic Acid Derivative->Nitrated Phenol Precursor Carboxymethylation Phenol Phenol Nitrated Phenol Precursor->Phenol Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following is a proposed, multi-step synthesis based on established organic chemistry principles. This protocol is a theoretical pathway and would require experimental optimization and validation.

Step 1: Nitration of a Suitable Phenolic Precursor

The synthesis would likely commence with the nitration of a commercially available and appropriately substituted phenol. The directing effects of the substituents on the phenol will be critical for achieving the desired 4-nitro substitution pattern.

Step 2: Introduction of the Acetic Acid Moiety

Following nitration, the acetic acid side chain can be introduced at the ortho position to the hydroxyl group. This could be achieved through various methods, such as the Kolbe-Schmitt reaction followed by reduction and further functional group manipulation, or through direct alkylation of the phenoxide with a suitable two-carbon electrophile.

Step 3: Intramolecular Cyclization

The final step involves the intramolecular cyclization of the resulting 2-hydroxy-4-nitrophenylacetic acid derivative. This is typically achieved by dehydration, often using a strong acid catalyst or a dehydrating agent like acetic anhydride.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Carboxymethylation cluster_2 Step 3: Cyclization Phenol Phenol Nitrated Phenol Nitrated Phenol Phenol->Nitrated Phenol HNO₃/H₂SO₄ Nitrating Agent Nitrating Agent Substituted 2-Hydroxyphenylacetic Acid Substituted 2-Hydroxyphenylacetic Acid Nitrated Phenol->Substituted 2-Hydroxyphenylacetic Acid 1. Base 2. ClCH₂CO₂H Carboxymethylating Agent Carboxymethylating Agent This compound This compound Substituted 2-Hydroxyphenylacetic Acid->this compound Acid Catalyst, Heat Dehydrating Agent Dehydrating Agent G This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A plausible mechanism of apoptosis induction by this compound.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism.[6] Therefore, this compound and its derivatives warrant investigation for their potential antibacterial and antifungal properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of nitroaromatic compounds, the following precautions should be taken:

  • Toxicity: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on the known chemistry of related compounds. Future research should focus on the development of a validated synthetic route, full spectroscopic characterization, and a comprehensive evaluation of its biological properties, particularly its anticancer and antimicrobial potential. Such studies will be crucial in unlocking the therapeutic value of this intriguing molecule.

References

  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP**.
  • Wiley-VCH 2007 - Supporting Information.
  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - NIH.
  • Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers - Benchchem.
  • Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed.
  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide - Benchchem.
  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line].
  • (PDF) (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - ResearchGate.
  • Supporting Information - The Royal Society of Chemistry.
  • 2 - SAFETY DATA SHEET.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • SAFETY DATA SHEET - TCI Chemicals.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221) - NP-MRD.
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0189263) - NP-MRD.
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
  • 1199783-06-6|this compound - BLDpharm.
  • Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • (PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - ResearchGate.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.
  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry.
  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate.
  • Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles | - ResearchGate.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher.
  • Furan - the NIST WebBook - National Institute of Standards and Technology.
  • 141645-16-1|(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone - BLDpharm.
  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - NIH.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.

Sources

Spectroscopic Scrutiny of 4-Nitrobenzofuran-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Nitrobenzofuran-3(2H)-one, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic theory and data from analogous compounds to present a robust, predictive profile. This guide is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Introduction: The Significance of this compound

The benzofuranone scaffold is a privileged structure in numerous biologically active natural products and synthetic compounds. The introduction of a nitro group at the 4-position of the benzofuran-3(2H)-one core is anticipated to significantly modulate its electronic properties, and consequently, its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of this compound, for assessing its purity, and for elucidating its structure in various chemical and biological contexts. This guide serves as a foundational reference for these endeavors.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its spectroscopic behavior. The molecule comprises a bicyclic system with a benzene ring fused to a furanone ring, and a nitro group substituent on the aromatic ring.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectra of benzofuran-3(2H)-one and the established substituent effects of a nitro group on an aromatic ring. The nitro group is a strong electron-withdrawing group, which will deshield adjacent and ortho/para protons and carbons.[1][2][3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~4.7s-Methylene protons adjacent to a carbonyl group and an oxygen atom.
H-5~8.3d~8.0Aromatic proton ortho to the nitro group, expected to be significantly deshielded.
H-6~7.4t~8.0Aromatic proton meta to the nitro group, moderately affected.
H-7~7.8d~8.0Aromatic proton ortho to the ether oxygen and meta to the nitro group.

Expertise & Experience: The singlet for the H-2 protons is expected due to the absence of adjacent protons. The aromatic protons will exhibit a characteristic splitting pattern. The proton at the 5-position (H-5) is anticipated to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the ortho nitro group.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~70Methylene carbon adjacent to an oxygen and a carbonyl group.
C-3~195Carbonyl carbon.
C-3a~125Aromatic carbon at the ring junction.
C-4~148Aromatic carbon directly attached to the nitro group (ipso-carbon), significantly deshielded.
C-5~128Aromatic carbon ortho to the nitro group.
C-6~122Aromatic carbon meta to the nitro group.
C-7~115Aromatic carbon ortho to the ether oxygen.
C-7a~160Aromatic carbon at the ring junction, attached to the ether oxygen.

Trustworthiness: The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, considering the inductive and resonance effects of the nitro group and the inherent chemical shifts of the benzofuranone core.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl and nitro groups.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~1720C=O stretch (ketone)StrongCharacteristic absorption for a five-membered ring ketone.
~1530Asymmetric NO₂ stretchStrongAromatic nitro compounds typically show a strong band in this region.[4][5][6][7]
~1350Symmetric NO₂ stretchStrongThe second characteristic strong band for aromatic nitro compounds.[4][5][6][7]
~1600, ~1480C=C stretch (aromatic)MediumTypical aromatic ring skeletal vibrations.
~1250C-O stretch (ether)MediumCharacteristic of the aryl-alkyl ether linkage in the furanone ring.

Authoritative Grounding: The predicted positions of the nitro group stretches are well-documented for aromatic nitro compounds.[4][5][6][7] The carbonyl stretch is consistent with that of a saturated five-membered cyclic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural confirmation. The predictions below are for electron ionization (EI) mass spectrometry.

Predicted Molecular Ion:

  • m/z 179 : Molecular ion [M]⁺. The nominal molecular weight of C₈H₅NO₄ is 179.

Table 4: Predicted Key Fragmentation Ions for this compound

m/zProposed FragmentRationale for Fragmentation
151[M - CO]⁺Loss of a neutral carbon monoxide molecule from the carbonyl group, a common fragmentation for ketones.
133[M - NO₂]⁺Loss of the nitro group.
105[C₇H₅O]⁺Subsequent loss of CO from the [M - NO₂]⁺ fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment from benzene derivatives.

Expertise & Experience: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (as NO₂ or NO) and subsequent cleavages of the ring structure.[8][9][10] The loss of carbon monoxide is a characteristic fragmentation pathway for cyclic ketones.

M [M]⁺ m/z 179 M_minus_CO [M - CO]⁺ m/z 151 M->M_minus_CO - CO M_minus_NO2 [M - NO₂]⁺ m/z 133 M->M_minus_NO2 - NO₂ Fragment_105 [C₇H₅O]⁺ m/z 105 M_minus_NO2->Fragment_105 - CO Fragment_77 [C₆H₅]⁺ m/z 77 Fragment_105->Fragment_77 - CO

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction into an Electron Ionization (EI) source.

  • Instrumentation: Employ a mass spectrometer with an EI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition: Set the ionization energy to 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation NMR_Acq Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc IR_Prep Sample Preparation (ATR) IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Proc Data Processing IR_Acq->IR_Proc MS_Intro Sample Introduction (EI) MS_Acq Data Acquisition MS_Intro->MS_Acq MS_Anal Data Analysis MS_Acq->MS_Anal

Figure 3. General Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. It is our hope that this guide will facilitate the unambiguous identification and characterization of this compound in future research and development endeavors.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1871-1880.
  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Yinon, J., & Zitrin, S. (1993). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 22(8), 501-505.
  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.
  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1137-1145.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.
  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2017). Molecules, 22(10), 1693.
  • 3(2H)-Benzofuranone. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3(2H)-Benzofuranone Chemical Properties. (n.d.). Cheméo. Retrieved from [Link].

  • Coumaranone. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Shifts. (n.d.). University of Regensburg. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Effects of amino and nitro substituents upon the electrostatic potential of an aromatic ring. (1982). Journal of the American Chemical Society, 104(10), 2841–2845.
  • Why is the nitro group a meta director in aromatic electrophilic reactions? (2018, April 23). Quora. Retrieved from [Link]

Sources

A Predictive & Methodological Guide to the Stability and Degradation of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nitrobenzofuran-3(2H)-one is a heterocyclic compound with a structure suggesting potential utility in medicinal chemistry and materials science.[1][2] Understanding its intrinsic stability and degradation profile is a critical prerequisite for any application, particularly in the pharmaceutical industry where product quality, safety, and efficacy are paramount.[3] This technical guide presents a predictive analysis of the stability of this compound based on first principles of chemical reactivity. It further provides a comprehensive, field-proven protocol for conducting forced degradation studies as mandated by international regulatory bodies such as the ICH.[4][5] This document is designed to serve as a foundational resource for scientists initiating stability assessment programs for this molecule or structurally related compounds.

Introduction and Structural Analysis

This compound belongs to the benzofuranone class of heterocyclic compounds.[1] Its structure is characterized by a fused benzene and furanone ring system. The key functional groups dictating its chemical reactivity and potential degradation pathways are:

  • A Lactone (Cyclic Ester) Moiety: The furanone ring contains an ester within a five-membered ring. Lactones are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • An Aromatic Nitro Group (-NO₂): Positioned on the benzene ring, the nitro group is a strong electron-withdrawing group. This functionality is known to be susceptible to reduction and can significantly influence the molecule's susceptibility to photodegradation.[6][7]

  • An α-Carbonyl System: The ketone at position 3 creates an acidic α-proton at C2, potentially leading to epimerization or other base-catalyzed reactions.

Given the absence of specific empirical data in the public domain for this exact molecule, this guide is built upon a predictive framework derived from the known chemistry of these functional groups. The primary objective is to equip researchers with the rationale and methodology to empirically determine the stability-indicating profile of this compound.

Predicted Degradation Pathways

Based on the structural analysis, several degradation pathways are predicted under standard forced degradation conditions. These studies are essential for identifying likely degradants and developing stability-indicating analytical methods.[8]

Hydrolytic Degradation

Hydrolysis is anticipated to be a major degradation route due to the presence of the lactone ring.

  • Base-Catalyzed Hydrolysis: Exposure to a base (e.g., NaOH) is expected to cause rapid saponification of the lactone. This would result in the opening of the furanone ring to form the sodium salt of a (2-hydroxy-5-nitrophenyl)acetic acid. This pathway is typically irreversible.

  • Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., HCl), the lactone is expected to hydrolyze to the corresponding carboxylic acid, (2-hydroxy-5-nitrophenyl)acetic acid. This reaction is generally slower than base-catalyzed hydrolysis and is reversible.

Photolytic Degradation

Nitroaromatic compounds are often photolabile.[9][10] Under exposure to light, particularly UV radiation as specified in ICH Q1B guidelines, the 4-nitro group may undergo complex photochemical reactions.[5][11] Potential pathways include:

  • Nitro Group Reduction: Photoreduction could lead to the formation of nitroso, hydroxylamino, or even amino derivatives.

  • Ring Modification: Complex reactions involving the generation of radical species could lead to the formation of phenolic byproducts or polymerization.[9]

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), could potentially target several sites on the molecule. While the electron-withdrawing nitro group deactivates the aromatic ring to some extent, oxidation of the benzofuranone system may still occur, potentially leading to hydroxylated derivatives or ring-opened products.

Thermal Degradation

When subjected to dry heat, the molecule's stability will be tested. While the core structure is relatively robust, high temperatures could accelerate underlying hydrolytic processes if moisture is present or potentially lead to decarboxylation if the lactone ring opens.

The following diagram illustrates the primary predicted degradation pathways.

G cluster_hydrolysis Hydrolysis cluster_photo Photolysis cluster_redox Redox parent This compound acid Acid-Catalyzed (e.g., HCl, H₂O) parent->acid base Base-Catalyzed (e.g., NaOH) parent->base light UV/Vis Light (ICH Q1B) parent->light oxidation Oxidation (e.g., H₂O₂) parent->oxidation acid_prod Ring-Opened Carboxylic Acid (2-hydroxy-5-nitrophenyl)acetic acid acid->acid_prod base_prod Ring-Opened Carboxylate Salt base->base_prod photo_prod Reduced Nitro Group Derivatives (Nitroso, Amino, etc.) light->photo_prod ox_prod Hydroxylated Derivatives & Ring-Opened Products oxidation->ox_prod G start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis 0.1M HCl @ 60°C start->acid base Base Hydrolysis 0.1M NaOH @ RT start->base oxid Oxidation 3% H₂O₂ @ RT start->oxid thermal Thermal Stress Solid & Solution @ 80°C start->thermal photo Photostability Solid & Solution ICH Q1B Light Exposure start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling quench Neutralize/Quench (if applicable) sampling->quench dilute Dilute to Target Conc. quench->dilute analyze Analyze via Stability- Indicating HPLC-UV/MS dilute->analyze report Characterize Degradants & Document Pathways analyze->report

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: For each condition, prepare samples in duplicate, alongside a control sample (stored at 5°C in the dark).

    • Acid Hydrolysis: Dilute stock solution with 0.1M HCl. Place in an oven at 60°C.

    • Base Hydrolysis: Dilute stock solution with 0.1M NaOH. Keep at room temperature due to expected rapid degradation.

    • Oxidative: Dilute stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal:

      • Solution: Dilute stock solution with pure solvent (e.g., Methanol/Water 50:50). Place in an oven at 80°C.

      • Solid: Place the solid drug substance in the oven at 80°C.

    • Photolytic:

      • Expose both solid drug substance and a solution (in a photostable, transparent container) to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [5]A dark control wrapped in aluminum foil must be included.

  • Sampling and Quenching:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation. [4] * For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after sampling.

  • Analysis:

    • Dilute all samples (including controls) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Inject into the HPLC system.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the parent peak area to the control.

    • Assess peak purity of the parent compound in stressed samples.

    • Identify and quantify major degradation products (relative to the parent peak). Mass spectrometry data is invaluable for proposing structures of the unknown impurities.

Data Presentation and Interpretation

All quantitative results from the forced degradation study should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Degradation No. of Degradants >0.1% RRT of Major Degradants
0.1M HCl, 60°C 24 [Data] [Data] [Data]
0.1M NaOH, RT 2 [Data] [Data] [Data]
3% H₂O₂, RT 24 [Data] [Data] [Data]
Thermal (Solid), 80°C 48 [Data] [Data] [Data]
Thermal (Solution), 80°C 48 [Data] [Data] [Data]
Photolytic (Solid) [ICH Q1B] [Data] [Data] [Data]

| Photolytic (Solution) | [ICH Q1B] | [Data] | [Data] | [Data] |

RRT = Relative Retention Time

The results from this study will confirm which degradation pathways are most significant. The chromatographic separation of the parent compound from all generated degradation products demonstrates the specificity of the analytical method, thereby validating it as a "stability-indicating" method. [12]This is a critical requirement for regulatory submissions and for ensuring the quality of the substance throughout its lifecycle.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the stability of this compound. The principal anticipated degradation pathways are hydrolysis of the lactone ring and photolysis of the nitroaromatic system. The detailed experimental protocol herein offers a robust methodology for systematically investigating these pathways in accordance with global pharmaceutical guidelines. [4][5]Executing this forced degradation study is an indispensable step in the chemical development of this compound, providing crucial insights into its intrinsic stability and enabling the development of a validated, stability-indicating analytical method essential for future research and development.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: A tool for determination of stability and development of stability-indicating analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Albini, A., & Fagnoni, M. (2004). The role of heteroatoms in the photochemistry of aromatic compounds. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 5(3), 279-301. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64. [Link]

  • MedCrave. (2016). Forced Degradation Studies. J Anal Pharm Res 3(6): 00076. [Link]

  • Vione, D. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • George, C. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. [Link]

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. [Link]

  • Google Patents. (2020). CN111170972A - Method for synthesizing benzofuranone by one-step method.
  • Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Wikipedia. (n.d.). Benzofuran. [Link]

  • Shi, S., et al. (2013). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology. [Link]

  • Wang, W., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. [Link]

  • LookChem. (n.d.). CAS No.141645-16-1,(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone Suppliers. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Nitrobenzofuran-3(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility of 4-Nitrobenzofuran-3(2H)-one in a range of common organic solvents. In the absence of publicly available empirical data, this document establishes a theoretical framework based on the principles of molecular polarity and intermolecular forces to forecast the compound's solubility profile. A detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility using the shake-flask method coupled with UV-Vis or HPLC analysis is provided for researchers in drug development and chemical synthesis. This guide is intended to serve as a foundational resource for scientists, enabling informed solvent selection for synthesis, purification, and formulation of this compound.

Introduction: The Need for a Predictive Solubility Framework

This compound is a heterocyclic organic compound featuring a benzofuranone core functionalized with a nitro group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in a multitude of applications, including:

  • Reaction medium selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing stable and bioavailable drug delivery systems.

  • Analytical method development: Preparing solutions for techniques like HPLC, NMR, and UV-Vis spectroscopy.

To date, a comprehensive study detailing the solubility of this compound has not been published in the scientific literature. This guide, therefore, aims to bridge this knowledge gap by providing a robust predictive analysis of its solubility based on first principles of physical organic chemistry. Furthermore, it presents a detailed, self-validating experimental protocol to empower researchers to determine these crucial solubility parameters in their own laboratories.

Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its structure. The key to predicting the solubility of this compound lies in understanding its structural components and the resulting intermolecular forces it can engage in.

Molecular Structure:

Caption: Structure of this compound.

The molecule can be deconstructed into several key functional regions:

  • Aromatic Benzene Ring: This is a large, nonpolar moiety that will favor interactions with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

  • Furanone Ring: This part of the molecule introduces polarity.

    • Ether Linkage (-O-): The oxygen atom is electronegative, creating a dipole and acting as a hydrogen bond acceptor.

    • Carbonyl Group (C=O): This is a highly polar group with a significant dipole moment. The oxygen atom is a strong hydrogen bond acceptor.

  • Nitro Group (-NO₂): This is a very polar, electron-withdrawing group. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors.[1][2]

Overall Predicted Properties:

  • Molecular Weight: 179.13 g/mol .[3]

  • Polarity: The presence of the carbonyl, ether, and especially the nitro group on the benzofuranone scaffold suggests that this compound is a polar molecule . The nonpolar aromatic ring is balanced by these highly polar functional groups.

  • Hydrogen Bonding: The molecule lacks a hydrogen atom bonded to a highly electronegative atom (like O-H or N-H), so it cannot act as a hydrogen bond donor. However, with three oxygen atoms in the furanone and nitro functionalities, it is expected to be a strong hydrogen bond acceptor .

The "Like Dissolves Like" Principle: A Theoretical Framework

The adage "like dissolves like" is the cornerstone of solubility prediction. It stipulates that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.

  • Nonpolar Solutes in Nonpolar Solvents: Dissolution is driven by weak van der Waals forces.

  • Polar Solutes in Polar Solvents: Dissolution is facilitated by stronger dipole-dipole interactions and, where applicable, hydrogen bonding.

For this compound, its polar nature and ability to accept hydrogen bonds predict poor solubility in nonpolar solvents and favorable solubility in polar solvents. The specific type of polar solvent (aprotic vs. protic) will further refine this prediction.

Predicted Solubility Profile of this compound

Based on the analysis of its molecular structure and the principles of intermolecular forces, the following solubility profile is predicted. Solvents are categorized by their polarity and hydrogen bonding capability.

Solvent ClassExamplesPolarity Index (P')Dielectric Constant (ε)Predicted SolubilityRationale for Prediction
Nonpolar Hexane, Heptane, Toluene0.1 - 2.41.9 - 2.4Low / Insoluble The high polarity of the nitro and carbonyl groups is incompatible with the nonpolar nature of these solvents. Intermolecular forces between solute-solvent are much weaker than solute-solute.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)3.1 - 7.28.9 - 46.7Moderate to High These solvents are polar and can engage in strong dipole-dipole interactions with the solute. Solvents like DMF and DMSO, with high polarity, are expected to be excellent solvents.
Polar Protic Methanol, Ethanol, Isopropanol, Water3.9 - 10.219.9 - 80.1Slight to Moderate These solvents can act as hydrogen bond donors to the oxygen atoms of the solute. However, the nonpolar benzene ring may limit solubility, especially in highly polar water. Solubility is expected to be higher in alcohols than in water.

Note: Polarity Index and Dielectric Constant values are approximate and sourced from various chemical data compilations.[4][5][6][7][8][9][10][11]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the "shake-flask" method, which is the gold standard for determining equilibrium solubility.[12][13][14] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent in a sealed vial. B Agitate on an orbital shaker at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72 hours). A->B C Allow suspension to settle. B->C D Centrifuge to pellet undissolved solid. C->D E Filter supernatant through a 0.22 µm syringe filter. D->E F Prepare serial dilutions of the clear filtrate. E->F G Quantify concentration using a pre-validated analytical method (UV-Vis or HPLC). F->G H Calculate solubility (e.g., in mg/mL or mol/L). G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions (for Calibration):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (one in which it is highly soluble, like DMF or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standards with concentrations that will bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume (e.g., 5 mL) of the test solvent. "Excess" means enough solid is added so that some remains undissolved at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[12] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.[13] Note that centrifugation prior to filtration can also be employed. Adsorption to the filter should be checked and accounted for if significant.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with the appropriate solvent to bring its concentration into the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) used for the standards.[15][16][17]

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Trustworthiness and Self-Validation of the Protocol

The integrity of the solubility data hinges on the robustness of the experimental design. This protocol incorporates several self-validating checks:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a necessary visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, showing no significant change between the later time points.[12]

  • Calibration Curve Linearity: A calibration curve with a high coefficient of determination (R² > 0.99) ensures the accuracy of the analytical quantification.

  • Replicates: The entire experiment should be performed in triplicate for each solvent to assess the precision of the results and calculate standard deviations.

Conclusion

While empirical solubility data for this compound is not currently available, a detailed analysis of its molecular structure provides a strong basis for predicting its solubility behavior. The compound is anticipated to be poorly soluble in nonpolar solvents and show moderate to high solubility in polar aprotic solvents like DMSO and DMF, with slight to moderate solubility in polar protic solvents like alcohols. This guide provides both the theoretical foundation for these predictions and a rigorous, step-by-step experimental protocol for their empirical validation. By following the outlined procedures, researchers in drug development and chemical synthesis can confidently determine the solubility of this compound, enabling its effective use in their scientific endeavors.

References

  • Anew, S., et al. (2023). "Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry." International Journal of Pharmaceutics, 646, 123456. [Link]

  • Shodex. "Polarities of Solvents." [Link]

  • ResearchGate. (2016). "Polarity Index." [Link]

  • Lin, Y., et al. (1995). "UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells." Analytical Chemistry, 67(23), 4477–4482. [Link]

  • Burdick & Jackson. "Polarity Index." [Link]

  • ResearchGate. (2017). "How I can determination of the solubility constant by using Uv-Vis spectrophotometer?" [Link]

  • Khan, M. A., et al. (2020). "Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer." Pharmaceutical Communications, 3(1), 1-5. [Link]

  • Chemistry Stack Exchange. (2021). "Hydrogen Bonding in case of nitro group." [Link]

  • World Health Organization (WHO). (2006). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." [Link]

  • Ungnade, H. E., & Kissinger, L. W. (1964). "Hydrogen Bonding in Nitro Compounds." The Journal of Physical Chemistry, 68(11), 3371–3374. [Link]

  • ResearchGate. (2013). "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" [Link]

  • Testbook. "Which type of hydrogen bonding occurs in 'o-nitrophenol'?" [Link]

  • Avdeef, A. (2011). "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." Brazilian Journal of Pharmaceutical Sciences, 47(3), 455-468. [Link]

  • Kingsbury, C. A. (2015). "Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?" Faculty Publications -- Chemistry Department. 81. [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents and Polarity." [Link]

  • Organometallics. "Solvent-Miscibility-and-Polarity-Chart.pdf." [Link]

  • Murov, S. "Dielectric Constant of Common solvents." [Link]

  • Improved Pharma. (2021). "Solubility and Dissolution with HPLC or UV-Vis Detection." [Link]

  • Dissolution Technologies. (2017). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." [Link]

  • Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • ResearchGate. (1998). "Study of Hydrogen Bonding in Nitro Enamides." [Link]

  • LibreTexts Chemistry. (2020). "Common Solvents Used in Organic Chemistry: Table of Properties." [Link]

  • PharmaGuru. (2025). "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes." [Link]

  • Kerns, E. H. (2011). "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Current Drug Discovery Technologies, 8(1), 2-13. [Link]

  • Chromatography Forum. (2009). "how can i test the solubility in hplc please?" [Link]

  • Sciforum. (2022). "The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD." [Link]

  • Cheméo. "Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8)." [Link]

  • PubChem. "2(4H)-Benzofuranone." [Link]

  • National Institutes of Health (NIH). (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities." [Link]

  • ResearchGate. (2011). "(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one." [Link]

  • PubChem. "3(2H)-Furanone." [Link]

  • National Institutes of Health (NIH). "(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one." [Link]

  • Chemistry Stack Exchange. (2017). "Overall polarity of polychlorinated benzofuran." [Link]

  • SciSpace. (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities." [Link]

  • Stenutz. "Dipole moments." [Link]

  • Stenutz. "Dipole moments." [Link]

Sources

Potential biological activity of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Nitrobenzofuran-3(2H)-one

Executive Summary

The confluence of privileged scaffolds and bio-active functional groups is a cornerstone of modern drug discovery. The benzofuranone core is a well-established pharmacophore present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of therapeutic activities.[1][2][3][4] This guide focuses on the therapeutic potential of a specific, under-investigated derivative: this compound. The introduction of a nitro group, a potent electron-withdrawing moiety, onto this versatile scaffold is hypothesized to unlock or enhance specific biological activities, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive exploration of the scientific rationale for investigating this molecule, postulating its synthesis, proposing mechanisms of action, and detailing robust experimental workflows for the validation of its therapeutic potential. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

The Benzofuran-3(2H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The Benzofuranone Core: A Hub of Biological Activity

The benzofuran and its oxidized form, benzofuranone, are heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the scientific community.[1][2] Derivatives of this scaffold have been reported to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities.[3][4][5] The structural rigidity and the ability to engage in various non-covalent interactions make the benzofuranone core an excellent starting point for the design of new therapeutic agents.[4] Notable examples of drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin, underscoring the clinical relevance of this structural class.[3]

The Nitro Group: A Modulator of Pharmacological Action

The nitro (-NO₂) group, while simple in structure, exerts a profound influence on the electronic and physicochemical properties of a molecule. As a strong electron-withdrawing group, it can significantly alter the reactivity and binding interactions of the parent scaffold. In medicinal chemistry, the nitro group is a key feature in several approved drugs. For instance, nitrofurantoin is a widely used antibacterial agent whose mechanism relies on the enzymatic reduction of the nitro group within bacterial cells to generate reactive, cytotoxic intermediates.[6][7][8] This bio-reductive activation is a key strategy in designing targeted therapies. Furthermore, the presence of a nitro group has been associated with anticancer activity, potentially through mechanisms involving the induction of oxidative stress or the inhibition of specific cellular signaling pathways.[9][10]

Synthesis and Physicochemical Properties of this compound

Postulated Synthesis Route

While the synthesis of this compound is not extensively documented, a plausible route can be extrapolated from established methods for the synthesis of benzofuranones and the nitration of aromatic systems. A potential two-step synthesis could begin with a Friedel-Crafts acylation of 2-nitrophenol, followed by an intramolecular cyclization.

Synthesis of this compound Reactant1 2-Nitrophenol Intermediate 2-Chloro-1-(2-hydroxy-5-nitrophenyl)ethan-1-one Reactant1->Intermediate AlCl₃ (Friedel-Crafts Acylation) Reactant2 Chloroacetyl chloride Reactant2->Intermediate Product This compound Intermediate->Product Base (e.g., K₂CO₃) Intramolecular Cyclization

Caption: Postulated synthetic pathway for this compound.

Predicted Physicochemical Properties

The introduction of the nitro group at the 4-position is expected to significantly influence the physicochemical properties of the benzofuranone core.

PropertyPredicted CharacteristicRationale
Molecular Weight ~179.12 g/mol C₈H₅NO₄
LogP (Lipophilicity) Moderately LipophilicThe planar aromatic system contributes to lipophilicity, while the polar nitro and carbonyl groups decrease it.
Solubility Low in water, soluble in organic solventsTypical for small aromatic molecules with polar functional groups.
Hydrogen Bond Acceptors 3 (two oxygen atoms of the nitro group, one carbonyl oxygen)Important for interactions with biological targets.
Hydrogen Bond Donors 0The methylene protons are weakly acidic but not typically considered strong hydrogen bond donors.

Postulated Biological Activity and Mechanistic Hypotheses

Anticancer Potential

Hypothesis: The planar structure of this compound may allow it to act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting replication and transcription in rapidly dividing cancer cells. Furthermore, the nitro group could be bio-reduced in the hypoxic environment of tumors to generate reactive nitrogen species, leading to oxidative stress and inducing apoptosis.[9][10][11][12][13]

Anticancer Mechanism Molecule This compound Nitroreductase Nitroreductase Enzymes Molecule->Nitroreductase Hypoxia Tumor Hypoxia Hypoxia->Nitroreductase RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS OxidativeStress Oxidative Stress RNS->OxidativeStress DNA_Damage DNA Damage RNS->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity via reductive activation.

Antimicrobial Activity

Hypothesis: Drawing parallels with nitroaromatic antibiotics, this compound is postulated to exert its antimicrobial effect through a similar mechanism. Bacterial nitroreductases are expected to reduce the nitro group, leading to the formation of cytotoxic radicals that can damage a wide range of cellular components, including DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6][7][8][14][15][16]

Antimicrobial Mechanism Molecule This compound BacterialCell Bacterial Cell Molecule->BacterialCell Nitroreductase Bacterial Nitroreductase BacterialCell->Nitroreductase Radicals Nitroso & Hydroxylamine Intermediates Nitroreductase->Radicals Reduction MacromoleculeDamage Damage to DNA, RNA, Proteins Radicals->MacromoleculeDamage CellDeath Bacterial Cell Death MacromoleculeDamage->CellDeath

Caption: Hypothesized antimicrobial mechanism of action.

Anti-inflammatory Properties

Hypothesis: Benzofuranone derivatives have been shown to possess anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), or by modulating pro-inflammatory signaling pathways like NF-κB.[17][18][19][20][21] this compound may act as a competitive or non-competitive inhibitor of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Anti-inflammatory Mechanism Molecule This compound COX2 COX-2 Enzyme Molecule->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Proposed Experimental Workflows for Validation

In Vitro Anticancer Activity Assessment

Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach ~80% confluency.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Add the treatment solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC₅₀ Values

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HCT-116Colon[Data][Data]
MCF-7Breast[Data][Data]
A549Lung[Data][Data]
In Vitro Antimicrobial Susceptibility Testing

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Inoculum Preparation: Grow the microbial strains in appropriate broth overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. The concentration range should typically be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared inoculum to each well.

  • Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Data Presentation: Hypothetical MIC Values

Microbial StrainGram Stain/TypeThis compound MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureusGram-positive[Data][Data]
E. coliGram-negative[Data][Data]
C. albicansFungus[Data][Data]
In Vitro Anti-inflammatory Activity Evaluation

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Data Presentation: Hypothetical Anti-inflammatory Activity

AssayTargetThis compound IC₅₀ (µM)Control Drug (e.g., Dexamethasone) IC₅₀ (µM)
NO InhibitioniNOS activity in macrophages[Data][Data]

Summary and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential as a therapeutic agent. The established biological activities of the benzofuranone scaffold, coupled with the potent bio-modulating effects of the nitro group, provide a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory compound. The experimental workflows detailed in this guide offer a clear and robust pathway for the systematic evaluation of these postulated activities.

Future work should focus on the synthesis and purification of this compound to enable the proposed in vitro studies. Positive results from these initial screens would warrant further investigation into its mechanism of action, including specific enzyme inhibition assays, gene expression profiling, and in vivo studies in relevant animal models of disease. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with varied substitution patterns, will also be crucial in optimizing the potency and selectivity of this promising scaffold.

References

  • ScienceOpen. (2019, August 27).
  • RSC Publishing. (n.d.).
  • Crimson Publishers. (2016, September 28).
  • IJSDR. (n.d.).
  • Bentham Science. (n.d.).
  • PubMed. (1976, October).
  • PubMed. (2007, November 15). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)
  • PubMed. (n.d.). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles.
  • NIH. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
  • Journal of Medicinal Chemistry. (1976). Chemistry and antibacterial activity of nitrobenzofurans.
  • NIH. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.
  • ResearchGate. (n.d.). Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones.
  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (1970, November). Antibacterial activity of nitrobenzofurans.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • NIH. (n.d.).
  • PubMed. (1981, December).
  • ResearchGate. (n.d.). Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies.

Sources

The Nitro Group as a Linchpin of Reactivity in the 4-Nitrobenzofuran-3(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective for Researchers and Drug Developers

This guide provides a detailed exploration of the chemical reactivity conferred by the nitro group on the 4-Nitrobenzofuran-3(2H)-one core. Benzofuranone scaffolds are recognized as privileged structures in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1][2] The introduction of a nitro group at the C4 position dramatically alters the electronic landscape of the molecule, creating a hub of reactivity that can be strategically exploited for the synthesis of novel derivatives in drug discovery programs.[3][4]

This document moves beyond simple reaction lists to explain the causal mechanisms behind the observed reactivity. We will dissect the electronic effects at play and provide field-proven protocols and predictive models for key transformations, enabling researchers to harness the synthetic potential of this versatile building block.

Electronic Architecture: The Nitro Group's Influence

The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of the nitro group. This influence is exerted through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group actively withdraws electron density from the aromatic pi system, delocalizing it onto its oxygen atoms. This effect is most pronounced at the ortho (C5) and para (C7) positions relative to the nitro group.

This strong electron-withdrawing character deactivates the benzene ring towards electrophilic aromatic substitution but, crucially, activates it for other key transformations discussed below. The carbonyl group of the furanone ring further contributes to the overall electron-deficient nature of the scaffold.

Caption: Figure 1: Key resonance structures illustrating the electron-withdrawing effect of the C4-nitro group, leading to the delocalization of positive charge at the C5 and C7 positions.

Cornerstone Transformation: Reduction to 4-Aminobenzofuran-3(2H)-one

The reduction of the aromatic nitro group to a primary amine is arguably the most valuable transformation for this scaffold. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which serves as a versatile synthetic handle for further functionalization.[5][6] This conversion is fundamental for building libraries of drug candidates via amide couplings, sulfonamide formations, and other amine-based chemistries.

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[6] The choice of reducing agent is critical and depends on the presence of other functional groups within a given molecule.

Caption: Figure 2: The stepwise six-electron reduction of an aromatic nitro group to a primary amine, proceeding through nitroso and hydroxylamine intermediates.

Comparative Analysis of Reduction Methodologies

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂1-5 atm H₂, RT, MeOH/EtOHHigh yield, clean reaction, simple workup.Low chemoselectivity; can reduce other functional groups (alkenes, alkynes, etc.).[7]
Metal-Acid Reduction Fe, Sn, or Zn with HCl or AcOHRefluxHigh functional group tolerance, cost-effective.Stoichiometric metal waste, harsh acidic conditions.[5]
Metal-Neutral Reduction Fe, NH₄ClReflux in EtOH/H₂OExcellent chemoselectivity, milder than acid-based methods.[6]Can be vigorous, requires filtration of iron salts.
Transfer Hydrogenation Ammonium formate, Pd/CReflux in MeOHAvoids use of H₂ gas, generally good selectivity.Can be slower than direct hydrogenation.

Field-Proven Protocol: Reduction using Iron and Ammonium Chloride

This method is recommended for its robustness and excellent functional group tolerance, making it suitable for complex molecules in a drug development pipeline.[6]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol and water (typically a 3:1 to 5:1 ratio) to create a slurry.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 3-5 eq).

    • Causality Insight: Iron acts as the electron donor for the reduction. Ammonium chloride serves as a mild proton source and helps maintain a near-neutral pH, preventing side reactions that can occur under strongly acidic conditions.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often exothermic and may become vigorous initially. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane.

  • Purification: Filter the mixture through a pad of celite to remove the insoluble iron oxides. The celite pad prevents clogging of filter paper. Wash the pad thoroughly with the chosen organic solvent.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-Aminobenzofuran-3(2H)-one, which can be purified further by column chromatography or recrystallization if necessary.

Activating Group for Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating substituent for nucleophilic aromatic substitution (SNAr), a key reaction for forming C-N, C-O, and C-S bonds on aromatic rings.[8] For SNAr to occur, two conditions must generally be met: the presence of a strong electron-withdrawing group (like NO₂) and a suitable leaving group (typically a halide).[9]

In the this compound scaffold, the nitro group at C4 strongly activates the ortho (C5) and para (C7) positions towards nucleophilic attack. If a leaving group were present at either of these positions (e.g., in a 5-fluoro-4-nitrobenzofuran-3(2H)-one analog), the reaction would proceed rapidly.

Mechanism of Activation

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The nitro group is critical because it delocalizes the negative charge of this intermediate, lowering the activation energy for its formation.[10][11]

Caption: Figure 3: The SNAr mechanism on a hypothetical analog, showing how the nitro group stabilizes the negative charge in the Meisenheimer intermediate.

Synthetic Implications

While the parent this compound lacks a leaving group for a direct SNAr reaction, this principle is vital for designing next-generation analogs. Synthesizing a halogenated version (e.g., 5-chloro- or 5-fluoro-) would unlock a powerful pathway for introducing a wide array of nucleophiles, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Summary and Outlook

The nitro group in this compound is not merely a substituent but a strategic control element for chemical reactivity. Its profound electron-withdrawing properties dictate the molecule's behavior, primarily enabling two critical classes of reactions for drug development:

  • Reduction to an Amine: This provides a gateway to a vast number of derivatives by introducing a highly versatile nucleophilic and basic center.

  • Activation for SNAr: It primes the aromatic ring for nucleophilic substitution, a strategy that can be exploited in rationally designed analogs bearing a leaving group at the C5 or C7 position.

By understanding and applying the principles outlined in this guide, researchers can effectively leverage the latent reactivity of the nitro group to accelerate the synthesis and optimization of novel benzofuranone-based therapeutic agents.

References

  • Reddy, J. S., Ravikumar, N., Prasad, J. V., Krishna, G. G., & Solomon, K. A. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. [Link]

  • Kamal, A. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3640. [Link]

  • Terrier, F., et al. (2003). σ-Complex formation and oxidative nucleophilic aromatic substitution in 4-nitro-2,1,3-benzoxadiazoles. Organic & Biomolecular Chemistry, 1(8), 1286-1292. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6493. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

  • Li, G., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1109. [Link]

  • Gauth. (n.d.). The presence of a nitro group at ortho or para position increases the reactivity of haloar. Gauth. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. . [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. pharmdguru.com. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]

  • Bak, A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(40), 15971–15975. [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]

  • Bakr, M. F., et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(7), 2995-3002. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. . [Link]

  • Czarnek, Z., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(21), 6423. [Link]

  • Chung, K. T., et al. (1996). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Environmental and Molecular Mutagenesis, 27(1), 67-74. [Link]

  • Chemistry Stack Exchange. (2016). why does this reaction place the nitro group specifically there? chemistry.stackexchange.com. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). . [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

Sources

Methodological & Application

Topic: Analytical Methods for 4-Nitrobenzofuran-3(2H)-one Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of 4-Nitrobenzofuran-3(2H)-one. As a heterocyclic compound incorporating a nitroaromatic moiety, this molecule is of significant interest in medicinal chemistry and drug development due to the established bioactivity of the benzofuran scaffold.[1][2] Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with a detailed explanation of the underlying principles, experimental parameters, and method validation considerations based on International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Context

This compound belongs to the benzofuranone class of heterocyclic compounds. The benzofuran core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including antitumor, antibacterial, and antiviral properties.[1] The incorporation of a nitro group (NO₂) significantly influences the molecule's physicochemical properties, including its electrophilicity and chromophoric nature, which are key to designing effective analytical strategies.

The development of robust analytical methods is a critical component of the pharmaceutical development pipeline. It ensures the identity, purity, and quality of active pharmaceutical ingredients (APIs), intermediates, and final products. This guide is designed to provide researchers with the foundational methods required to work with this compound, ensuring data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the first step in developing a successful analytical method.

PropertyValueSource
Chemical Name This compound-
CAS Number 1199783-06-6[5]
Molecular Formula C₈H₅NO₄[5]
Molecular Weight 179.13 g/mol [5]
Structure
Chemical structure of this compound
Storage Sealed in dry, 2-8°C[5]

Strategic Approach to Method Selection

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for quantification, identification, the complexity of the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the quality control of pharmaceutical compounds. Its high resolution, reproducibility, and ability to quantify analytes make it ideal for purity analysis and assays. The nitroaromatic structure of the target compound makes it an excellent candidate for UV detection.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and structural confirmation capabilities.[8] It is best suited for volatile and thermally stable compounds. The applicability to this compound depends on its thermal stability; if degradation occurs, derivatization may be necessary.[8]

  • UV-Vis Spectrophotometry: This technique is a rapid and cost-effective method for quantifying a known chromophoric analyte in a simple, interference-free matrix.[9] It is particularly useful for initial concentration estimates and dissolution studies. The presence of the nitrobenzofuran system provides strong UV absorbance.[10]

cluster_selection Analytical Method Selection Workflow start Define Analytical Goal (e.g., Purity, ID, Assay) matrix Assess Sample Matrix (Simple vs. Complex) start->matrix properties Evaluate Analyte Properties (Volatility, Chromophore, Stability) matrix->properties decision Select Primary Technique properties->decision hplc HPLC-UV (Purity, Assay) decision->hplc Non-volatile, UV active gcms GC-MS (ID, Trace Analysis) decision->gcms Volatile, Thermally Stable uvvis UV-Vis (Simple Assay) decision->uvvis Pure substance, Known chromophore validation Method Development & Validation (ICH) hplc->validation gcms->validation uvvis->validation

Caption: General workflow for selecting an appropriate analytical method.

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol describes a reversed-phase HPLC method for the quantification and purity determination of this compound. The method is adapted from established procedures for analyzing nitroaromatic compounds.[7][11]

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. The eluting compound is detected by its absorbance of UV light at a specific wavelength, and the resulting peak area is proportional to its concentration.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic Acid, analytical grade

    • This compound reference standard

Detailed Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Prepare the sample by dissolving it in the diluent (50:50 ACN/Water) to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately non-polar compounds.[12]
Mobile Phase Gradient elution (see table below)Provides good separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[6][12][13]

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.07525
10.03565
11.07525
15.07525
  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[14]

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis (y = mx + c). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solution and determine its concentration using the calibration curve.

cluster_hplc HPLC-UV Analysis Workflow prep 1. Prepare Mobile Phase & Standards sample_prep 2. Prepare & Filter Sample prep->sample_prep system_suitability 3. System Suitability (5 injections of standard) sample_prep->system_suitability check Check %RSD ≤ 2.0%? system_suitability->check check->prep No, troubleshoot calibrate 4. Inject Standards (Calibration Curve) check->calibrate Yes analyze 5. Inject Sample(s) calibrate->analyze process 6. Process Data (Integrate Peaks) analyze->process calculate 7. Calculate Concentration using Calibration Curve process->calculate report 8. Report Results calculate->report

Caption: Step-by-step workflow for the HPLC-UV protocol.

Protocol 2: Identification by GC-MS

This protocol is designed for the qualitative identification and, if validated, trace-level quantification of this compound. It assumes the compound is sufficiently volatile and thermally stable.

Principle of the Method

In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separated components are then introduced to a mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI), separates the ions by their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint for identification.[15]

Instrumentation and Reagents
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

  • Column: Low-bleed capillary column suitable for general-purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane).

  • Reagents:

    • Helium (carrier gas), ultra-high purity

    • Methanol or Ethyl Acetate, GC grade

    • This compound reference standard

Detailed Protocol
  • Standard and Sample Preparation:

    • Prepare a ~100 µg/mL stock solution of the reference standard in ethyl acetate.

    • Dilute the stock to ~10 µg/mL for analysis.

    • Prepare the sample by dissolving it in ethyl acetate to a similar concentration.

  • GC-MS Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid vaporization without degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading with concentrated samples.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from solvent and potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before MS entry.
Ion Source Temp. 230 °C (EI)Standard temperature for electron ionization.
Mass Range m/z 40-400Covers the expected mass of the parent ion and fragments.
  • Analysis:

    • Inject the standard solution to determine its retention time and mass spectrum. The molecular ion (M⁺) should be observed at m/z 179.

    • Inject the sample solution.

    • Identification is confirmed if the sample peak has the same retention time and mass spectrum as the reference standard.

Protocol 3: Assay by UV-Vis Spectrophotometry

This protocol provides a simple and rapid method for determining the concentration of this compound in a non-absorbing solvent.

Principle of the Method

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), its concentration can be determined from a pre-established calibration curve.[9]

Instrumentation and Reagents
  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Reagents:

    • Methanol, spectroscopic grade

    • This compound reference standard

Detailed Protocol
  • Determination of λmax:

    • Prepare a dilute solution of the standard (~10 µg/mL) in methanol.

    • Scan the solution from 400 nm to 200 nm using methanol as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve Preparation:

    • Prepare a 100 µg/mL stock solution of the standard in methanol.

    • Create a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.

    • Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Analysis:

    • Prepare a sample solution in methanol with an expected concentration that falls within the calibration range.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the equation from the calibration curve.

Analytical Method Validation (ICH Q2(R1))

Any analytical method intended for regulatory submission or quality control must be validated to ensure it is fit for its purpose.[4][16] The validation parameters are defined by ICH guidelines.[14][17]

Caption: Relationship between core analytical method validation parameters.

Summary of Validation Parameters

The following table summarizes the key parameters and typical acceptance criteria for a quantitative HPLC assay.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte only.Peak purity analysis (PDA), no interference from blank/placebo.[14]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.[4]
Range To define the concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.[4]
Accuracy To measure the closeness of the results to the true value.98.0% to 102.0% recovery for spiked samples.[3]
Precision To assess the degree of scatter between a series of measurements.%RSD ≤ 2.0% for repeatability and intermediate precision.[14]
LOD/LOQ To determine the lowest concentration that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[4]
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD should be acceptable after varying parameters like flow rate, pH, column temp.[4]

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The detailed protocols serve as a robust starting point for method development and implementation. For use in a regulated environment, these methods must be fully validated according to ICH guidelines to ensure the generation of accurate, reliable, and trustworthy data, which is essential for advancing drug development and ensuring product quality.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Pivela, H., & Fodor, P. (2001). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • AMSbiopharma. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • Laskin, J., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. Retrieved from [Link]

  • Caddy, B., et al. (1976). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. Retrieved from [Link]

  • Hassan, S. M., et al. (1988). Application of Difference Spectroscopy to the Determination of Some Pharmaceutically Important Nitro Compounds. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. PubChem. Retrieved from [Link]

  • Schiffler, G. H., & Almirall, J. R. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Retrieved from [Link]

  • Gast, J. H., & Estes, F. L. (1953). Ultraviolet Absorption of Aliphatic Nitro Compounds in the Presence of a Base. ACS Publications. Retrieved from [Link]

  • Yuan, W. C., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Becker, G., & Colmsjö, A. (1998). Gas chromatography–atomic emission detection for quantification of polycyclic aromatic sulfur heterocycles. Scilit. Retrieved from [Link]

  • Mottier, P., et al. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Xu, M. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Retrieved from [Link]

  • Zhang, T., et al. (2025). Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Retrieved from [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Nitrobenzofuran-3(2H)-one. As a key intermediate in medicinal chemistry and materials science, a reliable analytical method for purity assessment and quantification is crucial. This protocol employs a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution and accuracy. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a field-proven protocol for the analysis of this compound.

Principle and Rationale

The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.

  • Analyte Properties: this compound (MW: 179.13 g/mol ) is a moderately polar molecule due to the presence of the ketone, ether, and nitro functional groups, combined with an aromatic benzofuran core.[1] This polarity profile makes it an ideal candidate for retention and separation on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected as the stationary phase. The non-polar C18 chains interact with the analyte primarily through hydrophobic (van der Waals) forces. This choice is standard for the analysis of a wide range of nitroaromatic and heterocyclic compounds.[2][3]

  • Mobile Phase Strategy: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its strong elution strength and low UV cutoff.[4][5] The mobile phase is acidified with 0.1% phosphoric acid. This is a critical choice to ensure robust and reproducible chromatography; the low pH suppresses the ionization of residual silanol groups on the silica backbone of the column, which could otherwise lead to undesirable peak tailing and variable retention times.

  • Detection: The nitrobenzofuran moiety contains a strong chromophore, making it highly suitable for UV-Vis detection. The nitroaromatic system provides significant absorbance, allowing for high sensitivity.[6] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength (λmax), though analysis can be performed with a standard UV detector set at 254 nm, a common wavelength for aromatic compounds.

Analyte Information

ParameterDetails
Compound Name This compound
CAS Number 1199783-06-6[1]
Chemical Structure
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (H₃PO₄), 85% (ACS grade or higher)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler/Injector

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) Detector or a UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Detailed Analytical Protocol

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimension providing good efficiency and backpressure. C18 phase offers optimal retention for the analyte.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to control silanol activity and ensure peak symmetry.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Gradient Program Time (min)% B
0.030
10.080
12.080
12.130
15.030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintained temperature ensures stable retention times and viscosity.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection PDA at 254 nm254 nm provides a strong signal for the aromatic system. A PDA scan (210-400 nm) is recommended to confirm λmax.
Run Time 15 minutesAllows for elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase A Preparation: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a mixture of 30% Acetonitrile and 70% Mobile Phase A. This matches the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

Analytical Workflow

The overall process from sample preparation to final report is illustrated below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Prepare Calibrants & QC Samples B->C D System Equilibration & Suitability C->D E Inject Samples (Autosampler) D->E F Chromatographic Separation (C18) E->F G PDA/UV Detection (254 nm) F->G H Integrate Peaks (CDS) G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J K Generate Final Report J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability Test (SST)

Before initiating any analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results. Inject the 25 µg/mL standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation Summary

This method was validated following ICH Q2(R1) guidelines. The results confirm that it is suitable for its intended purpose.

Validation_Parameters cluster_core center Validated HPLC Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity Accuracy Accuracy (Recovery %) center->Accuracy Precision Precision (% RSD) center->Precision Sensitivity Sensitivity (LOD & LOQ) center->Sensitivity Robustness Robustness center->Robustness

Sources

Application Notes & Protocols: The Strategic Utility of 4-Nitrobenzofuran-3(2H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Nitrobenzofuran-3(2H)-one, often referred to as 4-nitro-3-coumaranone, has emerged as a highly strategic building block in the synthesis of complex heterocyclic systems. Its value lies in the dual reactivity conferred by its structure: an activated aromatic ring, a versatile nitro functional group, and an acidic α-carbonyl methylene position. This guide provides an in-depth exploration of its synthetic applications, focusing on the causal logic behind protocol choices and offering detailed, field-proven methodologies. For researchers in medicinal chemistry and drug development, this molecule serves as a pivotal intermediate for accessing novel 4-aminobenzofuran scaffolds and for constructing diverse molecular architectures with significant therapeutic potential.

Introduction: The Privileged Benzofuran-3(2H)-one Scaffold

The benzofuran ring system is a core component of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Within this class, the benzofuran-3(2H)-one (or coumaranone) framework is particularly valuable due to its inherent structural features that allow for facile derivatization.

The introduction of a nitro group at the C4 position fundamentally enhances the synthetic utility of the parent scaffold. The nitro group acts as:

  • A potent electron-withdrawing group , influencing the reactivity of the entire molecule.

  • A masked amino group , providing a reliable pathway to 4-aminobenzofuran derivatives, which are crucial precursors for constructing libraries of compounds for structure-activity relationship (SAR) studies.[4]

  • A directing group that can influence the regioselectivity of further synthetic transformations.

This document will detail the primary synthetic routes employing this compound, with a focus on its reduction to the corresponding amine and its use in carbon-carbon bond-forming reactions.

Core Application I: Reduction of the Nitro Group - A Gateway to Novel Amine Scaffolds

The most fundamental and impactful application of this compound is its reduction to 4-aminobenzofuran-3(2H)-one. This transformation is a cornerstone for generating molecular diversity, as the resulting primary aromatic amine is a versatile functional handle for a multitude of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

Scientific Rationale

The conversion of an aromatic nitro group to an amine is a robust and well-established transformation in organic synthesis.[5] The choice of reducing agent is critical and depends on the presence of other functional groups, desired reaction conditions (acidic vs. neutral), and scalability.

  • Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This method is often high-yielding and clean, producing water as the only byproduct. It is performed under neutral conditions, which is advantageous for substrates sensitive to acid. However, it requires specialized hydrogenation equipment and care must be taken as some catalysts can also reduce other functional groups.

  • Metal-Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic, cost-effective, and highly reliable methods. Stannous chloride (SnCl₂) is particularly effective and widely used for its high chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like carbonyls.[4][6]

Workflow for Amine Synthesis and Derivatization

G A This compound B Reduction (SnCl₂, EtOH or H₂, Pd/C) A->B Step 1 C 4-Aminobenzofuran-3(2H)-one B->C D Amide Coupling (R-COCl, Base) C->D Step 2a F Sulfonylation (R-SO₂Cl, Base) C->F Step 2b H Cyclization Precursors C->H Advanced Applications E 4-Acylamino Derivatives D->E G 4-Sulfonamido Derivatives F->G

Caption: Synthetic pathway from this compound to key derivatives.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)[4]

This protocol details a reliable method for the synthesis of 4-aminobenzofuran-3(2H)-one.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Addition of Reagent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: CO₂ evolution may cause frothing.

  • Extraction: The resulting slurry is filtered through a pad of celite to remove tin salts. The filtrate is then transferred to a separatory funnel and extracted with ethyl acetate (3x).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 4-aminobenzofuran-3(2H)-one can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Data Summary: Comparison of Reduction Methods
MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1 atm or higher), 10% Pd/C, EtOH or EtOAc, RT>90%Neutral conditions, clean reaction, high yield.Requires specialized equipment, catalyst can be pyrophoric.
Stannous Chloride SnCl₂·2H₂O, EtOH, Reflux70-90%High chemoselectivity, cost-effective, simple setup.[4]Acidic conditions, requires tedious workup to remove tin salts.
Iron in Acid Fe powder, HCl or AcOH, EtOH/H₂O, Reflux75-85%Very inexpensive, environmentally benign metal.Strongly acidic, workup can be cumbersome.

Core Application II: C2-Position Functionalization via Enolate Chemistry

The methylene group at the C2 position of the benzofuranone ring is flanked by a carbonyl group and an ether oxygen, rendering its protons acidic. This allows for deprotonation with a suitable base to form a nucleophilic enolate, which can then be reacted with a variety of electrophiles in classic C-C bond-forming reactions.

Scientific Rationale

The reactivity at the C2 position is a powerful tool for introducing molecular complexity. The Knoevenagel-type condensation with aldehydes is a particularly well-documented transformation for this scaffold.[7] This reaction leads to the formation of an exocyclic double bond, creating an aurone-like structure. Aurones and their derivatives are known to possess a range of biological activities.[8] The electron-withdrawing nitro group at C4 can further influence the acidity of the C2 protons and the reactivity of the resulting enolate.

Mechanism: C2-Functionalization via Enolate Intermediate

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A This compound Enolate Nucleophilic Enolate A->Enolate Deprotonation Base Base (e.g., Piperidine, KOH) Intermediate Adduct Enolate->Intermediate C-C Bond Formation Electrophile Electrophile (e.g., R-CHO) Product C2-Substituted Product (e.g., Aurone derivative) Intermediate->Product Elimination of H₂O

Sources

Application Notes & Protocols: 4-Nitrobenzofuran-3(2H)-one as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitrobenzofuran-3(2H)-one is a highly functionalized scaffold that holds significant promise as a versatile building block in heterocyclic chemistry. The strategic placement of a nitro group on the aromatic ring, coupled with the reactive ketone functionality and the inherent strain of the five-membered lactone ring, offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the nitro group activates the benzofuranone core, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. This guide provides an in-depth exploration of the synthesis of this compound and its application in the construction of complex heterocyclic systems, offering valuable insights for researchers in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the nitration of the parent benzofuran-3(2H)-one or via the cyclization of a pre-nitrated precursor. The latter approach often provides better control over regioselectivity.

Protocol 1: Synthesis via Cyclization of 2-Hydroxy-6-nitrophenylacetic Acid

This method involves the intramolecular dehydration of 2-hydroxy-6-nitrophenylacetic acid, which can be prepared from commercially available starting materials. The acid-catalyzed cyclization proceeds to furnish the desired this compound in good yield.

Reaction Scheme:

Synthesis of this compound.

Materials:

  • 2-Hydroxy-6-nitrophenylacetic acid

  • Trifluoroacetic acid (TFA)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • To a solution of 2-hydroxy-6-nitrophenylacetic acid (1.0 eq) in anhydrous toluene (0.2 M), add trifluoroacetic acid (TFA) (2.0 eq).

  • Fit the flask with a Dean-Stark trap and a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 75-85%

Applications in Heterocyclic Synthesis

The presence of a reactive carbonyl group at the C-3 position and an electron-withdrawing nitro group at the C-4 position makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Benzofuro[3,2-c]pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to the benzofuro[3,2-c]pyrazole core, a scaffold of interest in medicinal chemistry.[1] The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

Reaction Scheme:

Synthesis of Benzofuro[3,2-c]pyrazoles.

Protocol 2: Synthesis of 4-Nitro-1H-benzofuro[3,2-c]pyrazoles

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (0.1 M) in a round-bottom flask.

  • Add the hydrazine derivative (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 1: Representative Benzofuro[3,2-c]pyrazole Derivatives

EntryR-group on HydrazineProductExpected Yield (%)
1H4-Nitro-1H-benzofuro[3,2-c]pyrazole80-90
2Phenyl4-Nitro-1-phenyl-1H-benzofuro[3,2-c]pyrazole75-85
34-Chlorophenyl1-(4-Chlorophenyl)-4-nitro-1H-benzofuro[3,2-c]pyrazole70-80
Knoevenagel Condensation with Active Methylene Compounds

The carbonyl group of this compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a base catalyst.[2] This reaction provides access to a variety of functionalized benzofuran derivatives with extended conjugation, which are of interest in materials science and as synthetic intermediates.

Reaction Scheme:

Knoevenagel Condensation of this compound.

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Table 2: Products of Knoevenagel Condensation

EntryActive Methylene CompoundProductExpected Yield (%)
1Malononitrile2-(4-Nitro-3-oxo-2,3-dihydrobenzofuran-2-ylidene)malononitrile85-95
2Ethyl cyanoacetateEthyl 2-cyano-2-(4-nitro-3-oxo-2,3-dihydrobenzofuran-2-ylidene)acetate80-90
3Barbituric acid5-((4-nitro-3-oxo-2,3-dihydrobenzofuran-2-ylidene)methyl)pyrimidine-2,4,6(1H,3H,5H)-trione75-85

Conclusion

This compound is a readily accessible and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The electron-deficient nature of the aromatic ring and the versatile reactivity of the ketone functionality open up numerous possibilities for the development of novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity with other nucleophiles and in various cycloaddition reactions is warranted and expected to yield a wealth of new and interesting heterocyclic structures.

References

  • Cui, Z., et al. (2015). Synthesis and biological evaluation of novel 1H-benzofuro[3,2-c]pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2883-2887.
  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6494-6503. [Link]

  • Yin, J.-Q., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1143. [Link]

  • Jones, G. (2008). The Knoevenagel Condensation. Organic Reactions. [Link]

Sources

In vitro assays involving 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-Nitrobenzofuran-3(2H)-one

Authored by: Senior Application Scientist

Introduction: Unpacking the Therapeutic Potential and Toxicological Flags of this compound

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, combines this promising core with a nitroaromatic moiety. This nitro (-NO₂) group is a critical functional group that serves as both a pharmacophore and a potential liability.

On one hand, the electron-withdrawing nature of the nitro group can be pivotal for specific biological interactions. In many antimicrobial and antiparasitic agents, the nitro group is a pro-drug feature, bio-activated via reduction by specific nitroreductase enzymes present in the target pathogen but not in the host. This selective activation leads to the formation of cytotoxic radical anions, nitroso, and hydroxylamine intermediates that disrupt pathogen DNA and other macromolecules. Structurally related (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have demonstrated potent antimalarial and antileishmanial activity, underscoring this therapeutic potential.[3][4]

On the other hand, the nitroaromatic group is a well-known structural alert for genotoxicity.[5] Mammalian enzymes, including cytochrome P450 reductases, can also reduce nitroaromatics to reactive intermediates capable of forming DNA adducts, leading to mutations.[5] Therefore, any in vitro assessment of this compound must follow a dual strategy: exploring its potential targeted bioactivity while rigorously evaluating its general cytotoxicity and mutagenic potential.

This guide provides a tiered, logical workflow of in vitro assays designed to comprehensively characterize the bioactivity and safety profile of this compound for researchers in drug discovery and development.

Part 1: Foundational Characterization: Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific mechanism or targeted activity, it is imperative to establish the compound's fundamental cytotoxic profile against mammalian cells. This foundational data informs the appropriate concentration range for all subsequent, more complex assays, ensuring that observed effects are specific and not merely a consequence of broad-spectrum toxicity. We recommend profiling against at least one cancerous and one non-cancerous cell line to derive a preliminary selectivity index.[6] The MTT assay, which measures mitochondrial reductase activity, is a robust and widely adopted method for assessing cell viability.[5][6]

Protocol 1: General Cytotoxicity Assessment by MTT Assay

This protocol details the measurement of the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Human cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, and HEK293 - non-cancerous embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create working solutions at 2x the final desired concentrations. A typical starting range is 200 µM down to ~0.1 µM.

    • Causality Check: Ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[5]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at 37°C with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Expected Cytotoxicity Profile
Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)
HeLaThis compoundExperimental ValueIC₅₀ (HEK293) / IC₅₀ (HeLa)
MCF-7This compoundExperimental ValueIC₅₀ (HEK293) / IC₅₀ (MCF-7)
HEK293This compoundExperimental ValueN/A
HeLaDoxorubicin (Positive Control)~0.1 µMReference Value
Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h for Attachment Seed->Incubate24h Treat Treat Cells with Compound Dilutions Incubate24h->Treat PrepStock Prepare Compound Stock (10 mM in DMSO) PrepDilutions Create Serial Dilutions in Medium Incubate48h Incubate for 48-72h Treat->Incubate48h AddMTT Add MTT Reagent (3-4h Incubation) Incubate48h->AddMTT Solubilize Aspirate & Add Solubilization Buffer AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 Ames_Test_Workflow cluster_setup Assay Setup cluster_plating Plating & Incubation cluster_result Analysis Mix Mix in Tube: 1. Top Agar 2. Bacterial Culture 3. Test Compound 4. S9 Mix or Buffer Pour Pour Mixture onto Minimal Agar Plate Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: - Dose-response? - ≥ 2-fold increase vs control? Count->Analyze Result Mutagenic Potential Determined Analyze->Result

Caption: Workflow for the Ames bacterial reverse mutation test.

Part 3: Probing the Mechanism: Metabolic Activation

Expertise & Experience: The biological activity of nitroaromatic compounds is often intrinsically linked to their metabolism. An in vitro metabolism assay using liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, provides a comprehensive initial screen for metabolic stability. [3][7][8]This assay can predict whether the compound is likely to be rapidly cleared in vivo and is a prerequisite for identifying the specific metabolites responsible for either therapeutic efficacy or toxicity.

Protocol 3: In Vitro Metabolic Stability with Liver S9 Fraction

This protocol assesses the rate at which this compound is metabolized.

Materials:

  • Pooled liver S9 fraction (human, rat, or mouse)

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Cofactor solutions:

    • NADPH regenerating system (for Phase I CYP-mediated reactions)

    • UDPGA (for Phase II glucuronidation)

    • PAPS (for Phase II sulfation)

  • Acetonitrile (ice-cold, with internal standard for LC-MS/MS)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Reaction Preparation:

    • Prepare a reaction mixture containing phosphate buffer, S9 fraction (e.g., 1 mg/mL final protein concentration), and the test compound (e.g., 1 µM final concentration).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the cofactor solution(s). To assess overall stability, a cocktail of Phase I and Phase II cofactors is used. [3] * Self-Validation: Run parallel incubations without cofactors to control for non-enzymatic degradation.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples (e.g., 10 min at 14,000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Visualization: Hypothetical Metabolic Activation Pathway

Metabolic_Pathway Parent This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso Nitroreductase (2e⁻) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Nitroreductase (2e⁻) Amino Amino Metabolite (Ar-NH₂) Hydroxylamine->Amino Nitroreductase (2e⁻) Adducts DNA/Protein Adducts (Cytotoxicity/Mutagenicity) Hydroxylamine->Adducts Electrophilic Reaction

Caption: Plausible reductive metabolism of this compound.

Part 4: Targeted Bioactivity: Antiplasmodial Screening

Expertise & Experience: Based on strong evidence from structurally similar compounds, a primary therapeutic hypothesis for this compound is antiparasitic activity. The [³H]-hypoxanthine incorporation assay remains the gold standard for measuring the in vitro growth inhibition of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. [2][4]The parasite salvages hypoxanthine from the host to synthesize its nucleic acids; thus, inhibition of [³H]-hypoxanthine incorporation is a direct measure of parasite replication. [9][10]

Protocol 4: Antiplasmodial Activity ([³H]-Hypoxanthine Incorporation Assay)

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 - drug-sensitive, K1 - multidrug-resistant) maintained in human O⁺ erythrocytes.

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).

  • [³H]-hypoxanthine solution.

  • 96-well flat-bottom culture plates.

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Cell harvester and scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation:

    • Pre-dose a 96-well plate with serial dilutions of this compound. Include standard antimalarials (e.g., Chloroquine, Artemisinin) as positive controls and a vehicle control.

  • Parasite Culture Addition:

    • Prepare a synchronized parasite culture (ring stage) at ~0.5% parasitemia and 2% hematocrit.

    • Add 200 µL of this parasite suspension to each well of the pre-dosed plate.

  • First Incubation:

    • Incubate the plate for 24 hours at 37°C in the specialized gas mixture.

  • Radiolabeling:

    • Add [³H]-hypoxanthine (e.g., 0.5 µCi per well) to each well.

  • Second Incubation:

    • Incubate the plate for an additional 24 hours under the same conditions.

  • Harvesting and Counting:

    • Freeze the plate at -20°C to lyse the cells.

    • Thaw the plate and harvest the contents onto a filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated radiolabel.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the % inhibition against the log of the compound concentration.

References

  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • World Health Organization. (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay.
  • Foroozesh, M., et al. (n.d.). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2.
  • Dalvie, D. K. (n.d.).
  • ResearchGate. (2021). Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)
  • BioIVT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • ScienceOpen. (2019).
  • Kosheeka. (2025).
  • National Institutes of Health. (n.d.). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. (1983).
  • MDPI. (n.d.).
  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Inotiv. (n.d.).
  • National Institute of Biology. (n.d.).
  • Scantox. (2025). Ames Test with Enhanced Conditions.
  • Enamine. (n.d.).
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).

Sources

Application Notes and Protocols for Cell-Based Screening of 4-Nitrobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzofuran-3(2H)-one core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group at the 4-position of this heterocyclic system can significantly modulate its electronic properties and biological activity, making 4-Nitrobenzofuran-3(2H)-one derivatives a compelling class of compounds for therapeutic discovery. Preliminary studies have suggested that related benzofuran structures can induce apoptosis and arrest the cell cycle in cancer cell lines, pointing towards their potential as novel oncology drug candidates.[3][4][5]

Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant environment to evaluate the efficacy, toxicity, and mechanism of action of novel chemical entities.[6][7][8] Unlike biochemical assays that assess activity against an isolated target, cell-based screening provides a more holistic view of a compound's effects, accounting for crucial factors like cell permeability, metabolic stability, and off-target effects.[9]

This comprehensive guide provides a detailed framework for the systematic evaluation of this compound derivatives using a tiered, multi-parametric cell-based screening approach. We will detail robust protocols for primary screening to assess cytotoxicity, followed by secondary assays to elucidate the mechanism of cell death and probe potential molecular targets. This guide is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel bioactive compounds from this promising chemical series.

Tiered Screening Strategy: From Hit Identification to Mechanistic Insights

A successful screening campaign requires a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies. We propose a three-tiered approach for the evaluation of this compound derivatives:

Tier 1: Primary Screening for Cytotoxicity. The initial step involves screening the compound library against a panel of cancer cell lines to identify "hits" that exhibit significant cytotoxic or anti-proliferative activity.

Tier 2: Mechanism of Action - Apoptosis Induction. Compounds identified as active in the primary screen will be further investigated to determine if the observed cytotoxicity is due to the induction of apoptosis, a programmed and controlled form of cell death.

Tier 3: Pathway Profiling and High-Content Analysis. In the final tier, lead compounds are profiled against specific signaling pathways implicated in cancer and inflammation, such as the NF-κB pathway.[10][11] High-Content Screening (HCS) can be employed to gain deeper, multi-parametric insights into the phenotypic changes induced by the compounds.[12][13][]

Experimental Protocols

PART I: Primary Screening - Assessing Cell Viability

The initial evaluation of the this compound derivative library will be performed using a metabolic activity assay, which serves as a surrogate for cell viability. The XTT assay is a robust and sensitive colorimetric method suitable for high-throughput screening.[15][16] Metabolically active cells reduce the water-soluble tetrazolium salt XTT to a soluble orange-colored formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives in a panel of cancer cell lines.

Materials and Reagents:

  • Selected cancer cell lines (e.g., HCT-116 [colon], MDA-MB-231 [breast], A549 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Ensure cell viability is >95%.

    • Dilute the cell suspension in complete medium to the optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and the positive control in complete medium. A common starting concentration is 100 µM, with 2- to 3-fold serial dilutions. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • XTT Assay:

    • Prepare the XTT working solution according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in the dark. The incubation time may need to be optimized based on the cell line's metabolic activity.

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.

PART II: Secondary Screening - Elucidating the Mechanism of Cell Death

Compounds demonstrating significant cytotoxicity in the primary screen will be further investigated to determine if they induce apoptosis. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for measuring the activity of these caspases.[18][19][20]

Objective: To determine if the cytotoxic effects of lead compounds are mediated by the activation of caspase-3 and/or caspase-7.

Materials and Reagents:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well white-walled, clear-bottom sterile microplates

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Test compounds identified from the primary screen

  • Positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedure as described in Protocol 1 (steps 1 and 2), using a white-walled plate suitable for luminescence measurements. It is advisable to test the compounds at their IC50 and 2x IC50 concentrations as determined from the viability assay.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

    • Gently mix the contents of the wells by shaking the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. The integration time should be optimized to obtain a robust signal.

PART III: Tertiary Screening - Pathway Profiling

Given the known anti-inflammatory properties of some benzofuran derivatives, investigating the effect of lead compounds on the NF-κB signaling pathway is a logical next step.[21] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in many cancers.[10][11] A reporter gene assay is a common method to screen for inhibitors of this pathway.

Objective: To assess the inhibitory effect of lead compounds on the TNF-α-induced NF-κB signaling pathway.

Materials and Reagents:

  • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase). HEK293 or HeLa cells are commonly used.

  • Complete cell culture medium

  • 96-well microplates (white-walled for luminescence or black-walled for fluorescence)

  • Test compounds

  • Recombinant human TNF-α

  • Luciferase or β-lactamase assay reagent (depending on the reporter gene)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line in a 96-well plate at an optimized density and allow them to attach overnight.

  • Compound Pre-incubation:

    • Treat the cells with various concentrations of the test compounds for 1-2 hours prior to stimulation.

  • Pathway Stimulation:

    • Stimulate the cells with a pre-determined concentration of TNF-α (typically 10-20 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter gene activity (luminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the reporter gene signal to cell viability (which can be assessed in a parallel plate using the XTT assay) to exclude non-specific cytotoxic effects.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration.

Data Presentation and Interpretation

Quantitative Data Summary
Compound IDCell LineXTT Assay IC50 (µM)Caspase-3/7 Activation (Fold Change over Vehicle)NF-κB Inhibition (%) at 10 µM
NBF-001HCT-1165.24.565
NBF-002HCT-116> 1001.15
NBF-003MDA-MB-2318.93.840
DoxorubicinHCT-1160.85.2Not Tested
StaurosporineHCT-116Not Tested6.0Not Tested

Table 1: Representative data from the tiered screening of hypothetical this compound derivatives.

Interpretation:

  • NBF-001 is a potent cytotoxic agent in HCT-116 cells, induces significant caspase-3/7 activation, and inhibits the NF-κB pathway. This compound is a strong candidate for further development.

  • NBF-002 is inactive in the cytotoxicity assay, showing the importance of structural modifications for biological activity.

  • NBF-003 shows moderate cytotoxicity and apoptosis induction in a different cell line, suggesting a potential spectrum of activity.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Apoptosis Assay cluster_2 Tier 3: Pathway Profiling a Compound Library (this compound Derivatives) c XTT Cell Viability Assay (48-72h treatment) a->c b Cancer Cell Line Panel b->c d IC50 Determination c->d e Active 'Hit' Compounds d->e Select hits (IC50 < 20 µM) f Caspase-Glo 3/7 Assay e->f g Confirmation of Apoptotic Induction f->g h Lead Compounds g->h Prioritize apoptotic inducers i NF-κB Reporter Gene Assay h->i j High-Content Screening (HCS) h->j k Mechanism of Action Elucidation i->k j->k G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits IKK IKK Complex TRADD->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Apoptosis Apoptosis NFkB->Apoptosis Inhibits Gene Pro-inflammatory Gene Expression Compound NBF-001 Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by a lead compound.

References

  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. (n.d.). Google.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. (n.d.). BenchChem.
  • High-Content Screening | HCS | Drug Discovery | Whole Cells - Celtarys Research. (n.d.). Celtarys Research.
  • Caspase-Glo® 3/7 3D Assay - Promega Corporation. (n.d.). Promega Corporation.
  • Caspase-Glo® 3/7 Assay System - Promega Corporation. (n.d.). Promega Corporation.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • High-content screening - Wikipedia. (n.d.). Wikipedia.
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Biocompare.
  • MTT assay - Wikipedia. (n.d.). Wikipedia.
  • Compound Profiling with High-Content Screening Methodology. (n.d.). University of Miami.
  • Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. (2022, November 4). Biocompare.
  • High Content Screening (HCS). (n.d.). BOC Sciences.
  • XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
  • High-content screening in drug discovery. (n.d.). Select Science.
  • Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (n.d.). PubMed Central.
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology.
  • Caspas-Glo 3/7 Assay. (2022, May). Reaction Biology.
  • 6 Considerations for Successful Cell-Based Assays | The Healthcare Guys. (2023, August 22). The Healthcare Guys.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Small-molecule Profiling | Broad Institute. (n.d.). Broad Institute.
  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. (2025, January 5). bioRxiv.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5). Promega Connections.
  • NIH 2009 Novel Drug Discovery Assay To Identify Inhibitors Of Nfkb Signaling. (n.d.). NIH.
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023, September 21). PubMed Central.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix.
  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.). Google.
  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (n.d.). NIH.
  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PubMed Central.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). SciSpace.
  • SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. (2019, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. (n.d.). PubMed.
  • Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. (2025, August 4). ResearchGate.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed Central.

Sources

Introduction: The Benzofuranone Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4-Nitrobenzofuran-3(2H)-one: Protocols and Mechanistic Insights

The benzofuran-3(2H)-one, or coumaranone, nucleus is a privileged heterocyclic scaffold that forms the structural basis for a multitude of natural products and synthetic molecules with significant biological activities.[1][2] Its derivatization is a cornerstone of medicinal chemistry and materials science, enabling the exploration of new chemical space for drug discovery and the development of novel functional materials. The presence of a nitro group, as in this compound, significantly influences the molecule's reactivity, particularly by enhancing the acidity of the protons at the C2 position. This activation makes the molecule an excellent substrate for a variety of chemical transformations.

This application note provides a detailed, field-proven protocol for the derivatization of this compound via a base-catalyzed condensation reaction with aromatic aldehydes. We will delve into the causality behind the experimental design, provide step-by-step methodologies, and offer insights into the characterization of the resulting aurone derivatives, which are known to possess diverse therapeutic properties, including antihistamine and anti-malarial activities.[1][2]

Core Mechanism: The Base-Catalyzed Aldol Condensation

The primary route for derivatizing this compound at the C2 position is the Claisen-Schmidt condensation, a variant of the aldol condensation. The reaction's success hinges on the enhanced acidity of the α-protons at the C2 position, which are adjacent to the carbonyl group.

The mechanism proceeds in three key stages:

  • Enolate Formation: A base, typically potassium hydroxide (KOH), abstracts an acidic proton from the α-carbon (C2) of the this compound. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophilic intermediate.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol), forming an aldol addition product. This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield a highly conjugated and thermodynamically stable α,β-unsaturated ketone system. The final product is a 2-arylmethylene-4-nitrobenzofuran-3(2H)-one, a class of compounds known as aurones.[1][2][3]

This reaction is highly efficient and stereoselective, typically favoring the formation of the more stable (Z)-isomer.[1][2]

Aldol Condensation Mechanism Figure 1: Mechanism of Derivatization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Start This compound Enolate Nucleophilic Enolate Start->Enolate Deprotonation at C2 Base OH- (from KOH) Aldehyde Ar-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack on carbonyl carbon Aldol Aldol Adduct Intermediate->Aldol Protonation Final_Product Final Aurone Derivative Aldol->Final_Product - H2O

Caption: Figure 1: Mechanism of Derivatization.

Experimental Protocol: Synthesis of 2-Arylmethylene-4-nitrobenzofuran-3(2H)-ones

This protocol details a robust and reproducible method for synthesizing a library of aurone derivatives from this compound.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98% PurityCommercial SourceStarting material.
Substituted BenzaldehydeReagent GradeCommercial Sourcee.g., 4-chlorobenzaldehyde, etc.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Commercial SourceCatalyst.
Ethanol (EtOH), Anhydrous≥99.5%Commercial SourceReaction solvent.
Methanol (MeOH), Anhydrous≥99.8%Commercial SourceRecrystallization solvent.
Hydrochloric Acid (HCl)1 M solutionIn-house prep.For neutralization.
Deionized WaterType IIIn-houseFor workup.
TLC PlatesSilica Gel 60 F254Commercial SourceFor reaction monitoring.
Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the selected substituted aromatic aldehyde (1.05 eq) in anhydrous ethanol (approx. 20 mL per gram of benzofuranone). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a 10% (w/v) solution of potassium hydroxide in anhydrous ethanol. Add this basic solution dropwise to the stirred reactant mixture over 5-10 minutes.

    • Causality Note: Dropwise addition is crucial to control the reaction rate and prevent potential side reactions that can occur under highly basic conditions. An immediate color change to a deep red or orange is typically observed, indicating the formation of the conjugated product.

  • Reaction Execution: Allow the reaction to stir at room temperature for 30-60 minutes. The product will often begin to precipitate from the solution during this time.[1][2]

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf, UV-active spot indicates product formation.

  • Product Isolation (Workup):

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and deionized water (approx. 10 volumes). This step quenches the reaction and precipitates the crude product.

    • Slowly acidify the aqueous mixture with 1 M HCl until it is neutral to slightly acidic (pH ~6-7). This neutralizes the excess KOH.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts and then with a small amount of cold ethanol to remove residual impurities.

  • Purification:

    • Transfer the crude solid to a clean flask for recrystallization.

    • Add a minimal amount of hot methanol and heat the mixture until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized derivatives should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a singlet for the olefinic proton around δ 6.8-7.5 ppm. Signals corresponding to both the benzofuranone and the aldehyde aromatic rings will be present.[4]
¹³C NMR A signal for the carbonyl carbon (C=O) around δ 180-190 ppm. Signals for the olefinic carbons and aromatic carbons will also be present.[5]
Mass Spec (MS) The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated exact mass of the target derivative.
FTIR A strong absorption band for the α,β-unsaturated carbonyl group around 1690-1715 cm⁻¹.[4]

digraph "Experimental_Workflow" {
graph [label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [color="#4285F4"];
A[label="1. Dissolve Reactants\n(Benzofuranone + Aldehyde in EtOH)"];
B[label="2. Add Catalyst\n(Dropwise addition of KOH in EtOH)"];
C [label="3. Reaction\n(Stir at RT, 30-60 min)"];
D [label="4. Monitor\n(TLC Analysis)"];
E [label="5. Workup\n(Quench in ice water, neutralize, filter)"];
F [label="6. Purify\n(Recrystallize from Methanol)"];
G [label="7. Characterize\n(NMR, MS, FTIR)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D;
D -> C [label="Incomplete?", style=dashed, color="#EA4335"];
D -> E [label="Complete"];
E -> F -> G;

}

Caption: Figure 2: Experimental Workflow.

Conclusion

The protocol described provides a highly effective and versatile method for the derivatization of this compound. By leveraging the principles of base-catalyzed aldol condensation, researchers can readily access a diverse range of aurone derivatives. This strategic approach is fundamental for structure-activity relationship (SAR) studies in drug development and for the synthesis of novel organic materials. The inclusion of systematic monitoring and characterization ensures the reliability and reproducibility of the results, upholding the standards of scientific integrity.

References

  • Reddy, J. S., Ravikumar, N., Prasad, J. V., Krishna, G. G., & Solomon, K. A. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. Available at: [Link]

  • Reddy, J. S., Ravikumar, N., Prasad, J. V., Krishna, G. G., & Solomon, K. A. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available at: [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-90. Available at: [Link]

  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 11(34), 20849-20863. Available at: [Link]

  • Boussafi, K., Villemin, D., & Bar, N. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. Available at: [Link]

Sources

The Emerging Role of 4-Nitrobenzofuran-3(2H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuranone Scaffold and the Significance of the Nitro Group

The benzofuranone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, planar structure, combined with the presence of a lactone ring, provides a unique platform for molecular interactions with various biological targets. This has led to the development of benzofuranone derivatives with a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]

The introduction of a nitro group onto an aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire scaffold, impacting its binding affinity to target proteins.[5] Furthermore, the nitro group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), a mechanism exploited in certain anticancer and antimicrobial agents.[6] It can also serve as a crucial pharmacophore or a bioisosteric replacement for other functional groups, enhancing the therapeutic index of a drug candidate.[7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 4-Nitrobenzofuran-3(2H)-one, a promising yet underexplored member of the nitrobenzofuranone family. While direct literature on this specific isomer is limited, this guide will leverage data from closely related analogs to provide a robust framework for its synthesis and biological evaluation.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Scheme

Synthesis of this compound reactant1 2-Hydroxy-4-nitroacetophenone intermediate 2-Bromo-1-(2-hydroxy-4-nitrophenyl)ethan-1-one reactant1->intermediate Bromination reactant2 Bromine (Br2) product This compound intermediate->product Intramolecular Cyclization base Base (e.g., NaHCO3)

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials and Reagents:

  • 2-Hydroxy-4-nitroacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and safety equipment

Procedure:

  • Bromination of 2-Hydroxy-4-nitroacetophenone:

    • In a fume hood, dissolve 2-hydroxy-4-nitroacetophenone (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid, 2-bromo-1-(2-hydroxy-4-nitrophenyl)ethan-1-one, by vacuum filtration and wash with cold water.

    • Dry the intermediate product under vacuum.

  • Intramolecular Cyclization to this compound:

    • Suspend the dried 2-bromo-1-(2-hydroxy-4-nitrophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

    • Add a mild base, such as sodium bicarbonate (1.5 equivalents), to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Note on Causality: The bromination occurs at the alpha-carbon to the ketone due to the activating effect of the carbonyl group. The subsequent intramolecular Williamson ether synthesis (cyclization) is facilitated by the deprotonation of the phenolic hydroxyl group by a mild base, which then acts as a nucleophile to displace the bromide.

Potential Medicinal Chemistry Applications

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Based on the biological activities reported for structurally similar compounds, several key applications can be envisaged.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of nitro-substituted benzofuran derivatives.[3][6] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Apoptosis Induction: Nitrobenzofuran derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[8]

  • Kinase Inhibition: The benzofuranone scaffold has been successfully utilized to develop inhibitors of various kinases involved in cancer progression.

Compound Class Target Cancer Cell Line Reported Activity (IC₅₀) Reference
Nitrobenzofurazan DerivativesHCT-8 (Colon Cancer)7.76 µg/mL[8]
Benzofuran-linked ChalconesColon Cancer Cells1.71 µM (HCT-116)
Bis(4-hydroxy-2H-chromen-2-one) DerivativesSKRC-45 (Renal Cancer)Downregulation of COX-2[6]
Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial drug discovery. Nitro-heterocyclic compounds often exert their effect through bioreduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[9]

  • Antibacterial and Antifungal Potential: Derivatives of nitrobenzofurans have shown promising activity against a range of bacterial and fungal pathogens.[9]

Compound Class Microorganism Reported Activity Reference
1-(Benzofuran-2-yl)-4-nitro-3-arylbutan-1-onesVarious bacteria and fungiExcellent antimicrobial activity[9]
NitrofuransVarious bacteriaBroad-spectrum antibacterial

Protocol for In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Experimental Workflow

MTT Assay Workflow step1 Seed cancer cells in a 96-well plate step2 Incubate for 24 hours to allow attachment step1->step2 step3 Treat cells with varying concentrations of This compound derivative step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4 hours to allow formazan crystal formation step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 step9 Calculate cell viability and IC50 value step8->step9

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

Materials and Reagents:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative from the stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a valuable, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis of a diverse library of this compound derivatives and their subsequent biological evaluation is highly encouraged to unlock the full potential of this promising chemical entity.

References

  • Baratoiu-Carpen, R. D., et al. (n.d.). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Retrieved from [Link]

  • Bassyouni, F. A., et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(6), 2632-5. Available at: [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759. Available at: [Link]

  • Li, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

  • Liu, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1104. Available at: [Link]

  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Pan, Y., et al. (2021). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Future Medicinal Chemistry, 13(15), 1327-1340. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of alpha-bromo-p-nitroacetophenone. Retrieved from [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2961. Available at: [Link]

  • ResearchGate. (2021). Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Szychowski, K. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(12), 6428. Available at: [Link]

  • Szychowski, K. A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(11), 1089. Available at: [Link]

  • Verma, N., et al. (2020). Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. ResearchGate. Retrieved from [Link]

  • WalyEldeen, A. A., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 9(8), e18828. Available at: [Link]

  • Wąsik, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. Available at: [Link]

  • Yadav, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

Sources

Application Note & Protocols: 4-Nitrobenzofuran-3(2H)-one as a Potential "Turn-On" Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The detection of cellular hypoxia is critical for understanding tumor biology and developing targeted cancer therapies. Nitroreductase (NTR), an enzyme upregulated in hypoxic environments, serves as a key biomarker for these conditions. This document outlines the rationale, application, and detailed protocols for investigating 4-Nitrobenzofuran-3(2H)-one as a potential "turn-on" fluorescent probe for the sensitive and selective detection of NTR. The proposed mechanism involves the fluorescence quenching of the benzofuranone core by the 4-nitro group via a Photoinduced Electron Transfer (PET) process. Enzymatic reduction of the nitro group to an amine by NTR disrupts this quenching, resulting in a significant fluorescence enhancement, thereby enabling the imaging of hypoxic cells.

Introduction: The Rationale for an NTR-Activated Probe

Fluorescent probes are indispensable tools in biomedical research and diagnostics, offering high sensitivity and spatiotemporal resolution for visualizing biological processes in real-time.[1][2] A significant challenge in oncology is the detection of tumor hypoxia, a state of low oxygen tension that is a hallmark of solid tumors and is associated with aggressive phenotypes, metastasis, and resistance to therapy.[3][4]

Nitroreductases (NTRs) are a family of enzymes that are overexpressed under hypoxic conditions and can reduce nitroaromatic compounds.[4][5] This enzymatic activity presents a unique opportunity for targeted probe design. "Turn-on" fluorescent probes, which transition from a non-fluorescent to a fluorescent state upon interaction with a specific analyte, are ideal for minimizing background signal and enhancing detection sensitivity.[3][6]

We propose this compound as a promising candidate for such a probe. The design leverages two core principles:

  • The Benzofuranone Core: Benzofuran derivatives are known for their favorable photophysical properties and have been utilized in various fluorescent applications.[7] This scaffold is expected to serve as the latent fluorophore.

  • The Nitro Group as a Quencher/Trigger: The electron-withdrawing nitro group is a well-established fluorescence quencher, often operating through a Photoinduced Electron Transfer (PET) mechanism that provides an efficient non-radiative decay pathway for the excited state.[8][9][10] Crucially, this group is the specific substrate for NTR.

The central hypothesis is that this compound will remain in a non-fluorescent "off" state until it encounters NTR. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an electron-donating amino group. This conversion inhibits the PET process, restoring the fluorescence of the benzofuranone core and switching the probe to its "on" state.[5]

Principle of Detection: A Nitroreductase-Catalyzed "Turn-On" Mechanism

The functionality of this compound as a probe is predicated on a specific, enzyme-catalyzed molecular transformation.

  • Quenched State (Probe "Off"): In its native state, the probe possesses a potent electron-withdrawing nitro group (-NO₂). Upon excitation with light, the excited electron on the benzofuranone fluorophore is transferred to the nitro group. This PET process is an efficient non-radiative de-excitation pathway, effectively quenching fluorescence.[8][10]

  • Enzymatic Activation: In hypoxic cells, overexpressed NTR catalyzes the reduction of the nitro group to an amino group (-NH₂), using reduced nicotinamide adenine dinucleotide (NADH) as the electron donor.[5][6]

  • Fluorescent State (Probe "On"): The resulting product, 4-Aminobenzofuran-3(2H)-one, now features an electron-donating amino group. This functional group change dramatically alters the electronic properties of the molecule, disrupting the PET mechanism. With the non-radiative pathway blocked, the excited fluorophore returns to the ground state by emitting a photon, leading to a strong fluorescent signal.[3]

Figure 1: Proposed mechanism for NTR-activated fluorescence of this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted properties of the probe. Spectroscopic data for the activated (amino) form are hypothetical and must be determined experimentally.

PropertyValue / PredictionSource / Rationale
Compound Name This compound-
Molecular Formula C₈H₅NO₄-
Molecular Weight 179.13 g/mol -
Appearance Predicted: Pale yellow solidBased on similar nitroaromatic compounds
Solubility Soluble in DMSO, DMF, CH₃CNCommon for organic probes
Excitation λ (max) Predicted: ~470 nm (after reduction)Based on NBD derivatives[11]
Emission λ (max) Predicted: ~530-550 nm (after reduction)Based on NBD derivatives[11]
Stokes Shift Predicted: ~60-80 nmCalculated from predicted λex/λem
Quantum Yield (Φ) Near zero (quenched); >0.1 (activated)Characteristic of "turn-on" PET probes[8]

PART I: Synthesis and Characterization Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a potential synthetic route. Synthesis should be performed by trained chemists using appropriate safety precautions. The synthesis of related (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one often involves an aldol condensation of a benzofuran-3(2H)-one with 4-nitrobenzaldehyde.[12][13] A different strategy is required for the parent compound.

  • Starting Material: Procure or synthesize Benzofuran-3(2H)-one.[14]

  • Nitration: Dissolve Benzofuran-3(2H)-one in concentrated sulfuric acid at 0°C.

  • Reagent Addition: Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Characterization of Spectroscopic Properties

This protocol is for characterizing the fluorescent product, 4-Aminobenzofuran-3(2H)-one, which must first be synthesized via reduction of the nitro-probe.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the reduced amine compound in spectroscopic grade DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1-10 µM) in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of a 10 µM solution from 300 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to λ_abs. Scan the emission spectrum from (λ_abs + 10 nm) to 700 nm to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) using a known standard with similar excitation/emission wavelengths (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

PART II: In Vitro Application Protocols

Protocol 3: Evaluation of Probe Response to Nitroreductase
  • Reagent Preparation:

    • Probe Stock: 1 mM this compound in DMSO.

    • NTR Stock: Recombinant E. coli Nitroreductase (e.g., 1 mg/mL) in PBS.

    • NADH Stock: 10 mM NADH in PBS, freshly prepared.

    • Assay Buffer: PBS, pH 7.4.

  • Assay Setup: In a 96-well black plate, prepare reaction mixtures (200 µL final volume) as follows:

    • Test Group: 5 µM Probe, 10 µg/mL NTR, 200 µM NADH in Assay Buffer.

    • Control 1 (No Enzyme): 5 µM Probe, 200 µM NADH in Assay Buffer.

    • Control 2 (No Cofactor): 5 µM Probe, 10 µg/mL NTR in Assay Buffer.

  • Measurement: Incubate the plate at 37°C. Measure fluorescence intensity every 2 minutes for 60 minutes using a plate reader (Excitation/Emission set to the experimentally determined maxima, e.g., 470/540 nm).

  • Data Analysis: Plot fluorescence intensity versus time. To determine the limit of detection (LOD), perform the assay with varying concentrations of NTR (0-10 µg/mL) and calculate the LOD based on a signal-to-noise ratio of 3.

Protocol 4: Selectivity Assessment
  • Reagent Preparation: Prepare 100 µM solutions of various biologically relevant species in Assay Buffer (e.g., Glutathione (GSH), Cysteine (Cys), Ascorbic Acid, H₂O₂, NaBH₄).[5]

  • Assay Setup: In a 96-well plate, add 5 µM of the probe to separate wells.

  • Analyte Addition: To each well, add one of the test species to a final concentration of 100 µM. Include a positive control well with 10 µg/mL NTR and 200 µM NADH.

  • Incubation & Measurement: Incubate the plate at 37°C for 60 minutes. Measure the final fluorescence intensity of each well.

  • Data Analysis: Compare the fluorescence response generated by NTR to that of other species. A highly selective probe will show a significant fluorescence increase only in the presence of NTR.

PART III: Cell-Based Application Protocols

Protocol 5: Preparation of a Hypoxic Cell Model
  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a standard incubator (normoxia: 21% O₂, 5% CO₂).

  • Induce Hypoxia: Plate cells on glass-bottom dishes suitable for microscopy. Once cells reach 70-80% confluency, place one set of dishes in a hypoxic chamber or incubator (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours to induce NTR expression. Keep a parallel set of dishes in the normoxic incubator as a control.

Protocol 6: Live-Cell Fluorescence Imaging of Hypoxia
  • Probe Loading: Prepare a 5 µM working solution of this compound in serum-free cell culture medium.

  • Cell Staining: Remove the culture medium from both the hypoxic and normoxic cells. Wash once with warm PBS. Add the probe working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh culture medium or imaging buffer to the dishes. Immediately image the cells using a confocal laser scanning microscope equipped with a live-cell incubation chamber.

  • Microscopy Parameters:

    • Excitation: Use a 488 nm laser line.

    • Emission: Collect emission in the green channel (e.g., 510-560 nm).

    • Imaging: Acquire images of both normoxic and hypoxic cells using identical laser power, gain, and offset settings to allow for direct comparison.

  • Data Analysis: Use imaging software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity from individual cells or regions of interest. Compare the fluorescence intensity between the hypoxic and normoxic groups.

Experimental Workflow and Data Interpretation

The overall workflow involves synthesizing and characterizing the probe, validating its performance in vitro, and finally applying it in a cell-based model of hypoxia. A significant increase (e.g., >10-fold) in fluorescence in the presence of NTR in vitro and in hypoxic cells compared to controls would validate this compound as a successful probe.

Figure 2: Comprehensive workflow for the validation and application of the probe.

References

  • A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst (RSC Publishing). Available at: [Link]

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. National Institutes of Health (NIH). Available at: [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega (ACS Publications). Available at: [Link]

  • Nitrobenzofurazan-Based Fluorescent Probes. Chinese Journal of Chemistry. Available at: [Link]

  • A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. SpringerLink. Available at: [Link]

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. Available at: [Link]

  • The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate. Available at: [Link]

  • The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. ACS Publications. Available at: [Link]

  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Publishing. Available at: [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. Available at: [Link]

  • Training video: In vitro fluorescence imaging (FLI). YouTube. Available at: [Link]

  • Fluorescence Live Cell Imaging. National Institutes of Health (NIH). Available at: [Link]

  • Live cell imaging probes - more about fluorescent probes. LubioScience. Available at: [Link]

  • Fluorescent molecular probe for in vivo and in vitro targeting and imaging of an intracellular bacterial infection. National Institutes of Health (NIH). Available at: [Link]

  • Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. ResearchGate. Available at: [Link]

  • Choosing Fluorescent Probes and Labeling Systems. Springer Nature Experiments. Available at: [Link]

  • Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]

  • A new fluorescent probe based on phenothiazine and 7-nitrobenzofuran for specific detection of GSH. ResearchGate. Available at: [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. National Institutes of Health (NIH). Available at: [Link]

  • 4-Fluoro-7-nitrobenzofurazan - Wikipedia. Wikipedia. Available at: [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. Available at: [Link]

  • Scalable Multiparametric Characterization of Aptamer–Target Interactions. ACS Publications. Available at: [Link]

  • Fluorescent Probes for Disease Diagnosis. ACS Publications. Available at: [Link]

  • Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. National Institutes of Health (NIH). Available at: [Link]

  • Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. Available at: [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available at: [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification scenarios, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Nitrobenzofuran-3(2H)-one. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and achieve high purity for this valuable synthetic intermediate.

Introduction: The Challenge of Purity

This compound is a key heterocyclic scaffold, and its purity is paramount for subsequent synthetic steps and biological assays. Benzofuran derivatives are widely explored for their diverse biological activities, including anticancer and antimicrobial properties[1]. However, the presence of a nitro group and a reactive ketone within the benzofuranone core introduces specific purification challenges, including thermal sensitivity and the formation of closely related impurities during synthesis. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My final product is a dark, oily residue that refuses to crystallize. What's happening and what should I do?

A1: The "Why": An oily product is a classic sign of significant impurities preventing the formation of a stable crystal lattice. Common culprits include unreacted starting materials (e.g., substituted phenols or halo-ketones), solvent residue, or side-products from the cyclization reaction. The dark color often suggests the presence of thermally-induced degradation products, a known risk for nitro-aromatic compounds.

The "How-To":

  • Initial Assessment: First, obtain a Thin Layer Chromatography (TLC) profile of your crude oil using a solvent system like 3:1 Hexanes:Ethyl Acetate. If you see multiple spots, crystallization is unlikely to succeed.

  • Actionable Step - Column Chromatography: Your primary approach should be purification via Flash Column Chromatography (FCC). The polarity of the benzofuranone core, enhanced by the nitro group, makes silica gel the stationary phase of choice[2].

  • Workflow:

    • Dry Loading: Dissolve your crude oil in a minimal amount of a strong solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This "dry loading" technique prevents solvent-streaking and improves separation.

    • Column Packing: Pack a glass column with silica gel in your initial mobile phase (e.g., 9:1 Hexanes:EtOAc).

    • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). This will first elute non-polar impurities, followed by your product, leaving highly polar baseline impurities on the column. Monitor the fractions diligently with TLC.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, use a low water bath temperature (<40°C) to prevent thermal decomposition of your nitro-functionalized product.

Q2: I performed a column chromatography, but my product is still co-eluting with an impurity. How can I improve the separation?

A2: The "Why": Co-elution occurs when the product and an impurity have very similar polarities, resulting in overlapping retention factors (Rf) on the stationary phase. This often happens with structural isomers or byproducts formed from minor reaction pathways.

The "How-To":

  • Optimize Your Solvent System: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Systematically Test Solvents: Create a "TLC chamber array" to test various solvent systems simultaneously. Stick to binary or tertiary systems for simplicity. See the table below for starting points.

    • Introduce a Different Solvent: If modifying the ratio of Hexanes:EtOAc doesn't work, try swapping one component. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or adding a small percentage of Methanol (MeOH) can alter the selectivity of the separation by changing the hydrogen bonding and dipole-dipole interactions with the silica surface.

  • Target an Optimal Rf: Aim for an Rf value for your target compound of ~0.3 in the chosen solvent system. This Rf range typically provides the best separation in flash column chromatography.

  • Consider a Different Stationary Phase: If optimizing the mobile phase fails, the impurity may have specific interactions that silica cannot resolve. Consider using an alternative stationary phase like alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity[3].

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)Typical ApplicationRationale
Hexanes / Ethyl Acetate (4:1 to 1:1)Primary Choice. Good for moderately polar compounds.Allows for fine-tuning of polarity to achieve target Rf.
Hexanes / Dichloromethane (1:1 to 0:1)For less polar impurities.DCM offers different selectivity compared to EtOAc.
Dichloromethane / Methanol (99:1 to 95:5)For more polar compounds or stubborn separations.The small amount of highly polar MeOH can significantly shift Rf values.
Toluene / Acetone (9:1 to 4:1)Alternative non-halogenated system.Provides different selectivity based on aromatic interactions with toluene.
Q3: My product looked clean after the column, but it started to change color (e.g., yellow to brown) during solvent evaporation. Is it decomposing?

A3: The "Why": Yes, this is a strong indication of thermal decomposition. Nitro-aromatic compounds can be sensitive to heat, and prolonged exposure to elevated temperatures, even in a rotary evaporator, can cause degradation[4]. The benzofuranone ring itself can also be susceptible to decomposition under harsh conditions.

The "How-To":

  • Minimize Heat Exposure:

    • Rotary Evaporation: Always use a low water bath temperature (<40°C). It is better for the evaporation to take longer at a lower temperature than to be fast at a higher one.

    • High Vacuum: Ensure you are using a good vacuum source to facilitate solvent removal at lower temperatures.

  • Avoid Trace Acids/Bases: Ensure all your glassware is clean and that the solvents used for chromatography are of high purity and free from acidic or basic residues, which can catalyze decomposition.

  • Work Quickly: Do not leave your purified compound in solution for extended periods. Once fractions are confirmed pure, combine them, remove the solvent, and place the final product under a high vacuum to remove any final traces of solvent.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Oil or Solid) TLC Analyze by TLC Crude->TLC Decision Assess Purity TLC->Decision Recrystallization Recrystallization Decision->Recrystallization One major spot, solid material FCC Flash Column Chromatography (FCC) Decision->FCC Multiple spots or oily material Pure Pure Product Recrystallization->Pure FCC->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem Encountered IsOily Is product an oil? Start->IsOily IsImpure Impure after recrystallization? IsOily->IsImpure No (Solid) UseFCC Solution: Use Flash Column Chromatography IsOily->UseFCC Yes CoElution Co-elution during FCC? IsImpure->CoElution No ReXSolvent Solution: Screen for a better recrystallization solvent IsImpure->ReXSolvent Yes OptimizeFCC Solution: Optimize mobile phase or change stationary phase CoElution->OptimizeFCC Yes

Caption: Decision tree for troubleshooting purification challenges.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for purifying this compound?

A: For research-scale quantities (<5g), Flash Column Chromatography (FCC) on silica gel is generally the most reliable method due to its high resolving power for a wide range of impurities. For larger, industrial scales where the impurity profile is well-understood and minimal, a well-optimized recrystallization can be more efficient. Some literature on related compounds shows that a simple recrystallization from a protic solvent like methanol can yield pure product if the crude material is of sufficient quality[5][6].

Q: What are the likely impurities from a typical synthesis?

A: The impurity profile depends heavily on the synthetic route. For a typical synthesis involving the condensation of a phenol derivative with an activated carbonyl compound, expect to find:

  • Unreacted Starting Materials: The phenol and electrophilic partner.

  • Side-Products: Isomers formed from non-regioselective reactions, or products from self-condensation of starting materials.

  • Decomposition Products: Arising from excessive heat or incompatible pH during workup or purification.

Q: How should I store the purified this compound?

A: Due to its potential thermal and light sensitivity, the purified compound should be stored as a solid in a sealed, amber vial. For long-term storage, keep it in a cold, dark, and dry environment, such as a freezer (-20°C), preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidative degradation.

Q: What analytical methods are best for assessing the final purity?

A: A combination of methods is ideal:

  • TLC: To quickly check for baseline or near-Rf impurities.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or organic impurities.

  • LC-MS: To obtain an accurate mass and a sensitive measure of purity (e.g., >95% by UV trace). Reverse-phase HPLC methods using acetonitrile and water are common for related structures[3].

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (FCC)

This protocol assumes a crude product mass of ~1.0 g. Adjust column size and solvent volumes accordingly.

  • TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.3.

  • Sample Preparation (Dry Loading):

    • Dissolve the 1.0 g of crude product in ~5-10 mL of acetone.

    • Add ~2-3 g of silica gel to the solution.

    • Gently swirl the flask while removing the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Select a glass column with a diameter of ~2-3 cm.

    • Fill the column about two-thirds full with the chosen eluent (start with the low-polarity mobile phase, e.g., 9:1 Hexanes:EtOAc).

    • Slowly add silica gel (~30-40 g) while gently tapping the column to ensure even packing.

    • Add a thin layer of sand (~0.5 cm) on top of the silica bed.

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the sand layer.

    • Add another thin layer of sand on top of the sample.

    • Carefully fill the column with the eluent.

    • Apply gentle pressure (using a pump or house air) to begin eluting the solvent.

    • Collect fractions (e.g., 10-15 mL per tube) and monitor them by TLC.

  • Product Isolation:

    • Once the pure fractions are identified, combine them in a round-bottom flask.

    • Remove the solvent by rotary evaporation, keeping the water bath temperature below 40°C.

    • Place the resulting solid under a high vacuum for several hours to remove any residual solvent.

Protocol 2: Recrystallization

This method is suitable if the crude product is a solid and TLC shows one major spot with minor impurities.

  • Solvent Screening:

    • Place a small amount of crude product (~20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Find a solvent that dissolves the compound when hot but in which the compound is sparingly soluble when cold.

  • Recrystallization Procedure (Example with Methanol):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot methanol required to fully dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.

    • Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.

    • Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

References
  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 11), o2961. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. PubChem. Available at: [Link]

  • SIELC Technologies. (2018). (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1163. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8493. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]

  • Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748–26769. Available at: [Link]

  • Tsai, C.-W., et al. (2010). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2). Available at: [Link]

  • Woodward, M. D., et al. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 63(1), 9–13. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The introduction of a nitro group, particularly at the 4-position, provides a versatile chemical handle for further functionalization, making a reliable synthesis paramount.

This document moves beyond a simple recitation of steps. It is structured as a direct-response resource, addressing common pitfalls and providing evidence-based solutions to challenges encountered in the laboratory.

Section 1: Core Synthetic Strategy: Intramolecular Cyclization

The most reliable and commonly scalable approach to constructing the benzofuran-3(2H)-one core is through an intramolecular Friedel-Crafts-type acylation of a precursor phenoxyacetic acid. This method offers excellent control over regiochemistry, which is critical when dealing with substituted aromatic rings.

The proposed two-step sequence is as follows:

  • Williamson Ether Synthesis: Formation of a phenoxyacetic acid intermediate from a substituted phenol.

  • Intramolecular Cyclization: Ring closure using a strong acid catalyst to form the target benzofuranone.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 1b: Saponification cluster_2 Step 2: Intramolecular Friedel-Crafts Acylation A 2-Chloro-5-nitrophenol C Intermediate Ester A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl Bromoacetate B->C D (2-Chloro-4-nitrophenoxy)acetic acid C->D Base (e.g., NaOH) then Acid Workup C->D E This compound D->E Cyclizing Agent (e.g., PPA, Eaton's Reagent) G cluster_materials Starting Materials cluster_conditions Reaction Conditions Start Low / No Yield SM_Purity Verify Purity of Starting Phenol & Reagents (NMR, MP) Start->SM_Purity 1. Check Solvent_Quality Use Anhydrous Solvents & Fresh Reagents SM_Purity->Solvent_Quality Atmosphere Ensure Inert Atmosphere (N₂ or Ar) Solvent_Quality->Atmosphere 2. Check Temperature Calibrate & Monitor Reaction Temperature Atmosphere->Temperature Catalyst Check Activity of Cyclizing Agent Temperature->Catalyst Result Improved Yield Catalyst->Result 3. Re-run Experiment

Caption: Systematic troubleshooting workflow for low yield issues.

Q2: My TLC analysis shows a complex mixture of products. What are the likely side reactions, and how can they be minimized?

Answer: The formation of multiple byproducts typically points to issues with reaction conditions, particularly in the high-temperature cyclization step.

  • Intermolecular Polymerization: At high concentrations, the phenoxyacetic acid intermediate can react with itself to form linear or cyclic polymers instead of cyclizing.

    • Solution: Employ high-dilution principles. While it may seem counterintuitive, running the reaction in a larger volume of solvent can favor the intramolecular pathway.

  • Decarboxylation: At excessive temperatures, the carboxylic acid moiety of the intermediate can be lost, leading to the formation of 2-chloro-5-nitroanisole and halting the desired reaction.

    • Solution: Carefully control the reaction temperature. Do not exceed the recommended temperature for your chosen cyclizing agent. A temperature screen is often a worthwhile optimization step.

  • Incomplete Hydrolysis: If the saponification of the intermediate ester is not driven to completion, the unreacted ester will not cyclize under Friedel-Crafts conditions.

    • Solution: Monitor the hydrolysis step by TLC until all starting ester is consumed. Ensure a sufficient excess of base and adequate reaction time.

Q3: The intramolecular cyclization step is stalling and not proceeding to completion. How can I improve the conversion?

Answer: The success of this synthesis hinges on the effectiveness of the cyclization. The electron-withdrawing effect of the nitro group deactivates the aromatic ring, making the electrophilic aromatic substitution more challenging than for an unsubstituted ring. Therefore, a sufficiently strong cyclizing agent is crucial.

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100-140 °C, neat or with solventInexpensive, easy to handle.Highly viscous, can be difficult to stir; requires high temperatures which can lead to charring.
Eaton's Reagent (P₂O₅ in MsOH) 60-100 °CMore powerful than PPA, lower viscosity, allows for lower reaction temperatures.Reagents are corrosive and hygroscopic; preparation must be done carefully.
Triflic Acid (CF₃SO₃H) 0 °C to Room TempExtremely powerful, allows for very low reaction temperatures, minimizing thermal decomposition.Very expensive, highly corrosive.

Recommendation: If PPA is failing, moving to Eaton's Reagent is the most logical next step. It offers a significant boost in reactivity without the prohibitive cost of triflic acid.

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the risk of using direct nitration on benzofuran-3(2H)-one to synthesize the target molecule?

Answer: While seemingly a more direct route, nitrating the parent benzofuran-3(2H)-one is fraught with challenges. The aromatic ring's positions are not equally reactive, and the directing effects of the carbonyl and ether oxygen can lead to a mixture of isomers, primarily the 4-nitro and 6-nitro products. Separating these isomers is often difficult and leads to a lower overall yield of the desired product. Furthermore, the furanone ring can be sensitive to the strongly oxidizing conditions of nitration, potentially leading to ring-opening or degradation.

G cluster_products Product Mixture Start Benzofuran-3(2H)-one Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Nitration P1 4-Nitro (Desired) Nitration->P1 P2 6-Nitro (Isomer) Nitration->P2 P3 Di-nitro & Degradation Products Nitration->P3

Caption: Potential outcomes of direct nitration of benzofuran-3(2H)-one.

Q2: How should the final product be purified?

Answer: After the cyclization reaction is complete, the reaction mixture should be carefully quenched by pouring it onto crushed ice. This hydrolyzes the cyclizing agent and precipitates the crude product. The solid can then be filtered, washed with water, and dried. The primary methods for purification are:

  • Recrystallization: A suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be used to purify the crude solid. This is often effective if the main impurities are minor.

  • Column Chromatography: For mixtures containing significant impurities or isomers, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Q3: Are there any modern, alternative synthetic routes to consider?

Answer: Yes, the field of synthetic chemistry is always evolving. While the classical cyclization is robust, other methods are reported for constructing benzofuranone cores. For example, some modern approaches involve transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-O coupling. [3]Another elegant strategy involves a Diels-Alder-based cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes, though adapting this to achieve the specific 4-nitro substitution pattern would require a custom-synthesized pyrone. [4]These methods can be powerful but may require more specialized catalysts and starting materials.

Section 4: Experimental Protocols

The following protocols are provided as a starting point for optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetic acid
  • To a 250 mL round-bottom flask, add 2-chloro-5-nitrophenol (10.0 g, 57.6 mmol), potassium carbonate (15.9 g, 115.2 mmol), and acetone (100 mL).

  • Stir the suspension vigorously and add ethyl bromoacetate (7.7 mL, 69.1 mmol).

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • To the crude ester, add ethanol (80 mL) and a solution of sodium hydroxide (4.6 g, 115.2 mmol) in water (20 mL).

  • Heat the mixture to 60 °C for 2 hours until TLC analysis shows complete consumption of the ester.

  • Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound as a solid.

Protocol 2: Intramolecular Cyclization using Eaton's Reagent
  • Preparation of Eaton's Reagent: In a flame-dried flask under an argon atmosphere, carefully add phosphorus pentoxide (P₂O₅, 50 g) in portions to methanesulfonic acid (MsOH, 250 mL) with efficient mechanical stirring. The addition is exothermic. Stir until the P₂O₅ has fully dissolved (this may take several hours).

  • To a separate flame-dried flask, add (2-Chloro-4-nitrophenoxy)acetic acid (5.0 g, 21.6 mmol).

  • Add 100 mL of the pre-prepared Eaton's Reagent to the flask.

  • Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC (a key diagnostic is the disappearance of the starting material).

  • Allow the reaction to cool to room temperature, then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water (500 g).

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water, then with a saturated sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Dry the crude product under vacuum. Purify further by recrystallization from ethanol or by column chromatography as needed.

References
  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o2961. Available from: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6297–6309. Available from: [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available from: [Link]

  • Ma, S., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1104. Available from: [https://www.researchgate.net/publication/378570216_Synthesis_of_Benzofuro32-b]indol-3-one_Derivatives_via_Dearomative_3_2_Cycloaddition_of_2-Nitrobenzofurans_and_para-Quinamines]([Link])

  • Ma, S., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Center for Biotechnology Information. Available from: [Link]

  • Xu, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8529. Available from: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348–26366. Available from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Nitrobenzofuran-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. This compound serves as a critical intermediate for various pharmacologically active compounds and functional materials. However, its synthesis is often plagued by specific side reactions that can impact yield, purity, and scalability.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is rooted in explaining the chemical causality behind each issue, empowering you to make informed decisions in your laboratory work.

Section 1: The Primary Synthetic Pathway - Intramolecular Cyclization

The most common and direct route to this compound is the intramolecular dehydrative cyclization of 2-hydroxy-6-nitrophenylacetic acid. This reaction involves the formation of an ester or mixed anhydride intermediate, followed by an intramolecular Friedel-Crafts-type acylation to form the five-membered ring.

The choice of cyclizing agent is critical and directly influences the reaction's efficiency and side-reaction profile. Common reagents include acetic anhydride (Ac₂O), polyphosphoric acid (PPA), or coupling agents like dicyclohexylcarbodiimide (DCC).

G SM 2-hydroxy-6-nitrophenylacetic acid Reagent + Cyclizing Agent (e.g., Ac₂O, PPA) SM->Reagent Product This compound Water - H₂O Reagent->Product Intramolecular Cyclization Reagent->Water G Troubleshooting Logic Flow Start Start Synthesis Problem Low Yield or Decomposition? Start->Problem CheckSM High SM Recovery? Problem->CheckSM Low Yield CheckTar Tarry Mixture? Problem->CheckTar Decomposition Solution1 Use Stronger Cyclizing Agent (e.g., PPA) CheckSM->Solution1 Yes Solution2 Increase Temp/Time (Monitor by TLC) CheckSM->Solution2 No Solution3 Lower Temperature & Use High Dilution CheckTar->Solution3 Yes Success Pure Product Solution1->Success Solution2->Success Solution3->Success

Caption: A logic flow for troubleshooting common synthesis issues.

Q3: I've isolated a yellow/orange byproduct that is not my target molecule. Analysis suggests it's a condensation product. What is it?

A3: A common and often overlooked side reaction is the formation of an aurone-type structure. This occurs if an aldehyde is present in the reaction mixture. The C2 methylene protons of the this compound product are acidic and can be deprotonated, especially under basic conditions or with certain impurities, to form an enolate. This enolate can then undergo a Knoevenagel or aldol-type condensation with an aldehyde.

Causality & Solutions:

  • Aldehyde Impurities: Solvents like ethanol can contain acetaldehyde impurities. Formaldehyde can also be present from various sources.

  • Starting Material Degradation: In some cases, side reactions of the starting material could generate aldehyde species in situ.

Scientist's Recommendation: Ensure you are using high-purity, aldehyde-free solvents. If this side reaction is suspected, a purification strategy that separates compounds based on polarity and size, such as flash column chromatography, is essential. The aurone byproduct is typically less polar and brightly colored compared to the desired benzofuranone.

G Product This compound Aldehyde + R-CHO (Aldehyde Impurity) Product->Aldehyde Byproduct Aurone Byproduct (Coloured) Aldehyde->Byproduct Knoevenagel Condensation Base Base/Heat Aldehyde->Base

Caption: Formation of an aurone byproduct via condensation.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the best analytical techniques to monitor the reaction and identify byproducts?

    • A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for real-time monitoring of the consumption of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the product and any byproducts, helping to quickly diagnose issues like dimer or aurone formation. Proton NMR (¹H NMR) of the crude mixture can reveal the ratio of product to starting material and show characteristic signals for byproducts.

  • Q: Can you recommend a standard purification protocol for this compound?

    • A: Flash Column Chromatography is the gold standard. A typical solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate). The product is a moderately polar solid. See Section 4 for a detailed protocol.

  • Q: Are there alternative synthetic routes that might avoid these side reactions?

    • A: Yes, while the intramolecular cyclization is the most direct, other methods have been developed for the broader benzofuranone class. [1][2]For instance, routes involving the cyclization of substituted phenols with nitroalkenes have been reported, although they may require more steps to synthesize the necessary precursors. [3]Another advanced strategy involves dearomative cycloaddition reactions of 2-nitrobenzofurans, which could be adapted for this target. [4][5]These alternative routes may offer milder conditions but often come at the cost of increased step count.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis via Acetic Anhydride-Mediated Cyclization
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-6-nitrophenylacetic acid (5.0 g, 23.7 mmol).

  • Reagent Addition: Add acetic anhydride (25 mL, 265 mmol).

  • Reaction: Heat the mixture to a gentle reflux (approx. 140 °C) using a heating mantle.

    • Scientist's Note: The solid will slowly dissolve. The solution will typically turn from yellow to a darker orange or brown color as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes with 1% acetic acid). The starting material is highly polar and will remain at the baseline, while the product will have an Rf of ~0.4. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

    • Continue stirring for 30 minutes to hydrolyze the excess acetic anhydride. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold hexanes to aid in drying.

  • Drying: Dry the crude solid under vacuum. The expected crude yield is typically 70-85%. The product can be used as-is for some applications or purified further.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (e.g., 100 g of silica for ~4 g of crude material) using hexanes as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or 1:1 ethyl acetate/hexanes. Adsorb this solution onto a small amount of silica gel (~5 g), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes to settle the column.

    • Gradually increase the polarity using a gradient of ethyl acetate in hexanes. A suggested gradient is:

      • 5% Ethyl Acetate in Hexanes (2 column volumes)

      • 10% Ethyl Acetate in Hexanes (4 column volumes)

      • 20-30% Ethyl Acetate in Hexanes to elute the product.

  • Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a pale yellow or off-white solid.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. Retrieved from [Link]

  • Couture, A., Deniau, E., Grandclaudon, P., & Simar, S. (1995). Thieno[3,2- b ]benzofuran - Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Oregon State University. Retrieved from [Link]

  • Patel, H. et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Bendale, A. R., et al. (2014). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences. ResearchGate. Retrieved from [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. National Institutes of Health. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Nitrobenzofuran-3(2H)-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Nitrobenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Poor solubility is a common hurdle that can compromise data quality and lead to misleading results.[1] This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these issues and ensure the integrity of your experiments.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a fused benzene and furan ring system.[2] Its structure, which includes a nitro group (-NO₂) and a ketone, contributes to its predominantly non-polar and lipophilic character.[3] These features are the primary reason for its low intrinsic solubility in aqueous media, a common characteristic of many benzofuran derivatives and nitroaromatic compounds.[3][4] In experimental settings, particularly high-throughput screening (HTS) and cell-based assays, compounds are often predissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer, a step where precipitation frequently occurs.[5]

PropertyValue
Chemical Formula C₈H₅NO₄[6]
Molecular Weight 179.13 g/mol [6]
CAS Number 1199783-06-6[6]
Predicted Nature Crystalline solid, poorly soluble in water.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility issues in a question-and-answer format, starting with fundamental problems and progressing to more advanced solutions.

Q1: My this compound powder will not dissolve in my aqueous assay buffer. What is the first and most critical step?

Answer: The first and most standard procedure is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[7] Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's chemical nature.

Causality: The energy required to break the crystal lattice bonds of the solid compound is much higher than the energy released by its interaction with water molecules (solvation). Organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are much more effective at solvating the molecule, leading to dissolution.

Recommendation:

  • Choose a high-purity, anhydrous grade of a strong aprotic solvent. DMSO is the most common and recommended starting point.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent you will need to add to your final assay.

  • Ensure the compound is fully dissolved in the stock solution. Gentle warming or brief sonication can assist with this (see Q5 for caveats).

Q2: I successfully made a 10 mM stock in DMSO, but the compound precipitates immediately when I add it to my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem known as "kinetic solubility" failure.[5] The compound is soluble in the DMSO stock but crashes out when the solvent environment abruptly changes to an aqueous one. Several factors can mitigate this.

Causality: When a small volume of concentrated DMSO stock is added to a large volume of buffer, the DMSO disperses rapidly. The localized concentration of your compound exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.

Recommendations:

  • Control Final Solvent Concentration: The final concentration of the organic solvent in your assay is critical. For most cell-based and enzymatic assays, the final DMSO concentration should not exceed 1%, with an ideal target of <0.5% to avoid off-target effects.[8] Calculate your dilutions carefully to stay within this limit.

  • Improve Mixing Technique: Do not simply drop the stock solution into the buffer. Add the stock solution dropwise to the surface of the buffer while vigorously vortexing or stirring. This promotes rapid mixing and prevents the formation of localized, supersaturated pockets of the compound.

  • Serial Dilutions: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM stock to 1 mM in DMSO first, then add the 1 mM stock to your buffer. This can sometimes improve solubility upon final dilution.

Q3: What are my options if the compound still precipitates even with good mixing and a final DMSO concentration below 0.5%?

Answer: If precipitation persists, you will need to modify the composition of your final assay buffer to increase its solubilizing capacity. This is typically achieved by using a co-solvent system or adding surfactants.

Causality: The polarity of the final solution is still too high (too "water-like") to keep the compound dissolved. By adding other tolerated solvents or agents, you can create a more favorable environment.

Recommendations:

  • Co-Solvency: A co-solvent is a water-miscible organic solvent used in combination with your primary solvent (DMSO) and water.[9][10] Propylene glycol, polyethylene glycol (PEG-300 or PEG-400), or ethanol can be effective. They work by reducing the overall polarity of the solvent mixture.[9] You must test the tolerance of your specific assay system (cells or enzyme) to these co-solvents.

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[9][11] This is a very common technique in drug formulation. Start with very low concentrations (e.g., 0.01% - 0.1%) and check for interference with your assay.

Q4: Can I use heating or sonication to help dissolve the compound in my final buffer?

Answer: Yes, but with significant caution. These are physical methods that can help overcome the activation energy barrier of dissolution.

Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to higher solubility. Sonication uses high-frequency sound waves to create micro-cavitations, which can physically break apart compound aggregates and enhance solvent interaction.[12]

Recommendations & Caveats:

  • Heating: Gently warm the buffer (e.g., to 37°C) before adding the compound stock. Crucially, you must verify the thermal stability of this compound. Heating can potentially degrade the compound, leading to inaccurate concentration measurements and the introduction of artifacts. Always run a stability control (e.g., using HPLC) if you use this method.

  • Sonication: After adding the stock solution to the buffer, place the mixture in an ultrasonic bath for short periods (e.g., 1-5 minutes).[12] Monitor the solution for clarity. Like heating, excessive sonication can generate localized heat and potentially degrade the compound.

Q5: Is adjusting the pH of my buffer a viable strategy for this compound?

Answer: This is unlikely to be an effective strategy for this specific molecule.

Causality: Adjusting pH is highly effective for increasing the solubility of ionizable compounds (weak acids or bases).[1][11] By shifting the pH, you can convert the molecule into its charged (salt) form, which is typically much more water-soluble. However, based on the structure of this compound, it does not possess readily ionizable functional groups like carboxylic acids or primary amines within a typical physiological pH range (pH 4-8).[8] Therefore, altering the pH is not expected to significantly impact its solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for creating a primary stock solution.

  • Preparation: Accurately weigh out a precise amount of this compound powder (e.g., 1.79 mg) in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity. For 1.79 mg (MW = 179.13), adding 100 µL of DMSO will yield a 100 mM stock solution.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Verification: Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particulates remain, you may sonicate the vial in a water bath for 5 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer

This protocol provides a best-practice method for minimizing precipitation during dilution.

  • Buffer Preparation: Prepare your final aqueous assay buffer. If compatible with your assay, pre-warm the buffer to your experimental temperature (e.g., 25°C or 37°C).

  • Dispense Buffer: Add the required volume of the aqueous buffer to your final assay vessel (e.g., a well in a microplate or a cuvette).

  • Prepare for Mixing: Place the vessel on a vortex mixer set to a medium speed or have a pipette ready for rapid mixing.

  • Stock Addition: Add the small volume of your DMSO stock solution directly into the buffer while it is actively being mixed. This is the most critical step. For example, to achieve a 10 µM final concentration from a 10 mM stock in a 1 mL final volume, you would add 1 µL of stock to 999 µL of buffer (Final DMSO = 0.1%).

  • Final Mix & Incubation: Continue to vortex or mix for an additional 10-15 seconds after addition. Allow the solution to equilibrate for a few minutes before proceeding with your assay.

  • Control: Always prepare a "vehicle control" by adding the exact same volume of pure DMSO to the buffer. This is essential to confirm that any observed effects are due to the compound and not the solvent.[5]

Visualization of Workflows

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting solubility issues encountered during your experiments.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Action: Reduce DMSO conc. Recalculate dilutions. check_dmso->reduce_dmso Yes check_mixing Was stock added during vigorous mixing? check_dmso->check_mixing No reduce_dmso->start Re-test improve_mixing Action: Improve mixing technique. (Vortex during addition) check_mixing->improve_mixing No still_precip Precipitation Persists check_mixing->still_precip Yes improve_mixing->start Re-test try_cosolvent Strategy: Use a Co-solvent (e.g., 1-5% Propylene Glycol) still_precip->try_cosolvent try_surfactant Strategy: Use a Surfactant (e.g., 0.01% Tween-20) still_precip->try_surfactant try_physical Strategy: Use Physical Methods (Gentle Warming or Sonication) still_precip->try_physical test_assay_compat Test assay compatibility with co-solvent (vehicle control) try_cosolvent->test_assay_compat success Compound Solubilized Proceed with Assay test_assay_compat->success test_assay_compat2 Test assay compatibility with surfactant (vehicle control) try_surfactant->test_assay_compat2 test_assay_compat2->success check_stability CRITICAL: Check compound stability post-treatment (e.g., HPLC) try_physical->check_stability check_stability->success

Caption: A decision tree for troubleshooting solubility.

Standard Dilution Workflow

This diagram illustrates the recommended experimental steps for preparing a final working solution from a solid compound.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Solid Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C/-80°C dissolve->store buffer 5. Dispense Aqueous Buffer mix 6. Vortex Buffer buffer->mix add_stock 7. Add Stock Solution (while mixing) mix->add_stock equilibrate 8. Equilibrate add_stock->equilibrate final_solution Final Working Solution (e.g., 10 µM in 0.1% DMSO) equilibrate->final_solution

Caption: Workflow for preparing final working solutions.

References

  • Kumar, S., & Singh, A. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 135-143. [Link]

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-19. [Link]

  • Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Young Pharmacists, 6(3), 1-13. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. PubChem Compound Database. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5556. [Link]

  • Richardson, P. L. (2015). Answer to "How can I increase the solubility to perform an enzyme assay?". ResearchGate. [Link]

  • Wenig, K., & Le-Ngoc, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 2-12. [Link]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1256-1262. [Link]

  • Pharmaffiliates. (n.d.). (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. [Link]

  • Patel, J., & Dhingani, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 10(8), 1957-1963. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Wikipedia. (n.d.). Benzofuran. [Link]

  • Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. [Link]

  • Lin, W., et al. (2012). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. Journal of Medicinal Chemistry, 55(17), 7800-7811. [Link]

  • Chen, Y., et al. (2021). High-Throughput Screen for Inhibitors of the Type IV Pilus Assembly ATPase PilB. mSphere, 6(5), e00129-21. [Link]

  • Al-Hujaily, E. M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports, 13(1), 23055. [Link]

  • LookChem. (n.d.). (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone Suppliers. [Link]

  • Ananiev, G., Peters, C., & Russell, I. (2018). Cell-based and Biochemical High-throughput Screening in 1536-well Plates. [Webinar]. [Link]

Sources

Technical Support Center: Stabilizing 4-Nitrobenzofuran-3(2H)-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Storing this compound

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. However, its unique structure, incorporating a lactone ring, a nitroaromatic system, and an enolizable ketone, presents inherent stability challenges. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results. This guide provides in-depth technical advice to help you maintain the quality of your this compound samples over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Lactone Ring: The ester bond in the benzofuranone ring is prone to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This leads to the opening of the five-membered ring to form the corresponding carboxylic acid.

  • Photodegradation of the Nitroaromatic System: Aromatic nitro compounds are known to be sensitive to light, particularly in the UV spectrum.[1][2] Exposure to light can initiate photochemical reactions, leading to the formation of various degradation products and a decrease in purity.

It is also important to consider thermal degradation, although this is typically a slower process at recommended storage temperatures.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and protects from atmospheric moisture.
Light Protected from light (Amber vial)Prevents photodegradation of the nitroaromatic ring.[2]
Moisture Desiccated environmentPrevents hydrolysis of the lactone ring.

For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed amber glass vial, purged with an inert gas, and placed in a freezer at -20°C with a desiccant.

Q3: My this compound solution has turned a slightly different color. What could be the cause?

A3: A color change in a solution of this compound is often an indicator of degradation. The most likely causes are:

  • Photodegradation: If the solution was exposed to light, even for a short period, photochemical reactions of the nitroaromatic moiety could have occurred, leading to colored impurities.

  • pH-related Degradation: If the solvent is not neutral or contains acidic or basic impurities, it could be promoting the hydrolysis of the lactone ring. The resulting degradation product may have a different chromophore, leading to a color change.

  • Solvent Impurities: Peroxides in certain solvents (e.g., older ethers or THF) can cause oxidative degradation.

It is crucial to use high-purity, fresh, and neutral solvents for preparing solutions.

Troubleshooting Guide

Problem 1: Inconsistent results in biological assays using stored this compound.

This is a common issue arising from the degradation of the active compound, leading to a lower effective concentration and the presence of potentially interfering degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in Q2 .

  • Assess Purity: The most reliable way to check for degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

    • Protocol for Purity Assessment by HPLC:

      • Prepare a fresh solution of your stored this compound in a suitable solvent (e.g., acetonitrile/water).

      • Analyze the solution using a validated stability-indicating HPLC method. A good starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water containing a small amount of a pH modifier like formic acid to ensure sharp peaks.

      • Compare the chromatogram to that of a freshly prepared standard of known purity. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Review Solution Preparation: Ensure that solutions are prepared fresh for each experiment using high-purity, neutral solvents. Avoid prolonged storage of solutions, even at low temperatures.

Problem 2: Suspected degradation of this compound during an experiment.

Certain experimental conditions can accelerate the degradation of your compound.

Identifying Potential Stress Factors:

  • pH: Are you using acidic or basic buffers? The lactone is susceptible to hydrolysis under these conditions.

  • Temperature: Are you heating the reaction mixture? High temperatures can accelerate both hydrolysis and thermal decomposition.

  • Light: Is your experimental setup exposed to ambient light or UV light? This can cause photodegradation.

Mitigation Strategies:

  • pH Control: If possible, maintain the pH of your experimental system as close to neutral as possible. If acidic or basic conditions are required, minimize the exposure time.

  • Temperature Management: Use the lowest effective temperature for your experiments.

  • Light Protection: Conduct experiments in amber-colored glassware or protect your setup from light by wrapping it in aluminum foil.

Conducting a Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental matrix, it is highly recommended to perform a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.[4][5]

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).

  • Aliquot and Stress: Distribute the stock solution into several vials and subject each to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Photolytic Degradation: Expose the solution to a photostability chamber or direct sunlight.

    • Thermal Degradation: Heat the solution at 80°C in the dark.

  • Analysis: At various time points, take an aliquot from each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample. This will reveal the conditions under which the compound is least stable and the nature of the degradation products.

By understanding the stability profile of this compound, you can design your experiments and storage conditions to ensure the integrity of your compound and the reliability of your research.

References

  • Photodegradation of nitrobenzene and nitrophenols in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. 2005;17(6):886-93. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. 2021;8(9):747-752. [Link]

  • Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. 2014;2(4):78-90. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. 2022;19(4). [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecules. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will explore the causality behind experimental choices to empower you with a robust, self-validating protocol.

I. Introduction to the Synthesis

The synthesis of benzofuran-3(2H)-one derivatives is a critical process in the development of various biologically active molecules.[1] The introduction of a nitro group at the 4-position of the benzofuranone core presents unique challenges due to its strong electron-withdrawing nature, which can influence reactivity and increase the likelihood of side reactions.

The most common synthetic route to a related compound, (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one, involves the reaction of 3-coumaranone with 4-nitrobenzaldehyde in an ethanolic solution of potassium hydroxide.[2] While this provides a foundational methodology, direct nitration or synthesis from nitrated precursors for this compound requires careful optimization. This guide will focus on troubleshooting potential issues in a generalized synthesis pathway.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

FAQ 1: Low or No Product Yield

Question: I am getting very low or no yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low to no product yield is a common initial hurdle. The root cause often lies in one of several key areas: reaction conditions, reagent quality, or competing side reactions.

Causality & Solutions:

  • Inadequate Reaction Conditions: The cyclization to form the benzofuranone ring is sensitive to temperature and reaction time.

    • Temperature: If the temperature is too low, the activation energy for the reaction may not be met. Conversely, if it's too high, it can lead to decomposition of starting materials or the product. A systematic temperature screen is recommended.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Reagent Purity and Stoichiometry:

    • Ensure the purity of your starting materials. Impurities can interfere with the reaction.

    • The stoichiometry of the reactants is crucial. A slight excess of one reagent may be beneficial, but a large excess can lead to side product formation.

  • Catalyst Deactivation: If your synthesis involves a catalyst, it may be deactivated by impurities in the starting materials or solvent.[3] Ensure all reagents and solvents are of appropriate grade and dry.

Troubleshooting Workflow:

start Low/No Yield check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Incorrect Time purify_reagents Purify/Verify Reagents check_reagents->purify_reagents Impure Reagents adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry Incorrect Ratio replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst Suspected Deactivation monitor_reaction Monitor via TLC/LC-MS optimize_temp->monitor_reaction optimize_time->monitor_reaction purify_reagents->monitor_reaction adjust_stoichiometry->monitor_reaction replace_catalyst->monitor_reaction end_success Improved Yield monitor_reaction->end_success end_fail Consult Further monitor_reaction->end_fail

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Formation of Multiple Products/Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity for this compound?

Answer:

The presence of the nitro group can activate the aromatic ring for nucleophilic substitution or other side reactions. Controlling the reaction conditions is key to minimizing these unwanted pathways.

Causality & Solutions:

  • Over-Nitration or Isomer Formation: If the synthesis involves a nitration step, harsh conditions can lead to the formation of dinitro- or other positional isomers.

    • Mitigation: Use milder nitrating agents and control the temperature carefully, often at or below room temperature.

  • Polymerization/Decomposition: Benzofuranones can be unstable under strongly acidic or basic conditions, or at high temperatures, leading to polymerization or decomposition.

    • Mitigation: Maintain a neutral or slightly acidic/basic pH, depending on the specific reaction mechanism. Use the lowest effective temperature.

  • Competing Cyclization Pathways: Depending on the precursors, alternative cyclization pathways may exist.[4]

    • Mitigation: The choice of solvent and catalyst can significantly influence the regioselectivity of the cyclization.[4] A solvent screen may be necessary to find the optimal medium that favors the desired intramolecular reaction.

Reaction Condition Optimization Table:

ParameterCondition A (High Side Products)Condition B (Optimized for Selectivity)Rationale
Temperature > 100 °C60 - 80 °CReduces thermal decomposition and non-specific reactions.
Catalyst Strong Acid/BaseMild Lewis Acid or BaseImproves selectivity and reduces side reactions.[3]
Solvent Protic (e.g., Ethanol)Aprotic (e.g., Acetonitrile, Dichloromethane)Can influence the stability of intermediates and transition states.
Reaction Time > 24 hoursMonitored by TLC/LC-MS (typically 4-12h)Prevents product degradation over extended periods.
FAQ 3: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the polarity of the nitro group and the potential for closely related impurities.

Causality & Solutions:

  • Similar Polarity of Product and Impurities: Side products may have very similar polarities to the desired product, making separation by standard column chromatography difficult.

    • Strategy 1: Recrystallization: If the product is a solid, recrystallization is a powerful technique for purification.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility.

    • Strategy 2: Advanced Chromatography: If recrystallization is not effective, consider using a different stationary phase (e.g., alumina) or a more advanced technique like preparative HPLC.

  • Product Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Strategy: Use deactivated or neutral silica gel for column chromatography. This can be prepared by treating the silica gel with a base like triethylamine.

Purification Workflow:

start Crude Product Mixture extraction Aqueous Workup/Extraction start->extraction check_solid Is the product a solid? extraction->check_solid recrystallization Attempt Recrystallization check_solid->recrystallization Yes column_chromatography Column Chromatography check_solid->column_chromatography No check_purity1 Check Purity (TLC/NMR) recrystallization->check_purity1 check_purity1->column_chromatography Impure end_pure Pure Product check_purity1->end_pure Pure check_purity2 Check Purity (TLC/NMR) column_chromatography->check_purity2 check_purity2->end_pure Pure end_impure Consider Alternative Purification check_purity2->end_impure Impure prep_hplc Preparative HPLC end_impure->prep_hplc prep_hplc->end_pure

Caption: Decision tree for purification of this compound.

III. Experimental Protocols

General Protocol for Synthesis Monitoring
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material standard on a TLC plate.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate product formation.

  • Continue to monitor at regular intervals until no further change is observed.

General Protocol for Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. References

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). ResearchGate. [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). National Institutes of Health. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (2011). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. National Institutes of Health. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the spectroscopic analysis of 4-Nitrobenzofuran-3(2H)-one. This resource is engineered for chemistry professionals engaged in research and drug development. Here, we move beyond simple procedural lists to offer in-depth, field-tested insights into the causal relationships between experimental observations and their underlying chemical principles. Our goal is to empower you to systematically diagnose and resolve analytical challenges, ensuring the integrity and accuracy of your results.

General Troubleshooting FAQs

This section addresses high-level questions and provides an initial framework for troubleshooting.

Q1: My spectroscopic data (NMR, IR, MS) is inconsistent with the expected structure of this compound. Where do I begin?

A: When facing data that contradicts the expected structure, a systematic approach is essential to isolate the variable causing the discrepancy.[1] The primary sources of error fall into three categories: sample integrity, instrument performance, and data interpretation.

First, rigorously verify the purity of your sample. The most common source of spectral artifacts is the presence of impurities, which can include residual solvents, unreacted starting materials, or synthetic byproducts.[1] Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are invaluable for this assessment. Second, confirm the calibration and operational status of your spectroscopic instruments. Use a known standard to verify that the instrument is performing within its specifications. Finally, if both sample purity and instrument function are confirmed, you must critically re-evaluate your interpretation of the spectral data. Consider the possibility of unexpected isomers, tautomers, or degradation products that may have formed.

Q2: Could impurities from the synthesis be the source of my analytical issues?

A: Absolutely. Synthetic pathways for benzofuranones can involve multiple steps and reagents, any of which could persist in the final product if purification is incomplete.[2][3] For instance, the synthesis of a related compound, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, involves reagents like N-bromosuccinimide (NBS) and solvents such as carbon tetrachloride and 1,4-dioxane, which could appear in your spectra if not meticulously removed.[4] Always perform thorough purification (e.g., column chromatography, recrystallization) and confirm sample purity before undertaking detailed spectroscopic analysis.[5][6]

Q3: My compound appears unstable during analysis, leading to drifting baselines or changing spectra over time. What could be the cause?

A: The presence of the nitro group can render the molecule susceptible to degradation under certain conditions.[7] Nitroaromatic compounds can be sensitive to light, heat, or reactive solvents. Unstable readings in UV-Vis spectroscopy, for instance, can be a sign of the sample degrading under the instrument's UV lamp.[1] Similarly, prolonged exposure to certain NMR solvents or high temperatures during analysis could induce chemical changes. To mitigate this, use fresh, high-purity solvents, protect your sample from light, and conduct analyses at the lowest practical temperature.

Core Troubleshooting Workflow

The following diagram outlines a systematic workflow for diagnosing issues in your spectroscopic analysis.

G start Inconsistent Spectroscopic Data check_purity Step 1: Verify Sample Purity (TLC, HPLC, mp) start->check_purity purity_ok Pure? check_purity->purity_ok check_instrument Step 2: Confirm Instrument Calibration (Run Known Standard) instrument_ok Calibrated? check_instrument->instrument_ok re_evaluate Step 3: Re-evaluate Spectral Interpretation detailed_analysis Proceed to Detailed Technique-Specific Troubleshooting re_evaluate->detailed_analysis purity_ok->check_instrument Yes purify Action: Re-purify Sample (Column Chromatography, Recrystallization) purity_ok->purify No instrument_ok->re_evaluate Yes recalibrate Action: Recalibrate/Service Instrument instrument_ok->recalibrate No purify->check_purity recalibrate->check_instrument

Sources

How to handle impurities in 4-Nitrobenzofuran-3(2H)-one samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and handle impurities in your samples. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues with this compound Purity

This section addresses specific problems you may encounter with the purity of your this compound samples.

Q1: My final product is a brownish or yellowish oil instead of the expected solid. What could be the cause and how can I purify it?

A1: An oily or discolored product often indicates the presence of significant impurities that disrupt the crystal lattice of the pure compound. The most likely culprits are residual starting materials, byproducts from the synthesis, or degradation products. Given the nitro-aromatic nature of your compound, byproducts from nitration or cyclization steps are common.[1][2]

  • Causality: The presence of unreacted precursors, such as substituted 2-hydroxyphenyl derivatives or reagents from intramolecular cyclization reactions, can lower the melting point of the mixture, resulting in an oil.[3][4] Regioisomers, where the nitro group is at a different position on the aromatic ring, are also a common byproduct in aromatic nitration reactions and can interfere with crystallization.[1][2]

  • Troubleshooting Steps:

    • Initial Analysis: Before attempting purification, it is crucial to get an idea of the impurity profile. A simple Thin Layer Chromatography (TLC) can be very informative. Spot your crude product against any available starting materials. Multiple spots indicate a mixture.

    • Purification Strategy: For an oily product, direct recrystallization is often ineffective. Column chromatography is the recommended first step to separate the desired product from the bulk of the impurities.[5]

      • Stationary Phase: Silica gel is a suitable choice for polar compounds like this compound.[6]

      • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The more polar this compound should elute at a higher concentration of ethyl acetate.[5]

    • Post-Chromatography: After column chromatography, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization to obtain a highly pure, crystalline product.

Q2: My NMR spectrum shows unexpected peaks, suggesting the presence of isomers. How can I separate them?

A2: The presence of isomers, particularly regioisomers from the nitration step, is a frequent challenge in the synthesis of nitroaromatic compounds.[1][2] These isomers often have very similar polarities, making their separation difficult.

  • Causality: During the synthesis of this compound, nitration of the benzofuranone precursor can potentially occur at other positions on the benzene ring, leading to isomers such as 5-nitro, 6-nitro, or 7-nitrobenzofuran-3(2H)-one. These isomers will have distinct NMR signals but may co-elute in standard chromatography.

  • Troubleshooting Steps:

    • High-Resolution Column Chromatography: A standard column may not provide sufficient resolution. Consider using a longer column or a stationary phase with a smaller particle size for improved separation.

    • Solvent System Optimization: Meticulous optimization of the mobile phase is key. A shallow gradient or isocratic elution with a finely tuned solvent mixture (e.g., trying different ratios of hexane/ethyl acetate or exploring other solvent systems like dichloromethane/methanol) can enhance separation.[7]

    • Recrystallization: If the isomeric impurity is present in a smaller amount, careful recrystallization may be effective. The desired isomer, being the major component, should crystallize out, leaving the more soluble isomer in the mother liquor. This may require multiple recrystallization steps.

Q3: I've purified my compound, but it still has a slight yellow tint. Is this normal, and if not, how can I remove it?

A3: While some nitroaromatic compounds are inherently colored, a persistent yellow tint in a purified sample often points to trace amounts of highly colored impurities.

  • Causality: These impurities could be nitrophenolic byproducts or other oxidation products.[8] Even in small quantities, these can impart a noticeable color to the final product.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

    • Recrystallization from a Different Solvent: If the colored impurity is soluble in a particular solvent, recrystallizing from a solvent in which your product is less soluble at room temperature can help leave the impurity behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound, like many nitroaromatic compounds, is generally stable.[9] However, to ensure long-term integrity, it should be stored in a cool, dry, and dark place. A desiccator at room temperature is suitable for short-term storage, while for longer periods, storage at 4°C is recommended. Protect from light to prevent potential photochemical reactions.

Q2: What are the best analytical techniques to assess the purity of my this compound sample?

A2: A combination of techniques will provide the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound and to help identify unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: Can I use water as a solvent for recrystallization?

A3: Water is a polar solvent and can be a good choice for recrystallizing polar compounds.[11] However, the solubility of this compound in hot water should be tested on a small scale first. If it is not sufficiently soluble, a mixed solvent system, such as ethanol/water, may be more effective.[12][13]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally on a small scale first.

Solvent Selection:

  • Good single solvents: Ethanol, isopropanol, ethyl acetate.

  • Good solvent pairs: Hexane/ethyl acetate, ethanol/water.

Solvent SystemSuitability for Polar NitroaromaticsBoiling Point (°C)Notes
EthanolHigh78Good for many polar compounds.
Ethyl AcetateHigh77Good dissolving power for a range of polarities.
Hexane/Ethyl AcetateHigh (as a pair)VariableExcellent for fine-tuning solubility.
Ethanol/WaterHigh (as a pair)VariableA common choice for moderately polar compounds.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough solvent to dissolve the solid completely at the boiling point of the solvent.

  • If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • If colored impurities are present, remove the flask from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

Step-by-Step Procedure:

  • Prepare the column: Securely clamp the column in a vertical position. Add a small plug of glass wool or cotton to the bottom. Add a layer of sand.

  • Pack the column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the top of the silica. Add a thin layer of sand on top of the silica.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully add the sample solution to the top of the column.

  • Elute the column: Begin eluting with the initial mobile phase, collecting fractions in separate tubes.

  • Increase the polarity: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 8:2, then 7:3 hexane:ethyl acetate).

  • Monitor the separation: Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Combine and evaporate: Once the desired compound has been fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator.

Visualized Workflow

Impurity_Troubleshooting cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Purification Strategy cluster_3 Final Analysis Start Impure this compound Sample TLC Perform TLC Analysis Start->TLC Oily Product is an Oil/ Significant Impurities TLC->Oily Multiple spots far apart Isomers Isomeric Impurities Detected (e.g., by NMR) TLC->Isomers Spots with similar Rf Colored Slightly Colored Product TLC->Colored Main spot with minor colored streak Column Column Chromatography Oily->Column Isomers->Column High-resolution Charcoal Recrystallization with Charcoal Treatment Colored->Charcoal Recrystal Recrystallization Column->Recrystal For further purification Analysis Purity Analysis (HPLC, NMR, MS, MP) Recrystal->Analysis Charcoal->Analysis Pure Pure Crystalline Product Analysis->Pure Meets specifications

Caption: Decision tree for handling impurities in this compound samples.

References

  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Agilent. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • McCracken, R. J., Kennedy, D. G., & Hewitt, S. A. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(5), 467-474. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. [Link]

  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Yin, J. Q., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1109. [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Dawane, B., et al. (2010). Synthesis and antimicrobial evaluation of 2-(2-butyl- 4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Batool, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(38), 34693-34731. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]

  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530. [Link]

Sources

Preventing degradation of 4-Nitrobenzofuran-3(2H)-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Synthetic Transformations

Welcome to the technical support resource for 4-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable but sensitive scaffold. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic knowledge to help you anticipate and overcome challenges related to molecular stability.

Overview: The Duality of this compound

This compound is a versatile building block, prized for the synthetic handles provided by its lactone, activated aromatic ring, and nitro group. However, these same functional groups are the source of its inherent instability. The electron-withdrawing nature of the nitro group makes the benzofuranone system susceptible to a range of degradation pathways. Understanding these pathways is the key to designing robust and high-yielding reactions.

This guide provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth analyses of specific degradation mechanisms.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/black upon adding a base. What is happening?

A1: This is a common observation and typically indicates decomposition. Aromatic nitro compounds can form highly colored Meisenheimer complexes or other side products in the presence of strong bases.[1] Furthermore, the acidic proton at the C2 position can be abstracted, leading to enolate formation, which can participate in undesired side reactions or decomposition pathways, especially at elevated temperatures.

Q2: I am trying to reduce the nitro group, but I am seeing low yields and multiple byproducts. Why?

A2: The challenge lies in the chemoselectivity of the reduction. The lactone (ester) functionality of the benzofuranone ring is also susceptible to reduction by powerful reducing agents (e.g., LiAlH₄). Additionally, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can react further to form dimeric species like azoxy or azo compounds.[2] The choice of reducing agent and careful control of reaction conditions are paramount.

Q3: After my reaction and workup, my final product seems to have degraded. How can I prevent this?

A3: Degradation often occurs during aqueous workup, especially if strong acids or bases are used to neutralize the reaction or in extraction steps.[3] The lactone ring is susceptible to hydrolysis under both acidic and basic conditions.[4][5] It is crucial to test the stability of your compound under the planned workup conditions on a small scale before committing the entire batch.

Q4: Should I be concerned about storing this compound?

A4: Yes. Like many nitroaromatic compounds, it should be stored in a cool, dark, and dry place.[6] Some nitro-containing heterocyclic compounds can be sensitive to light, leading to photochemical degradation.[7][8] From a safety perspective, organic nitro compounds can be thermally sensitive and may decompose exothermically, so they should not be stored at elevated temperatures.[9]

Troubleshooting Guide: Mechanistic Pathways of Degradation

This section provides a deeper dive into the primary causes of degradation, the underlying chemistry, and actionable strategies for prevention.

1. pH-Induced Degradation (Hydrolysis & Side Reactions)

The stability of the benzofuranone core is highly dependent on pH.[4] Both extremes can lead to irreversible degradation.

  • Mechanism (Base-Catalyzed Hydrolysis): Under basic conditions, hydroxide or other basic nucleophiles can attack the electrophilic carbonyl of the lactone, leading to ring-opening. This generates a phenoxide and a carboxylate, which are resistant to re-cyclization.

  • Mechanism (Acid-Catalyzed Hydrolysis): Under strongly acidic conditions, protonation of the carbonyl oxygen activates it towards nucleophilic attack by water, again resulting in hydrolysis and ring-opening.

ParameterRecommendationRationale
Base Selection Use non-nucleophilic, hindered organic bases (e.g., DBU, DIPEA) or mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) where possible.Minimizes direct nucleophilic attack on the carbonyl carbon. Carbonates are often sufficient to deprotonate acidic starting materials without causing significant hydrolysis.[10]
Temperature Maintain low temperatures (0 °C to RT) when a base is present.Hydrolysis and other decomposition reactions are kinetically slower at lower temperatures.
Reaction Time Monitor the reaction closely by TLC or HPLC and quench as soon as the starting material is consumed.Prolonged exposure to harsh pH conditions increases the likelihood of degradation.[11]
Workup Use a buffered aqueous solution (e.g., saturated NH₄Cl or pH 7 phosphate buffer) for quenching and extraction instead of strong acids (e.g., 1M HCl).Neutralizes the reaction mixture without exposing the product to pH extremes that could cause degradation during the workup phase.[3]

Diagram: pH Stability Profile

G cluster_pH pH Scale pH_scale pH_scale

Caption: pH stability zones for this compound.

2. Nucleophilic Attack on the Aromatic Ring

The potent electron-withdrawing effect of the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: A strong nucleophile can attack the carbon atom bearing the nitro group or other positions on the ring, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the nitro group (or another leaving group) leads to substitution. This is a known reactivity pattern for nitrobenzofurazan ethers and can be inferred for nitrobenzofuranones.[12]

  • Avoid Strong, Soft Nucleophiles: Be cautious when using nucleophiles like thiols, cyanides, or azides, especially at elevated temperatures, as they are highly effective in SNAr reactions.

  • Use of Phase-Transfer Catalysis: For reactions requiring a basic catalyst with a nucleophile, a phase-transfer catalyst can sometimes moderate reactivity and reduce side reactions by controlling the concentration of the active nucleophile in the organic phase.

  • Protecting Groups: If the desired reaction is elsewhere on the molecule and SNAr is a persistent issue, consider reducing the nitro group to an amine and protecting it (e.g., as an amide) to deactivate the ring. The nitro group can be reformed later if necessary.

3. Uncontrolled Reduction of the Nitro Group

While often the desired transformation, the reduction of the nitro group must be carefully controlled to avoid side reactions.

  • Mechanism: The reduction proceeds via nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These intermediates can react with each other or the starting material, especially under non-optimized conditions, to form azoxy (R-N=N(O)-R) and azo (R-N=N-R) dimers. Over-reduction with powerful hydrides can also affect the lactone.

This protocol uses catalytic transfer hydrogenation, a mild and effective method for reducing nitro groups without affecting most other functional groups.[2]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Ethanol, Ethyl Acetate).

  • Catalyst: Add Palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogen Source: Add ammonium formate (HCOONH₄, 4-6 eq) in portions. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Aminobenzofuran-3(2H)-one.

Diagram: Troubleshooting Reaction Failure

G start Low Yield or Multiple Byproducts Observed? q_base Was a strong base (e.g., NaOH, t-BuOK) used? start->q_base q_heat Was the reaction heated > 60°C? start->q_heat q_reductant Was a reducing agent (e.g., NaBH4, H2/Pd) used? start->q_reductant q_workup Did TLC look clean before workup? start->q_workup a_base_yes Likely Cause: Base-induced decomposition or hydrolysis. q_base->a_base_yes Yes a_heat_yes Likely Cause: Thermal decomposition. Nitroaromatics can be unstable. q_heat->a_heat_yes Yes a_reductant_yes Likely Cause: Over-reduction or formation of dimeric byproducts. q_reductant->a_reductant_yes Yes a_workup_yes Likely Cause: Degradation during workup (acid/base wash). q_workup->a_workup_yes Yes sol_base Solution: Use milder base (K2CO3), run at lower temp. a_base_yes->sol_base sol_heat Solution: Run at lower temp or RT. Consider alternative catalysts. a_heat_yes->sol_heat sol_reductant Solution: Use selective method (e.g., Fe/NH4Cl, Catalytic Transfer Hydrogenation). a_reductant_yes->sol_reductant sol_workup Solution: Use neutral quench (NH4Cl) and avoid pH extremes. a_workup_yes->sol_workup

Caption: A decision tree for troubleshooting common degradation issues.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Papo, N., et al. (2019). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. ResearchGate.
  • Stoessel, F. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 13(4), 659-663.
  • Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701.
  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical Research and Development, 3(2), 21-30.
  • Gasperov, V., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Physical Sciences Reviews, 2(10).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Nitrobenzofuran-3(2H)-one. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure a successful and safe experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step sequence:

  • Nitration: Regioselective nitration of 2-hydroxyphenylacetic acid to yield 2-hydroxy-5-nitrophenylacetic acid.

  • Intramolecular Cyclization (Lactonization): Dehydration of 2-hydroxy-5-nitrophenylacetic acid to form the target lactone, this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount to prevent over-nitration and ensure the desired regioselectivity. The choice of nitrating agent and the reaction medium also significantly influences the outcome. Milder conditions are generally preferred to minimize the formation of byproducts.

Q3: I am observing a low yield during the cyclization step. What could be the primary reasons?

A3: Low yields in the lactonization of 2-hydroxy-5-nitrophenylacetic acid can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Ineffective dehydrating agent: The chosen reagent may not be potent enough to drive the equilibrium towards the lactone.

  • Intermolecular polymerization: At high concentrations, the hydroxy acid can react with itself to form polymeric byproducts instead of the desired intramolecular cyclization.

  • Starting material purity: Impurities in the 2-hydroxy-5-nitrophenylacetic acid can interfere with the reaction.

Q4: Are there any specific safety precautions I should take when handling this compound and its intermediates?

A4: Yes, absolutely. The synthesis involves nitric acid, a strong corrosive oxidizer, and nitro-aromatic compounds, which can be thermally sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid ignition sources and be mindful of the potential for exothermic reactions, especially during the nitration step.

Detailed Experimental Protocols

Part 1: Synthesis of 2-hydroxy-5-nitrophenylacetic acid

This protocol details the regioselective nitration of 2-hydroxyphenylacetic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Hydroxyphenylacetic acid152.1515.0 g0.099
Nitric acid (65%)63.0112 mL~0.13
Water (deionized)18.0247 mL-
Ice-10 g-
6N Hydrochloric acid-As needed-
Celite-As needed-

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, suspend 2-hydroxyphenylacetic acid (15.0 g, 0.099 mol) in 39 mL of water.

  • Nitration: Slowly add a solution of nitric acid (12 mL of 65% in 8 mL of water) to the suspension at 0°C. The addition should be dropwise to maintain the temperature below 5°C.

  • Reaction Monitoring: Stir the mixture at 0°C for 1.5 hours. Subsequently, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Pour the heterogeneous solution over 10 g of ice and filter to remove the insoluble ortho-nitro isomer. Concentrate the reddish filtrate under reduced pressure.

  • Purification: Redissolve the resulting residue in 6N HCl and filter through a pad of Celite. Remove the solvent under reduced pressure to obtain 2-hydroxy-5-nitrophenylacetic acid as a light, brownish-red solid. The typical yield is around 40%.[2] This intermediate is often used in the next step without further purification.

Part 2: Intramolecular Cyclization to this compound

This protocol describes the lactonization of 2-hydroxy-5-nitrophenylacetic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-hydroxy-5-nitrophenylacetic acid197.14765 mg3.88 mmol
Tetrahydrofuran (THF), freshly distilled72.115 mL-
Dicyclohexylcarbodiimide (DCC)206.33880 mg4.27 mmol
4-Dimethylaminopyridine (DMAP)122.1747 mg0.38 mmol

Procedure:

  • Reaction Setup: Dissolve 2-hydroxy-5-nitrophenylacetic acid (765 mg, 3.88 mmol) in freshly distilled THF (5 mL) under an argon atmosphere in a flame-dried flask.

  • Cyclization: Add DCC (880 mg, 4.27 mmol) and a catalytic amount of DMAP (47 mg, 0.38 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Steps
Low yield in nitration Incomplete reaction; Formation of undesired isomers.- Reaction Time/Temperature: Ensure the reaction is stirred for the specified duration at the correct temperature. - Nitrating Agent: The concentration of nitric acid should be accurate. Consider alternative nitrating agents for improved regioselectivity if necessary.[3][4]
Over-nitration (dinitration) Reaction temperature too high; Excess of nitrating agent.- Temperature Control: Strictly maintain the reaction temperature at 0°C during the addition of nitric acid. - Stoichiometry: Use the specified molar ratio of nitric acid to the starting material.
Incomplete cyclization Insufficient dehydrating agent; Low reaction temperature.- Reagent: Ensure the DCC is of good quality and used in a slight excess. Consider alternative dehydrating agents like trifluoroacetic anhydride (TFAA). - Temperature: Gently warming the reaction mixture may improve the rate of cyclization, but monitor for potential side reactions.
Formation of polymeric byproducts High concentration of the starting material during cyclization.- High Dilution: Perform the reaction under high-dilution conditions by slowly adding a solution of the hydroxy acid to the dehydrating agent.
Difficulty in purifying the final product Co-elution of impurities.- Chromatography: Optimize the eluent system for column chromatography. A shallow gradient can improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Visualizing the Synthesis

Reaction Pathway

Synthesis_Pathway A 2-Hydroxyphenylacetic acid B 2-Hydroxy-5-nitrophenylacetic acid A->B HNO₃, H₂O, 0°C C This compound B->C DCC, DMAP, THF

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_cyclization Step 2: Cyclization A 1. Dissolve 2-Hydroxyphenylacetic acid B 2. Cool to 0°C A->B C 3. Add Nitric Acid Solution B->C D 4. Reaction Monitoring C->D E 5. Quench with Ice D->E F 6. Isolate Intermediate E->F G 7. Dissolve Intermediate in THF F->G Intermediate H 8. Add DCC and DMAP G->H I 9. Reaction Monitoring (TLC) H->I J 10. Filter DCU I->J K 11. Concentrate Filtrate J->K L 12. Column Chromatography K->L

Caption: Step-by-step experimental workflow.

Safety and Handling

Nitration Step:

  • Reagents: Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood.

  • Exothermic Reaction: The nitration of phenols is an exothermic process. Maintaining a low temperature is crucial to control the reaction rate and prevent thermal runaway.

  • Quenching: Quenching the reaction with ice should be done carefully to manage any residual reactivity.

Cyclization Step:

  • DCC: Dicyclohexylcarbodiimide is a potent allergen and sensitizer. Avoid skin contact and inhalation.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled THF and check for peroxides before use.

Product Handling:

  • Nitro Compounds: Aromatic nitro compounds can be thermally unstable and may decompose energetically. Avoid excessive heating during purification and drying. A thermal hazard study is recommended for large-scale synthesis.[5]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.
  • SciSpace.
  • ResearchGate. Nitration of substituted phenols by different efficient heterogeneous systems.
  • Benchchem. Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid.
  • Chemical Engineering Transactions. Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. 2023, 100, 109-114.

Sources

Validation & Comparative

A Comparative Analysis of 4-Nitrobenzofuran-3(2H)-one and Other Nitroaromatics for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nitroaromatic scaffold remains a compelling, albeit complex, structural motif. The unique electron-withdrawing properties of the nitro group can bestow potent biological activities, yet often at the cost of significant toxicological liabilities. This guide provides a comparative analysis of 4-Nitrobenzofuran-3(2H)-one, a heterocyclic nitroaromatic compound, against a panel of well-characterized nitroaromatics: the antibacterial agent Nitrofurantoin, the industrial chemical 2,4-Dinitrotoluene, and the foundational nitroarene, Nitrobenzene. This document aims to equip researchers, scientists, and drug development professionals with the necessary context and experimental frameworks to evaluate the potential of novel nitroaromatic compounds.

The Double-Edged Sword: Understanding Nitroaromatic Bioactivation

The biological effects of nitroaromatic compounds are intrinsically linked to the metabolic reduction of the nitro group. This process, often mediated by nitroreductase enzymes present in both bacteria and eukaryotes, generates a cascade of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. It is these metabolites that are frequently responsible for both the desired therapeutic effects and the observed toxicity. A critical aspect of evaluating any new nitroaromatic compound is, therefore, understanding its propensity for reductive activation and the subsequent downstream consequences.

Comparative Overview

This guide will focus on a multi-faceted comparison of this compound with our selected panel of nitroaromatics, examining their chemical properties, mechanisms of action, and toxicological profiles.

CompoundChemical StructureMolecular Weight ( g/mol )Key Applications/Relevance
This compound 179.13Research chemical, potential biological activity
Nitrofurantoin 238.16Antibiotic for urinary tract infections[1]
2,4-Dinitrotoluene 182.13Industrial chemical, environmental pollutant, known carcinogen[2]
Nitrobenzene 123.11Industrial solvent, precursor to aniline, known toxicant

Mechanistic Insights and Toxicological Endpoints

The utility and risks associated with nitroaromatics are best understood by examining their performance in key toxicological assays. Here, we compare our target compound and the selected panel across three critical parameters: cytotoxicity, mutagenicity, and the induction of oxidative stress.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in determining the concentration at which a compound elicits cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For this comparison, we will consider cytotoxicity data in the context of HepG2 cells, a human liver carcinoma cell line commonly used in toxicology studies due to its metabolic capabilities.

CompoundHepG2 IC50 (µM)Remarks
This compound Data not availableThe cytotoxicity of benzofuran derivatives can vary widely based on substitution patterns.[1]
Nitrofurantoin Data not availableWhile used clinically, nitrofurantoin can cause dose-dependent toxicity to lymphocytes in the presence of a metabolic activating system.[3]
2,4-Dinitrotoluene ~1647 (300 µg/mL)Moderately toxic to HepG2 cells after 48 hours of exposure.
Nitrobenzene Data not availableCytotoxicity is dependent on its reduction potential and is enhanced under hypoxic conditions.[4]

Causality Behind Experimental Choices: The selection of the HepG2 cell line is deliberate. The liver is a primary site of xenobiotic metabolism, and HepG2 cells retain many of the enzymatic functions of primary hepatocytes, making them a relevant model for assessing the potential for metabolic activation of nitroaromatic compounds.

Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result in the Ames test is often an indicator of potential carcinogenicity.

CompoundAmes Test ResultMetabolic Activation (S9)
This compound Data not availableMany nitroaromatic compounds exhibit mutagenicity that is dependent on nitroreductase activity within the bacterial strains.
Nitrofurantoin PositiveMutagenicity is a known characteristic of nitrofurans and is linked to the reduction of the nitro group.
2,4-Dinitrotoluene PositiveMutagenic in Salmonella typhimurium strains, with activity influenced by the presence of nitroreductase and O-acetyltransferase enzymes.[5]
Nitrobenzene Generally Negative/MixedTypically negative without metabolic activation, but some studies report positive results in the presence of S9 mix and co-mutagens.[6]

Trustworthiness of the Protocol: The Ames test is a standardized and validated assay (OECD 471) that provides a reliable preliminary screen for mutagenic potential. The inclusion of strains with varying levels of nitroreductase and acetyltransferase activity can provide deeper insights into the mechanism of mutagenicity for nitroaromatic compounds.

Induction of Oxidative Stress

The metabolic activation of nitroaromatics can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

CompoundPotential for Oxidative Stress
This compound Expected
Nitrofurantoin High
2,4-Dinitrotoluene High
Nitrobenzene High

Experimental Protocols

To ensure scientific integrity and enable reproduction of key findings, detailed experimental protocols for the assessment of cytotoxicity, mutagenicity, and oxidative stress are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of a test compound in a selected cell line (e.g., HepG2).

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of the test compound D Treat cells with varying concentrations C->D E Incubate for a defined period (e.g., 48h) D->E F Add MTT reagent to each well G Incubate for 2-4h to allow formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm J Calculate cell viability and determine IC50 I->J G cluster_prep Preparation cluster_exposure Exposure and Plating cluster_incubation Incubation and Analysis A Prepare overnight cultures of Salmonella strains (e.g., TA98, TA100) D Mix test compound, bacterial culture, and S9 mix (or buffer) in molten top agar A->D B Prepare test compound dilutions B->D C Prepare S9 mix for metabolic activation (if required) C->D E Pour the mixture onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72h E->F G Count the number of revertant colonies F->G H Compare to negative and positive controls G->H

Caption: Workflow for the Ames test (plate incorporation method).

Detailed Steps:

  • Strain Preparation: Grow Salmonella typhimurium strains (e.g., TA98 and TA100) overnight in nutrient broth.

  • Test Compound and S9 Preparation: Prepare various concentrations of the test compound. If metabolic activation is being assessed, prepare the S9 mix from induced rat liver homogenate.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Workflow Diagram:

G cluster_prep Cell Preparation and Staining cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Seed cells in a black, clear-bottom 96-well plate B Incubate for 24h A->B C Load cells with H2DCFDA probe B->C D Treat cells with the test compound C->D E Include positive (e.g., H2O2) and negative controls F Incubate for a defined period E->F G Measure fluorescence (Ex/Em = 485/535 nm) F->G H Quantify the increase in fluorescence relative to the control G->H

Caption: Workflow for measuring intracellular ROS using H2DCFDA.

Detailed Steps:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution). Add the H2DCFDA probe (typically 5-10 µM) to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove the excess probe.

  • Treatment: Add the test compound at various concentrations to the wells. Include a positive control (e.g., hydrogen peroxide) to induce ROS production.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings can be taken at multiple time points.

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS generated.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the complex nature of nitroaromatic compounds in drug development. While this compound remains a compound with limited publicly available toxicological data, its structural similarity to other biologically active benzofurans and nitroaromatics suggests a potential for significant biological effects. The provided experimental protocols offer a robust framework for the in-house evaluation of this and other novel nitroaromatic compounds.

The key to unlocking the therapeutic potential of nitroaromatics lies in a deep understanding of their structure-activity and structure-toxicity relationships. By systematically evaluating new compounds using the assays described herein, researchers can begin to dissect the contributions of the nitro group and the aromatic scaffold to the overall biological profile, paving the way for the rational design of safer and more effective nitroaromatic drugs.

References

  • Spielberg, S. P., & Gordon, G. B. (1981). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism.
  • Reddy, J. S., Ravikumar, N., Prasad, J. V., Krishna, G. G., & Solomon, K. A. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961.
  • Mascagni, P., Al-Awar, R. S., & Chiarugi, A. (2024).
  • Rontó, G., Gróf, P., Buisson, J. P., Einhorn, J., & Demerseman, P. (1992). Genotoxic effectivity--comparison of 36 nitrated furan and arenofuran derivatives on a quantitative scale. Statistical comparison of T7 and other short-term tests. Mutagenesis, 7(4), 243–249.
  • Podgórski, R., & Puła, J. (2019). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d]t[3][7]hiazin-4-one on colon cells and its anticancer potential. Postepy higieny i medycyny doswiadczalnej (Online), 73, 538–547.

  • U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrotoluene. EPA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services.
  • Hadj-esfandiari, N., Navidpour, L., Shadnia, H., Amini, M., Samadi, N., Faramarzi, M. A., & Shafiee, A. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & medicinal chemistry letters, 17(22), 6354–6363.
  • Rauca, V. F., Pinzaru, I., Gaman, A. M., Stanescu, A. M. A., Coricovac, D. E., Soica, C. M., & Dehelean, C. A. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4535, Nitrofurantoin. Retrieved from [Link]

  • Sayama, M., Inoue, M., & Takabe, A. (1998). Mutagenicities of 2,4- and 2,6-dinitrotoluenes and their reduced products in Salmonella typhimurium nitroreductase- and O-acetyltransferase-overproducing Ames test strains.
  • Tchounwou, P. B., Wilson, B. A., & Ishaque, A. B. (2001). Transcriptional activation of stress genes and cytotoxicity in human liver carcinoma cells (HepG2) exposed to 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene. Environmental toxicology, 16(3), 209–216.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1313, 2,3-Benzofuran. Retrieved from [Link]

  • Eyer, P., & Lengfelder, E. (1984). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Biochemical pharmacology, 33(7), 1005–1013.
  • de las Heras, N. C., Chavarría, M., & Díaz, E. (2013). Endogenous Stress Caused by Faulty Oxidation Reactions Fosters Evolution of 2,4-Dinitrotoluene-Degrading Bacteria. PLoS ONE, 8(8), e73027.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77439-76-0, 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. Retrieved from [Link]

  • Vassallo, A., Silvestro, S., & Scorziello, A. (2020). Oxidative stress detection: what for?. European review for medical and pharmacological sciences, 24(1), 2.
  • D'yakonov, V. A., Semenov, V. E., & Klochkov, V. V. (2020). Cytotoxic activities (IC 50) of compounds against HepG2 cells.
  • Chen, Y., Liu, Y., & Wang, J. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Andrologia, 55(5), e14781.
  • Peterson, L. A., Naruko, K. C., & Rosen, M. B. (2001). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Chemical research in toxicology, 14(1), 75–80.
  • Frąckowiak, A., Leśniak, A., & Ulenberg, S. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules (Basel, Switzerland), 26(21), 6524.
  • Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship.
  • Tchounwou, P. B., Wilson, B. A., & Ishaque, A. B. (2002). Cytotoxicity and Expression of c-fos, HSP70, and GADD45/153 Proteins in Human Liver Carcinoma (HepG2) Cells Exposed to Dinitrotoluenes. International journal of molecular sciences, 3(8), 853–866.
  • De Stasio, E. (n.d.). The Ames Test. Lawrence University.
  • Oh, S. Y., Lee, C. H., & Kim, Y. H. (2007). Degradation of 2,4-dinitrotoluene by persulfate activated with zero-valent iron. Chemosphere, 66(9), 1757–1763.
  • Flückiger-Isler, S., & Kamber, M. (2012). Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities, need for metabolism and correlation with rodent carcinogenicity. Mutagenesis, 27(6), 749–756.
  • Patsnap. (2024, July 17). What is the mechanism of Nitrofurantoin? Synapse. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Nitrobenzofuran-3(2H)-one Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of exploration, with the benzofuran scaffold standing out as a privileged structure.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-nitrobenzofuran-3(2H)-one analogs. By examining how structural modifications to this core influence cytotoxic activity, we aim to provide a valuable resource for the rational design of new and more effective cancer therapeutics.

The this compound Scaffold: A Promising Starting Point

The benzofuran-3(2H)-one core, also known as aurone when substituted with a benzylidene group at the 2-position, is a key structural motif in a variety of bioactive compounds. The introduction of a nitro group at the 4-position of the benzofuran ring is a strategic decision rooted in established medicinal chemistry principles. Nitro groups are known to be strong electron-withdrawing groups and can significantly modulate the electronic properties of a molecule, potentially enhancing its interaction with biological targets.[4] Furthermore, nitroaryl compounds have been recognized for their ability to disrupt cellular processes in pathogens and cancer cells.[5]

This guide will focus primarily on the anticancer activity of 2-benzylidene-4-nitrobenzofuran-3(2H)-one analogs, a class of compounds that has shown considerable promise in preclinical studies. We will dissect the impact of substitutions on both the benzofuran ring and the benzylidene moiety to elucidate the key structural features driving their cytotoxic effects.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs as anticancer agents are intricately linked to the nature and position of various substituents. The following sections break down the SAR based on modifications to different parts of the molecule.

Substitutions on the Benzylidene Ring (Ring B)

The benzylidene ring at the 2-position of the benzofuran-3(2H)-one core offers a versatile site for modification. The electronic and steric properties of substituents on this ring play a critical role in determining the cytotoxic profile of the analogs.

Compound ID Substitution on Ring B Cancer Cell Line IC50 (µM) Reference
1a UnsubstitutedMCF-715.2Fictional Data
1b 4-MethoxyMCF-78.5Fictional Data
1c 4-ChloroMCF-75.1Fictional Data
1d 4-NitroMCF-73.8Fictional Data
1e 3,4-DimethoxyMCF-710.2Fictional Data
1f 4-DimethylaminoMCF-7> 50Fictional Data

Note: The data presented in this table is a representative compilation based on general trends observed in the literature for similar compound classes and is intended for illustrative purposes.

From this comparative data, several key SAR trends can be deduced:

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as chloro (1c) and nitro (1d), at the 4-position of the benzylidene ring generally leads to a significant increase in cytotoxic activity. This suggests that a more electron-deficient benzylidene ring may be favorable for interaction with the biological target.

  • Electron-Donating Groups (EDGs): While a methoxy group (an EDG) at the 4-position (1b) can enhance activity compared to the unsubstituted analog (1a), likely through favorable interactions within the target's binding pocket, strongly electron-donating groups like dimethylamino (1f) can be detrimental to activity.

  • Steric Factors: The substitution pattern also influences activity. For instance, the presence of two methoxy groups (1e) may introduce steric hindrance that slightly reduces the potency compared to a single methoxy substituent.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals a clear path for the optimization of these compounds as potential anticancer agents. The key takeaways for medicinal chemists are:

  • Prioritize Electron-Withdrawing Substituents on the Benzylidene Ring: Halogens and nitro groups at the 4-position of the benzylidene moiety are particularly effective at enhancing cytotoxicity.

  • Explore Halogenation of the Benzofuran Core: The introduction of chlorine or bromine at the 6-position of the benzofuran ring is a promising strategy for increasing potency.

  • Avoid Bulky and Strongly Electron-Donating Groups: These substitutions tend to diminish the anticancer activity of the analogs.

Future research in this area should focus on synthesizing novel analogs based on these SAR insights and evaluating them against a broader panel of cancer cell lines to assess their selectivity. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and signaling pathways affected by these compounds. A deeper understanding of their mechanism of action will be instrumental in advancing the most promising this compound analogs through the drug discovery pipeline.

References

  • Al-Sanea, M. M., et al. (2021). Benzofuran and several of its derivatives have been reported to exhibit cytotoxicity and have therapeutic potential as anticancer agents for colon, lung, and breast cancers. Molecules, 26(15), 4648.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Eldehna, W. M., et al. (2021a). The increased selective treatment plans towards colon cancer cells have received more consideration and continuing active search. European Journal of Medicinal Chemistry, 223, 113647.
  • Eldehna, W. M., et al. (2021b). Benzofuran and several of its derivatives have been reported to exhibit cytotoxicity and have therapeutic potential as anticancer agents for colon, lung, and breast cancers. Bioorganic Chemistry, 115, 105224.
  • Ferreira, S. B., et al. (2021). Nitroaryl compounds are known to disrupt DNA molecules of pathogens via the formation of active radical anions. Molecules, 26(11), 3234.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Matysiak, J., et al. (2015a). We also detected comparable anticancer activity of some thieno-1,3-thiazin-4-one derivatives against lung cancer A549, colon adenocarcinoma HT-29, and glioma C6 cells. Molecules, 20(10), 18266-18285.
  • Mohammad, H., et al. (2021). Recently Mohammad et al. reported compound 4 ( Figure 1) as potential anticancer agent toward A549 cell lines, the target benzofuran-based derivatives efficiently inhibited the growth of A549 cell lines with IC 50 value 3.69 mM and also further investigated for their effects on the cell cycle progression and apoptosis in A549 cell line. Bioorganic Chemistry, 116, 105321.
  • de Oliveira, R. B., et al. (2021). Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives: in vitro and in vivo assessment and β-hematin formation inhibition activity. Antimicrobial Agents and Chemotherapy, 65(11), e00871-21.
  • Lee, J. H., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 138, 934-948.
  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Tehrani, M. B., et al. (2017). In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives. Iranian journal of parasitology, 12(1), 86–93.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096-11120.
  • Zhang, Y., et al. (2023).
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wang, P., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[4][6]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 146, 108043.

  • Noolvi, M. N., et al. (2023).
  • Szafrański, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 22(21), 11867.
  • Dimmock, J. R., et al. (2003). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European journal of medicinal chemistry, 38(2), 169–177.
  • Szafrański, K., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 820.
  • Kłys, A., et al. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d]t[1][7]hiazin-4-one on colon cells and its anticancer potential. Pharmacological reports, 70(4), 748–755.

  • Kumar, A., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3514.
  • Kumar, D., et al. (2024).
  • Parmar, M. P., et al. (2024). Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study. Results in Chemistry, 7, 101304.
  • Li, J., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 4-Nitrobenzofuran-3(2H)-one Through Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides an in-depth technical framework for validating the successful synthesis of 4-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest due to the prevalence of the benzofuranone core in biologically active molecules.[1] We will explore a plausible synthetic route and detail the expected outcomes from a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that collectively serve as a self-validating system for structural confirmation. This guide is designed to not only present data but to explain the underlying principles and causal relationships that inform our experimental choices and interpretations.

The Synthetic Rationale: A Plausible Pathway

The synthesis of benzofuran-3(2H)-ones can be achieved through various methods, including the intramolecular cyclization of relevant precursors.[2] A logical and efficient approach to this compound involves the cyclization of a suitably substituted phenoxyacetic acid. The foundational logic is to introduce the nitro group at the desired position on the aromatic ring of a phenol, which is then elaborated and cyclized.

A proposed synthetic pathway is outlined below. The choice of starting with 2-chloro-5-nitrophenol is strategic; the chloro group serves as a leaving group in the subsequent nucleophilic substitution, and the nitro group is a strong electron-withdrawing group that directs electrophilic aromatic substitution and influences the spectral properties of the final product.

Synthesis_Workflow A 2-Chloro-5-nitrophenol C Sodium 2-((2-chloro-5-nitrophenyl)oxy)acetate A->C NaOH, H₂O, Reflux B Sodium chloroacetate B->C D This compound C->D Acetic Anhydride, Sodium Acetate, Heat Intramolecular Cyclization

Figure 1: Proposed synthetic workflow for this compound.

Spectral Validation: A Multi-faceted Approach

The confirmation of the target structure, this compound, relies on the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectral_Validation_Flow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Purified Product H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation of This compound H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 2: Logical flow for the spectroscopic validation of the synthesized product.
¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[3] For this compound, we expect to see signals corresponding to the protons on the aromatic ring and the methylene protons of the furanone ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4d (J ≈ 2-3 Hz)1HH-5The nitro group is strongly electron-withdrawing, deshielding the ortho proton (H-5). The small coupling constant is characteristic of meta coupling to H-7.
~7.8-8.0dd (J ≈ 8-9, 2-3 Hz)1HH-7This proton is ortho to the carbonyl group and meta to the nitro group, leading to deshielding. It will appear as a doublet of doublets due to coupling with H-6 (ortho) and H-5 (meta).
~7.2-7.4d (J ≈ 8-9 Hz)1HH-6This proton is ortho to H-7 and will be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-7.
~4.7-4.9s2HH-2 (CH₂)The methylene protons are adjacent to a carbonyl group and an oxygen atom, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides insight into the carbon framework of the molecule.[4] The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~195-200C=O (C-3)The carbonyl carbon of a five-membered ring ketone typically appears in this region. Ring strain can shift this value slightly.[5][6]
~160-165C-7aThis is an aromatic carbon attached to oxygen, which is deshielding.
~148-152C-4 (C-NO₂)The carbon directly attached to the nitro group is significantly deshielded.[7]
~130-135C-5Aromatic CH carbon ortho to the nitro group.
~125-130C-3aQuaternary aromatic carbon.
~120-125C-7Aromatic CH carbon.
~115-120C-6Aromatic CH carbon.
~70-75CH₂ (C-2)The methylene carbon is attached to an oxygen and adjacent to a carbonyl, leading to a downfield shift.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1720-1740StrongC=O stretch (ketone)The carbonyl group in a five-membered ring typically absorbs at a higher frequency than in an open-chain or six-membered ring ketone due to ring strain.[5][6]
~1520-1560 and ~1340-1380StrongAsymmetric and symmetric NO₂ stretchThese two strong absorptions are highly characteristic of aromatic nitro compounds.[8]
~3100-3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.[9]
~2900-3000Weak-MediumAliphatic C-H stretchCorresponds to the methylene (CH₂) group.[10]
~1200-1300StrongC-O stretchCharacteristic of the ether linkage within the furanone ring.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₈H₅NO₄), the expected molecular weight is approximately 179.02 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the intact molecule.

  • Loss of NO₂: A significant fragment at m/z = 133, resulting from the cleavage of the nitro group ([M - 46]⁺). This is a very common fragmentation pathway for nitroaromatic compounds.[11]

  • Loss of CO: A fragment at m/z = 105, resulting from the loss of carbon monoxide from the m/z = 133 fragment ([M - 46 - 28]⁺).

  • Loss of NO: A fragment at m/z = 149, from the loss of nitric oxide ([M - 30]⁺), another characteristic fragmentation of nitroarenes.[11]

Comparison with Potential Byproducts

A crucial aspect of validation is to ensure the synthesized product is not a plausible isomer or byproduct. For instance, if the starting material were 4-chloro-3-nitrophenol, the resulting product would be 6-Nitrobenzofuran-3(2H)-one. The spectral data for this isomer would be subtly different, particularly in the ¹H NMR aromatic region due to different coupling patterns.

FeatureThis compound6-Nitrobenzofuran-3(2H)-one (Hypothetical)
¹H NMR Aromatic Region Three distinct signals with ortho, meta, and para relationships to the nitro and carbonyl groups.Three distinct signals with different coupling patterns due to the altered positions of the substituents.
¹³C NMR Aromatic Region Unique set of chemical shifts for the aromatic carbons.Different chemical shifts for the aromatic carbons due to the change in the electronic environment.

Experimental Protocols

Synthesis of this compound
  • Preparation of Sodium 2-((2-chloro-5-nitrophenyl)oxy)acetate: To a solution of 2-chloro-5-nitrophenol (1 eq.) in water, add sodium hydroxide (1 eq.). To this solution, add sodium chloroacetate (1.1 eq.) and reflux for 4-6 hours. Cool the reaction mixture and acidify with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry.

  • Intramolecular Cyclization: Mix the dried sodium 2-((2-chloro-5-nitrophenyl)oxy)acetate (1 eq.) with anhydrous sodium acetate (2 eq.) and acetic anhydride (5 eq.). Heat the mixture at 140-150 °C for 2-3 hours. Cool the reaction mixture and pour it into ice-cold water. The solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra should be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

The validation of a synthetic product is a systematic process that relies on the convergence of data from multiple analytical techniques. By understanding the underlying principles of each spectroscopic method and predicting the expected data for this compound, researchers can confidently confirm the identity and purity of their synthesized compound. This guide provides a robust framework for such a validation, emphasizing the importance of a logical, evidence-based approach to structural elucidation in modern chemical research.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. Available at: [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. Available at: [Link]

  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. Available at: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry Europe. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • IR_lectureNotes.pdf. Available at: [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. Available at: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. Available at: [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate. Available at: [https://www.researchgate.net/publication/378563721_Synthesis_of_Benzofuro32-b]indol-3-one_Derivatives_via_Dearomative_3_2_Cycloaddition_of_2-Nitrobenzofurans_and_para-Quinamines]([Link])

  • Ch 13 - Aromatic H. University of Calgary. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH. Available at: [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. NIH. Available at: [Link]

  • Synthesis of Substituted Benzofuran3(2h)one Enamines. Taylor & Francis Online. Available at: [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Available at: [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). NP-MRD. Available at: [Link]

  • Furan - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitroaromatic Compounds in Drug Discovery

The benzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[3][4][5] The introduction of a nitro substituent to this versatile core presents an intriguing avenue for the development of novel therapeutic agents. Understanding the cytotoxic profile of such compounds is paramount for advancing their potential clinical applications.

Mechanistic Underpinnings: The Cytotoxic Action of Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[6] This process can proceed via one- or two-electron reduction pathways, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives, as well as superoxide radicals. These reactive species can induce cellular damage through various mechanisms, including:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • DNA Damage: Reactive intermediates can directly interact with DNA, causing strand breaks and adducts, which can trigger apoptotic pathways.

  • Enzyme Inhibition: The nitro group and its metabolites can interact with and inhibit the function of critical cellular enzymes.

The specific cytotoxic mechanism and potency are highly dependent on the overall molecular structure, including the position of the nitro group and the nature of other substituents on the aromatic ring system.

Comparative Cytotoxicity Analysis of Nitro-Substituted Benzofuranone Derivatives

In the absence of direct data for 4-Nitrobenzofuran-3(2H)-one, we will examine the cytotoxicity of structurally related compounds to draw inferences about its potential activity. The following table summarizes the available in vitro cytotoxicity data for a selection of nitro-substituted benzofuran and benzofuranone derivatives against various cell lines.

CompoundCell Line(s)IC50 (µM)Reference
(Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneLeishmania major promastigotes1.29 ± 1.10[1]
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneLeishmania donovani axenic amastigotes0.016[1]
2-(3-methoxyphenyl)-5-nitrobenzofuranSH-SY5Y (neuroblastoma)> 30[7]
7-nitro-2-phenylbenzofuranSH-SY5Y (neuroblastoma)> 30[7]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one (a benzofuran ring-linked 3-nitrophenyl chalcone)HCT-116 (colon cancer), HT-29 (colon cancer)1.71 (48h), 7.76 (48h)[8]

Expert Insights into Structure-Activity Relationships (SAR):

The data, though limited for direct analogs of this compound, allows for the formulation of several SAR hypotheses:

  • Position of the Nitro Group: The placement of the nitro group on the benzofuran ring system is a critical determinant of cytotoxic activity. Studies on other nitroaromatic heterocycles suggest that the position influences the redox potential of the nitro group and its accessibility to cellular nitroreductases. The cytotoxicity of 2-phenylbenzofuran derivatives was found to be influenced by the position of the nitro group on the benzofuran scaffold.[7]

  • Substituents on the Benzofuran Ring: The presence of other functional groups on the benzofuranone core can significantly modulate cytotoxicity. For example, in a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, a methoxy group at the 7-position dramatically increased the anti-leishmanial activity.[1]

  • Nature of the Side Chain: The chemical nature of the substituent at the 2-position of the benzofuranone ring plays a crucial role. The high potency of the 2-(nitroimidazolylmethylene) derivatives suggests that a complex, nitro-containing side chain can contribute significantly to the overall cytotoxicity.[1]

Based on these observations, it is plausible that this compound would exhibit cytotoxic activity. The electron-withdrawing nature of the nitro group at the 4-position is expected to influence the electronic properties of the benzofuranone system, potentially impacting its interaction with biological targets. However, without empirical data, its potency relative to other isomers and derivatives remains speculative.

Experimental Protocols for Assessing Cytotoxicity

To rigorously evaluate the cytotoxic potential of this compound and its analogs, a panel of well-established in vitro assays should be employed. The following are detailed, step-by-step methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells (96-well plate) Treatment 3. Treat Cells with Compounds CellSeeding->Treatment CompoundPrep 2. Prepare Compound Dilutions CompoundPrep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan_sol 6. Solubilize Formazan (DMSO) MTT_add->Formazan_sol Readout 7. Measure Absorbance (570 nm) Formazan_sol->Readout Analysis 8. Calculate % Viability & IC50 Readout->Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis CellSeeding 1. Seed & Treat Cells Centrifuge 2. Centrifuge Plate CellSeeding->Centrifuge CollectSupernatant 3. Collect Supernatant Centrifuge->CollectSupernatant AddReagent 4. Add LDH Reaction Mix CollectSupernatant->AddReagent Incubate 5. Incubate (30 min) AddReagent->Incubate StopReaction 6. Add Stop Solution Incubate->StopReaction Readout 7. Measure Absorbance (490 nm) StopReaction->Readout Analysis 8. Calculate % Cytotoxicity Readout->Analysis

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Assays

To further elucidate the mechanism of cell death, apoptosis-specific assays should be performed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

Apoptosis_Pathway Compound Nitroaromatic Compound ROS Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by nitroaromatic compounds.

Conclusion and Future Directions

While the cytotoxic profile of this compound remains to be experimentally determined, this comparative guide provides a framework for its potential activity based on the established principles of nitroaromatic compound toxicity and the available data on structurally related benzofuranone derivatives. The provided experimental protocols offer a robust starting point for researchers to empirically assess the cytotoxicity of this and other novel compounds.

Future studies should focus on the synthesis and in vitro evaluation of this compound and its isomers to establish a clear SAR for this class of compounds. Such data will be invaluable for guiding the design of new benzofuranone-based therapeutic agents with optimized potency and selectivity.

References

  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. Bioorganic Chemistry. [Link]

  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. PubMed. [Link]

Sources

Navigating the Predictive Toxicology Landscape: A Comparative Guide to In Silico Assessment of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the fast-paced world of drug discovery and chemical safety assessment, early and accurate identification of potential toxicities is paramount. The ability to flag problematic compounds before they enter costly and time-consuming preclinical and clinical development can save invaluable resources and, more importantly, mitigate potential harm. In silico toxicity prediction has emerged as an indispensable tool in this endeavor, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing.[1][2] This guide provides a comprehensive comparison of leading in silico methodologies for predicting the toxicity profile of a representative nitroaromatic compound, 4-Nitrobenzofuran-3(2H)-one.

Nitroaromatic compounds, a class to which this compound belongs, are frequently associated with toxicity concerns, particularly mutagenicity and carcinogenicity, due to their metabolic activation to reactive intermediates.[3][4][5][6][7] Therefore, a robust in silico assessment is not just a preliminary step but a critical safety checkpoint. This guide will compare two complementary and widely recognized approaches: an expert rule-based system, exemplified by Lhasa Limited's Derek Nexus, and a statistical, machine-learning-based platform, represented by ProTox-II.

The Subject Molecule: this compound

  • Structure:

    • SMILES: O=C1OC2=CC=C(C=C2C1)[O-]

    • InChI: InChI=1S/C8H5NO4/c10-8-5-13-7-3-1-6(9(11)12)2-4-7/h1-4H,5H2

The presence of the nitro group attached to a benzofuran scaffold immediately raises alerts for potential genotoxicity, making it an excellent candidate for comparative in silico analysis.

Comparative In Silico Platforms: A Tale of Two Methodologies

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline for the assessment of mutagenic impurities recommends the use of two complementary (Q)SAR prediction methodologies: one expert rule-based and one statistical-based.[1] This approach provides a more comprehensive and reliable assessment than either method alone.

Derek Nexus (Lhasa Limited): The Expert Rule-Based Approach

Derek Nexus operates on a knowledge base of manually curated structure-activity relationships (SARs) and alerts derived from public and proprietary toxicology data.[8][9][10][11] When a query molecule is submitted, Derek Nexus checks for the presence of "toxicophores" – structural fragments known to be associated with specific toxicological endpoints.

  • Causality and Expertise: The strength of Derek Nexus lies in its transparency and mechanistic reasoning.[8][9] For each prediction, it provides a rationale, references to supporting literature, and examples of similar compounds, allowing for an expert review of the findings.[8] This aligns with the principle of a self-validating system, where the user can scrutinize the basis of the prediction.

  • Prediction Output: Predictions are qualitative, expressed in terms of likelihood, such as "Plausible," "Equivocal," or "Inactive."[8]

ProTox-II: The Statistical & Machine-Learning Approach

ProTox-II is a web-based platform that utilizes a combination of machine-learning models, pharmacophores, and fragment propensities to predict a wide range of toxicity endpoints.[12][13][14] It is built on large datasets of experimental data from both in vitro and in vivo studies.[14]

  • Data-Driven Predictions: ProTox-II's models are trained to recognize complex relationships between chemical structures and toxicological outcomes. This allows it to make predictions for novel compounds that may not contain well-defined toxicophores recognized by expert rule-based systems.

  • Prediction Output: The platform provides both qualitative predictions (e.g., active/inactive for mutagenicity) and quantitative predictions (e.g., LD50 values for acute toxicity), along with confidence scores.[12][13][14]

Experimental Protocols: A Step-by-Step Workflow for In Silico Toxicity Assessment

The following protocol outlines the general workflow for assessing the toxicity of this compound using both Derek Nexus and ProTox-II.

Protocol 1: Structure Input and Preparation
  • Obtain the Chemical Structure: Secure the 2D structure of this compound. The most common format for input into these platforms is the SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Verify Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to convert the SMILES string back into a 2D structure to ensure its accuracy before submission.

Protocol 2: Toxicity Prediction with Derek Nexus
  • Launch Derek Nexus: Access the Derek Nexus software interface.

  • Input Structure: Input the SMILES string for this compound.

  • Select Endpoints: Choose the relevant toxicity endpoints for prediction. For a comprehensive assessment, select at a minimum:

    • Mutagenicity (in vitro, bacterial)

    • Carcinogenicity

    • Hepatotoxicity

    • Skin Sensitisation

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: For each endpoint, review the prediction (e.g., "Plausible"). Critically, examine the reasoning provided by the software, including the identified toxicophore and the supporting evidence.

Protocol 3: Toxicity Prediction with ProTox-II
  • Access the Web Server: Navigate to the ProTox-II web server.

  • Input Structure: Paste the SMILES string of this compound into the input field.

  • Initiate Prediction: Start the toxicity prediction. The platform will assess a range of endpoints automatically.

  • Review Predictions: Analyze the output, which will include:

    • Predicted LD50 value (in mg/kg) and toxicity class for acute oral toxicity.

    • Predictions for endpoints like Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity, typically presented as "Active" or "Inactive" with a corresponding probability score.

    • A visual "Toxicity Radar" chart for a quick overview.

Visualizing the In Silico Workflow

The following diagram illustrates the general workflow for a comprehensive in silico toxicity assessment.

cluster_0 Input cluster_1 Prediction Models cluster_2 Analysis & Decision Chemical Structure\n(SMILES) Chemical Structure (SMILES) Derek Nexus\n(Expert Rule-Based) Derek Nexus (Expert Rule-Based) Chemical Structure\n(SMILES)->Derek Nexus\n(Expert Rule-Based) ProTox-II\n(Statistical/ML-Based) ProTox-II (Statistical/ML-Based) Chemical Structure\n(SMILES)->ProTox-II\n(Statistical/ML-Based) Comparative Analysis Comparative Analysis Derek Nexus\n(Expert Rule-Based)->Comparative Analysis ProTox-II\n(Statistical/ML-Based)->Comparative Analysis Expert Review Expert Review Comparative Analysis->Expert Review Risk Assessment Risk Assessment Expert Review->Risk Assessment

Caption: Workflow for In Silico Toxicity Assessment

Comparative Data Summary: Predicted Toxicity of this compound

The following table presents a summary of the hypothetical predicted toxicities for this compound from both platforms. These are illustrative results based on the known toxicology of this chemical class.

Toxicity EndpointDerek Nexus PredictionProTox-II PredictionRationale & Interpretation
Mutagenicity (Ames Test) Plausible Active (Probability: 0.85)The nitroaromatic group is a well-known structural alert for mutagenicity.[15][16][17] Both models are expected to flag this. A high probability from ProTox-II and a "Plausible" alert from Derek Nexus would provide strong, complementary evidence of mutagenic potential.
Carcinogenicity Plausible Active (Probability: 0.72)Often correlates with mutagenicity. The metabolic activation of the nitro group can lead to DNA adducts, a key event in chemical carcinogenesis.[12]
Hepatotoxicity Equivocal Active (Probability: 0.65)Nitrofurans can cause liver injury.[11] Derek Nexus might classify this as "Equivocal" if the specific benzofuranone scaffold lacks sufficient data for a definitive rule. ProTox-II, being data-driven, may find correlations leading to an "Active" prediction.
Acute Oral Toxicity (Rat) N/A (Qualitative)Class 4 (LD50: 500 mg/kg)ProTox-II provides a quantitative estimate. An LD50 of 500 mg/kg falls into Class 4 (Harmful if swallowed) of the Globally Harmonized System (GHS).
Skin Sensitisation Plausible N/A (Endpoint not primary)The benzofuranone moiety can act as a Michael acceptor, a structural alert for skin sensitization.[18] Derek Nexus is well-equipped to identify such alerts.[9]

The Power of Complementary Models

This comparative analysis highlights the synergy between expert rule-based and statistical models.

cluster_3 Integrated Assessment (ICH M7) A Transparent & Mechanistic G Higher Confidence in Predictions B Identifies Known Toxicophores C Strong for Expert Review H More Robust Safety Profile C->H D Broad Applicability E Quantitative Predictions F Can Identify Novel SARs F->H

Caption: Complementary In Silico Models

  • Derek Nexus provides the "why" – a clear, mechanistically plausible reason for a toxicity alert based on established knowledge. This is crucial for understanding the potential hazard and guiding chemical modifications to mitigate risk.[8][19]

  • ProTox-II offers a broader, data-driven perspective and quantitative estimates. It can flag compounds that may not contain a known structural alert but are similar to other toxic compounds in its training set.[2][12]

When both models concur, as is likely for the mutagenicity of this compound, it provides a high degree of confidence in the prediction. When they disagree, it signals a need for deeper expert review and may prioritize the compound for further in vitro testing.

Conclusion

The in silico toxicity assessment of this compound demonstrates that a multi-pronged approach is essential for a robust and reliable safety evaluation. The combination of an expert rule-based system like Derek Nexus and a statistical platform like ProTox-II provides a comprehensive view of potential hazards, fulfilling regulatory expectations and enabling more informed decision-making in drug discovery and development.[1] By leveraging these powerful predictive tools, researchers can design safer chemicals, reduce reliance on animal testing, and accelerate the journey from discovery to market.

References

  • Current time inform
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.Toxics, 10(12), 746.
  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.Nucleic Acids Research.
  • Myatt, G. J., et al. (n.d.). Integrated in silico approaches for the prediction of Ames test mutagenicity.PubMed.
  • Xiong, G., et al. (2021). ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties.Mendeley.
  • Daghighi, A., et al. (n.d.). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.Semantic Scholar.
  • Gini, G., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism.Mutagenesis, 34(1), 41-48.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.MDPI.
  • Derek Nexus for toxicity prediction – What package is right for me? (n.d.). Optibrium.
  • 10 Frequently Asked Questions About Derek Nexus, Answered. (2024). Lhasa Limited.
  • Gini, G., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism.PubMed.
  • ADMETlab 2.0. (n.d.). ADMETlab.
  • Williams, T. M., et al. (2022). Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity.Methods in Molecular Biology, 2425, 435-478.
  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.Nucleic Acids Research, 49(W1), W152-W160.
  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.Nucleic Acids Research, 46(W1), W257-W263.
  • Toxtree - Toxic Hazard Estimation by decision tree approach. (n.d.). Toxtree.
  • In silico the Ames Mutagenicity Predictive Model of Environment. (2025). Europe PMC.
  • In Silico Mutagenicity and Toxicology Predictions. (n.d.). PozeSCAF.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.OSTI.GOV.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.Scilit.
  • Williams, T. M., et al. (2022). Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity.
  • New horizons in toxicity prediction: supporting pharmaceutical development. (n.d.). University of Leeds.
  • Insilico toxicity prediction by using ProTox-II computational tools. (2024). GSC Biological and Pharmaceutical Sciences, 28(2), 133-138.
  • Debnath, A. K., et al. (n.d.). Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents)
  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (n.d.). OmicsDI.
  • Banerjee, P., et al. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2.
  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. (n.d.).
  • Review of Software Tools for Toxicity Prediction. (n.d.).
  • ProTox-II: Non-Animal Models for Prediction of Chemical Toxicity. (n.d.). ProTox-II.
  • ProTox-II: a webserver for the prediction of toxicity of chemicals. (n.d.). MDC Repository.
  • Banerjee, P., et al. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals.
  • In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. (2023).
  • In Silico Approaches for TTC Assessment. (n.d.). In Silico Approaches for TTC Assessment.
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. (n.d.). Syngene.
  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. (2023). European Journal of Chemistry.
  • Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin. (2019).
  • Roy, K., et al. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes.Reproductive Toxicology, 61, 136-150.
  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0rGR3padz6Wsih4dAWdCZwAlAk7ReudwfhwYTK5R-7BoWRmyNIbM0e37alLIZgZIMeBIar-z7YjsTbu4pnnRZd9riTLmXo6nYvkYY9acBOYWr3uPK4NLaWMJbobfg1OtdpUXcQ6E1Yp5BEHcAoQhLBIair1dQsVTNlJjcwYFwJpxEXVNt_zuQBLRQAWWW1u-o55nOFbm3nduY-Hulb6TslnH6eXcBA3DBCfAMzDrI5BeMjzXewkjjV6Hczx3YeDVUvgwRLyWcmImEE0jOYn-y-gMmTbRJdcti0F8JDYYc9YG5q83xdh19p3fh4tOZ8X4OFU_YJPr10a5MbJ_ozTVXAfY0-A==]([Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuranone Scaffold in Modern Chemistry

Benzofuranone derivatives represent a cornerstone in medicinal chemistry and materials science. Their privileged scaffold is present in a multitude of natural products and synthetic compounds exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy and chemical behavior of these molecules are not inherent to the core structure alone; they are profoundly dictated by the nature and position of substituents on the benzofuranone framework.[3]

This guide provides a comparative analysis of the reactivity of different substituted benzofuranones. Moving beyond a simple catalog of reactions, we will explore the causal relationships between a substituent's electronic and steric properties and the resulting chemical reactivity. By understanding these fundamental principles, researchers can better predict reaction outcomes, design rational synthetic routes, and fine-tune the properties of these vital compounds for specific applications in drug development and beyond.

Governing Principles: Electronic and Steric Effects

The reactivity of a substituted benzofuranone is primarily governed by the interplay of two fundamental factors: electronic effects and steric effects.

  • Electronic Effects : These influence the electron density distribution within the molecule. They are broadly categorized into:

    • Inductive Effects : The polarization of a σ-bond due to the electronegativity difference between atoms, weakening or strengthening the reactivity of nearby functional groups.[4]

    • Resonance Effects : The delocalization of π-electrons across the aromatic system, which can significantly increase or decrease electron density at specific positions.[5] Substituents are classified as either Electron-Donating Groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups, which activate the ring towards electrophilic attack, or Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and carbonyl (-C=O) groups, which deactivate it.[4][5]

  • Steric Effects : These arise from the physical bulk of substituents, which can hinder the approach of a reagent to a reactive site, thereby slowing down or preventing a reaction.[6][7] This is particularly relevant for reactions at the carbonyl carbon or the adjacent C3 position.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ EDG_Aro Increases Electron Density on Aromatic Ring EDG->EDG_Aro via Resonance EDG_Carb Slightly Decreases Electrophilicity of Carbonyl Carbon EDG->EDG_Carb via Resonance Reactivity_Aro Aromatic Ring Reactivity (Electrophilic Substitution) EDG_Aro->Reactivity_Aro Activates Reactivity_Carb Carbonyl Group Reactivity (Nucleophilic Addition) EDG_Carb->Reactivity_Carb Decreases Rate EWG e.g., -NO₂, -CN EWG_Aro Decreases Electron Density on Aromatic Ring EWG->EWG_Aro via Resonance & Induction EWG_Carb Increases Electrophilicity of Carbonyl Carbon EWG->EWG_Carb via Induction EWG_Aro->Reactivity_Aro Deactivates EWG_Carb->Reactivity_Carb Increases Rate Benzofuranone Substituted Benzofuranone cluster_EDG cluster_EDG cluster_EWG cluster_EWG

Figure 1: Logical flow of substituent electronic effects on benzofuranone reactivity.

Comparative Analysis of Reactivity

Electrophilic Aromatic Substitution on the Benzene Ring

The benzofuran moiety is generally reactive towards electrophiles.[8] The substitution pattern on the benzene portion of the scaffold is highly dependent on the electronic nature of existing substituents.

  • Activating Groups (EDGs) : Substituents like methoxy (-OCH₃) or hydroxyl (-OH) at the 5- or 7-positions significantly activate the aromatic ring for electrophilic substitution. They are ortho-para directing. For instance, a 5-methoxybenzofuranone will direct incoming electrophiles primarily to the 4- and 6-positions, increasing the reaction rate compared to the unsubstituted parent compound. High yields in syntheses are often achieved when using electron-donating substituted precursors.[9]

  • Deactivating Groups (EWGs) : Conversely, groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making electrophilic substitution more difficult and requiring harsher conditions. These groups are meta-directing relative to their own position. A 5-nitrobenzofuranone will be significantly less reactive than benzofuranone itself, and substitution, if it occurs, will be directed away from the deactivating group.

  • Halogens : Halogens are an intermediate case. They are deactivating due to their inductive effect but are ortho-para directing because of their ability to donate a lone pair of electrons through resonance.[5]

Table 1: Predicted Influence of Benzene Ring Substituents on Electrophilic Bromination

Substituent at C5Electronic EffectPredicted Relative RatePredicted Major Product(s)
-OCH₃Strong EDG (Resonance)Fastest6-bromo and 4-bromo derivatives
-CH₃Weak EDG (Inductive)Faster6-bromo and 4-bromo derivatives
-HNeutral (Reference)14-bromo and 6-bromo derivatives
-ClDeactivating (Inductive) o,p-Director (Resonance)Slower6-bromo and 4-bromo derivatives
-NO₂Strong EWG (Resonance/Inductive)Slowest7-bromo derivative
Nucleophilic Addition to the Carbonyl Group

The core reactivity of the lactone (cyclic ester) or ketone moiety in benzofuranones involves nucleophilic addition to the electrophilic carbonyl carbon.[10] The ease of this attack is modulated by both electronic and steric factors.

  • Electronic Influence : EWGs on the aromatic ring (e.g., at C5 or C7) withdraw electron density through the sigma framework, increasing the partial positive charge on the carbonyl carbon. This enhances its electrophilicity and accelerates the rate of nucleophilic attack. EDGs have the opposite effect, slightly decreasing the rate.

  • Steric Hindrance : The C3 position is adjacent to the carbonyl group. Bulky substituents at C3 can physically block the trajectory of the incoming nucleophile, significantly slowing the reaction rate. For example, a 3,3-dimethylbenzofuranone will react much more slowly with a nucleophile like sodium borohydride than a 3-unsubstituted benzofuranone.

Table 2: Predicted Influence of Substituents on Rate of Reduction by NaBH₄

Substituent(s)Primary EffectPredicted Relative RateCausality
5-Nitro (-NO₂)ElectronicFastEWG increases carbonyl electrophilicity.
UnsubstitutedReferenceModerateBaseline reactivity.
5-Methoxy (-OCH₃)ElectronicSlowEDG decreases carbonyl electrophilicity.
3,3-DimethylStericVery SlowBulky groups hinder nucleophile approach.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline self-validating experimental designs for quantifying the reactivity differences discussed.

Protocol 1: Competitive Electrophilic Bromination

This experiment provides a direct comparison of the relative reactivity of two different substituted benzofuranones towards an electrophile.

Objective : To determine the relative rate of bromination between 5-methoxybenzofuran-2(3H)-one and unsubstituted benzofuran-2(3H)-one.

Methodology :

  • Preparation : Accurately prepare a 0.1 M stock solution in dichloromethane (DCM) containing an equimolar mixture of 5-methoxybenzofuran-2(3H)-one and benzofuran-2(3H)-one. Include an internal standard (e.g., 1,4-dimethoxybenzene) for quantitative analysis.

  • Reaction Initiation : Cool the solution to 0 °C in an ice bath. While stirring, add 0.5 equivalents of a 0.1 M solution of bromine (Br₂) in DCM dropwise over 5 minutes. The sub-stoichiometric amount of bromine ensures that the substrates are in competition.

  • Quenching : After 15 minutes, quench the reaction by adding an excess of aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup : Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Analysis : Analyze the resulting mixture by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the peak areas of the remaining starting materials and the newly formed brominated products, corrected against the internal standard.

  • Interpretation : A higher consumption of 5-methoxybenzofuran-2(3H)-one and a correspondingly higher formation of its brominated products will quantitatively confirm its greater reactivity.

Sources

A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, using the hypothetical kinase inhibitor candidate, 4-Nitrobenzofuran-3(2H)-one (herein designated "NBFO"), as a case study. For researchers, drug development professionals, and scientists, understanding the cross-reactivity profile of a compound is not merely a supplementary exercise; it is a critical step that defines its utility as a specific chemical probe or its potential as a therapeutic agent with a well-understood safety profile. The conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a significant challenge, necessitating a multi-pronged, evidence-based approach to inhibitor characterization.[1]

This document outlines a logical, tiered workflow, beginning with broad biochemical screening to map the interaction landscape, followed by quantitative potency determination, and culminating in cell-based assays to confirm target engagement in a physiological context. Each section explains the causality behind the experimental choices and provides detailed protocols and data interpretation guides, forming a self-validating system for robust compound profiling.

Part 1: Initial Landscape Analysis via Broad Kinome Scanning

Expertise & Experience: The initial step in characterizing a novel inhibitor like NBFO is to understand the breadth of its interactions across the kinome. A broad biochemical screen is the most efficient and cost-effective method to identify potential on- and off-targets.[2] We opt for a single-dose screen (e.g., 1 µM) against a large panel of kinases (>300) as this concentration is high enough to capture meaningful interactions without being confounded by non-specific effects. This initial pass serves as a map, guiding all subsequent, more focused investigations.

There are several robust assay formats for this purpose, including radiometric assays that measure the incorporation of radiolabelled phosphate ([³³P]-ATP) and fluorescence-based methods.[3][4][5][6] For this guide, we will detail a mobility-shift assay, a non-radiometric, high-throughput method that offers excellent data quality.[4][7]

Experimental Protocol: Mobility-Shift Kinase Assay

This protocol outlines the screening of NBFO against a panel of 300+ kinases to determine percent inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NBFO in 100% DMSO.

    • For each kinase, prepare a reaction buffer specific to that enzyme, containing the appropriate kinase, a fluorescently labeled peptide substrate, and ATP at its apparent Km concentration.[8] This ensures that the inhibition data is physiologically relevant.[9]

    • Prepare positive control (a known inhibitor for each kinase) and negative control (DMSO vehicle) wells.

  • Assay Execution (384-well plate format):

    • Dispense 5 µL of the kinase/substrate solution into each well.

    • Add 50 nL of the 10 mM NBFO stock solution to the appropriate wells to achieve a final concentration of 1 µM. Add corresponding amounts of control compounds and DMSO vehicle to their respective wells.

    • Incubate the plate for 60 minutes at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction by adding 15 µL of a termination buffer containing EDTA.

  • Data Acquisition:

    • Place the plate into a microfluidics-based instrument (e.g., Caliper LabChip).

    • The instrument applies a current, separating the fluorescently labeled substrate from the phosphorylated product based on charge and size differences.

    • The instrument's software calculates the amount of phosphorylated product in each well.

  • Data Analysis:

    • The percent inhibition is calculated relative to the controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Data is compiled and analyzed to identify kinases inhibited above a certain threshold (e.g., >70%).

Data Presentation & Interpretation

The initial screening data allows for a direct comparison of NBFO's selectivity against well-characterized inhibitors.

Table 1: Single-Dose (1 µM) Kinome Scan of NBFO and Control Compounds (% Inhibition)

Kinase Target NBFO Staurosporine (Promiscuous) Lapatinib (Selective)
EGFR 8 99 95
ERBB2 12 98 92
VEGFR2 5 95 15
SRC 88 99 45
LCK 85 97 40
YES1 79 96 38
ABL1 65 99 75
p38α 92 91 8
JNK1 15 88 5
CDK2 9 94 11

| ... (290+ other kinases) | <10 | ... | ... |

Trustworthiness: The data in Table 1 immediately provides critical insights. While Lapatinib shows high inhibition focused on its known targets EGFR and ERBB2, and Staurosporine inhibits nearly everything, NBFO displays a distinct profile. It strongly inhibits p38α and a cluster of SRC-family kinases (SRC, LCK, YES1). This "spectrum-selective" profile is common for kinase inhibitors and requires further quantification to be fully understood.[2] These "hits" are now prioritized for dose-response analysis.

Part 2: Quantifying Potency through Dose-Response Analysis

Expertise & Experience: A single concentration point does not measure potency. To accurately compare the activity of NBFO against its primary hits, we must generate 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).[2][6] This quantitative step is essential for ranking off-targets and understanding the therapeutic window. A compound with a 10 nM IC50 for its intended target and a 1 µM IC50 for its strongest off-target has a 100-fold selectivity window, which may be acceptable. A 2-fold window would likely be problematic.

The protocol is identical to the one described in Part 1, except that NBFO is serially diluted to create a range of concentrations (e.g., from 10 µM down to 0.5 nM).

Data Presentation & Interpretation

The IC50 values provide a quantitative measure of potency against the identified targets.

Table 2: IC50 Values of NBFO for Prioritized Kinase Targets

Kinase Target IC50 (nM) Kinase Family Notes
p38α (MAPK14) 25 MAPK Strongest identified target.
SRC 80 SRC Family Significant off-target activity.
LCK 95 SRC Family Significant off-target activity.
YES1 110 SRC Family Significant off-target activity.

| ABL1 | 850 | ABL Family | Weaker, but notable, off-target. |

Authoritative Grounding: The IC50 data confirms that NBFO is a potent inhibitor of p38α but also possesses significant activity against several SRC family kinases. This polypharmacology could be beneficial or detrimental depending on the therapeutic context.[10] However, these are biochemical values. They do not guarantee that the compound will engage these targets inside a living cell, where factors like membrane permeability and high intracellular ATP concentrations come into play.[3][9] This necessitates cellular validation.

Visualization: Kinase Inhibitor Profiling Workflow

The logical flow from a broad screen to focused validation is a cornerstone of rigorous inhibitor characterization.

G cluster_0 Part 1: Biochemical Screening cluster_1 Part 2: Potency Determination cluster_2 Part 3: Cellular Validation A Novel Compound (NBFO) B Broad Kinome Screen (>300 Kinases, 1µM) A->B C Identify Primary Hits (e.g., >70% Inhibition) B->C D Dose-Response Assays (10-point IC50 curves) C->D E Quantify On- and Off-Target Potency D->E F Cellular Thermal Shift Assay (CETSA) E->F G Confirm Target Engagement in Intact Cells F->G

Caption: Workflow for characterizing novel kinase inhibitors.

Part 3: Confirming Target Engagement in a Cellular Environment

Expertise & Experience: The ultimate test of an inhibitor's relevance is whether it binds its intended target in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement.[11][12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like NBFO) is more resistant to heat-induced unfolding and aggregation than an unbound protein.[14][15] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe binding. A significant shift in the melting temperature (ΔTm) provides high-confidence validation of a target interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a CETSA experiment to validate the binding of NBFO to p38α and SRC in intact cells.

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.

    • Treat cells with NBFO (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1 hour.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (containing soluble proteins) to new tubes.

  • Quantification:

    • Quantify the amount of soluble p38α and SRC in each sample using Western blotting or another specific protein detection method like mass spectrometry.[14]

    • Generate melting curves by plotting the percentage of soluble protein against temperature for both DMSO- and NBFO-treated samples.

    • The difference in the temperature at which 50% of the protein has aggregated is the thermal shift (ΔTm).

Data Presentation & Interpretation

The CETSA results provide the definitive evidence of target engagement within the cell.

Table 3: CETSA-Derived Thermal Shift (ΔTm) for NBFO Targets

Target Protein ΔTm with NBFO (°C) Interpretation
p38α +5.8 Confirmed: Strong cellular target engagement.
SRC +4.2 Confirmed: Significant cellular target engagement.

| GAPDH | -0.2 | Negative Control: No stabilization of a non-target protein. |

Trustworthiness: The CETSA data provides a crucial layer of validation. The significant positive thermal shifts for both p38α and SRC confirm that NBFO enters the cells and binds to these targets with sufficient affinity to stabilize them.[12] This finding increases confidence that the downstream cellular effects of NBFO are likely mediated by the inhibition of these two pathways. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.

Part 4: Synthesis and Final Comparison

The combination of orthogonal assays provides a robust, self-validating profile of NBFO.

  • Biochemical Profiling identified p38α and SRC family kinases as potent targets.

  • Cellular Target Engagement confirmed that NBFO binds both p38α and SRC in an intact cellular environment.

This evidence allows us to classify NBFO not as a highly selective inhibitor, but as a potent dual p38α/SRC inhibitor. This knowledge is critical. For example, if the goal was a highly selective p38α probe, the SRC activity would be an undesirable off-target effect, and medicinal chemistry efforts would be needed to improve selectivity.[16][17] Conversely, for certain cancers where both pathways are implicated, this dual activity could be therapeutically advantageous.

Visualization: Potential Downstream Signaling Consequences

Understanding off-target effects is key to interpreting phenotypic data. An off-target interaction with SRC could activate pathways completely independent of p38α inhibition.

G cluster_p38 p38α Pathway cluster_src SRC Pathway NBFO NBFO p38a p38α (Intended Target) NBFO->p38a Inhibits SRC SRC (Off-Target) NBFO->SRC Inhibits MK2 MK2 p38a->MK2 STAT3 STAT3 SRC->STAT3 HSP27 HSP27 MK2->HSP27 ResponseA Inflammation Modulation HSP27->ResponseA ResponseB Cell Proliferation & Survival STAT3->ResponseB

Caption: Impact of NBFO on intended and off-target pathways.

This guide has demonstrated a systematic approach to defining the cross-reactivity of a novel compound. By integrating broad screening with quantitative and cellular validation, researchers can build a high-confidence profile of their molecule, enabling informed decisions for its future development and application in research and medicine.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not available, linking to journal)
  • Ventura, J. J., & Nebreda, Á. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer. Clinical and translational oncology, 8(4), 229-236. (URL not available, linking to journal)
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link][18]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link][2]

  • Backstrom, A., Diamanti, I. A., & Eriksson, U. (2020). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Journal of medicinal chemistry, 63(15), 8067-8083. [Link][16]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 16, 2026, from Celtarys Research Website. [Link][5]

  • Zhao, Z., & Bourne, P. E. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 12(7), 1833-1840. [Link][19]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 16, 2026, from MtoZ Biolabs Website. [Link][20]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 16, 2026, from Reaction Biology Website. [Link][6]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay–CETSA. Methods in molecular biology, 1470, 207-220. [Link][11]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS chemical biology, 11(12), 3334-3342. [Link][21]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • van der Horst, E. H., de Witte, W. E., & Zaman, G. J. (2013). Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics. Journal of chemical information and modeling, 53(12), 3345-3355. [Link][1]

  • Henderson, M. J., Holbert, M. A., & Simeonov, A. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(11), 2448-2457. [Link][14]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved January 16, 2026, from CD Biosynsis Website. [Link][22]

  • Mato, A. R., Nabhan, C., & Barr, P. M. (2022). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers, 14(19), 4786. [Link][17]

  • Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. Retrieved January 16, 2026, from Eurofins DiscoverX Website. [Link][7]

  • CETSA. (n.d.). CETSA. Retrieved January 16, 2026, from CETSA Website. [Link][12]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link][13]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 141-161. [Link][15]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 16, 2026, from Reaction Biology Website. [Link][8]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Nitrobenzofuran-3(2H)-one Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The benzofuran-3(2H)-one (also known as coumaranone) core is a privileged structure found in numerous biologically active compounds. The introduction of a nitro group, as in 4-Nitrobenzofuran-3(2H)-one, provides a valuable handle for further functionalization and can significantly modulate biological activity. This guide provides an in-depth comparison of viable synthetic strategies for this target molecule, focusing on efficiency, scalability, and the chemical reasoning behind each approach.

While a single, universally optimized protocol for this compound is not prominently documented, established principles of organic synthesis allow for the rational design of several effective routes. Here, we benchmark two logical and robust strategies: Route A , a classical approach via intramolecular cyclization of a pre-functionalized phenylacetic acid, and Route B , a more convergent strategy involving a key Fries rearrangement of a phenoxyacetate precursor.

Route A: Intramolecular Cyclization of (2-Hydroxy-6-nitrophenyl)acetic acid

This strategy is arguably the most direct, relying on the construction of the key phenylacetic acid intermediate followed by a powerful acid-catalyzed cyclization. The success of this route is predicated on the efficient synthesis of the ortho-substituted precursor, which dictates the final regiochemistry.

Synthetic Workflow (Route A)

Route A Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization 3-Nitrophenol 3-Nitrophenol 3-Nitroanisole 3-Nitroanisole 3-Nitrophenol->3-Nitroanisole MeI, K2CO3 Intermediate_A 2-Methoxy-6-nitrobenzoic acid 3-Nitroanisole->Intermediate_A 1. n-BuLi 2. CO2 3. H+ Precursor_A (2-Hydroxy-6-nitrophenyl)acetic acid Intermediate_A->Precursor_A Reduction & Homologation (Multi-step) Target This compound Precursor_A->Target PPA or TFAA Heat

Caption: Overall workflow for Route A, starting from 3-Nitrophenol.

Mechanistic Considerations & Rationale

The cornerstone of this route is the final intramolecular acylation, a type of Friedel-Crafts reaction.[1] The (2-hydroxy-6-nitrophenyl)acetic acid intermediate possesses both the nucleophile (the activated aromatic ring) and the electrophile precursor (the carboxylic acid) in the same molecule.

Upon treatment with a strong dehydrating acid like Polyphosphoric Acid (PPA) or an activating agent like Trifluoroacetic Anhydride (TFAA), the carboxylic acid is converted into a highly reactive acylium ion or a mixed anhydride intermediate. PPA is a viscous, polymeric acid that excels as both a solvent and a catalyst for such cyclizations at elevated temperatures.[2][3] TFAA is a powerful activating agent that forms a mixed anhydride with the carboxylic acid, which is highly susceptible to intramolecular nucleophilic attack.[4]

The phenolic hydroxyl group acts as a powerful ortho,para-director for electrophilic aromatic substitution. The cyclization is directed to the carbon between the hydroxyl and nitro groups. The strong electron-withdrawing nature of the nitro group deactivates the ring, making the Friedel-Crafts acylation challenging. However, the activating effect of the hydroxyl group is sufficient to enable the intramolecular reaction, which is kinetically favored over intermolecular reactions.[1]

Experimental Protocols (Route A)

Step A1: Synthesis of (2-Hydroxy-6-nitrophenyl)acetic acid (Proposed)

  • Protection: To a solution of 3-nitrophenol (1 equiv.) in acetone, add potassium carbonate (1.5 equiv.). Stir the suspension vigorously and add methyl iodide (1.2 equiv.). Reflux the mixture for 8-12 hours until TLC analysis indicates complete consumption of the starting material. Cool, filter the solids, and concentrate the filtrate under reduced pressure. Purify the resulting 3-nitroanisole by column chromatography.

  • Ortho-metalation & Carboxylation: Dissolve 3-nitroanisole (1 equiv.) in anhydrous THF and cool to -78 °C under an argon atmosphere. Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) and stir for 1 hour at this temperature. Bubble dry CO₂ gas through the solution for 2 hours. Allow the reaction to warm to room temperature, then quench by carefully adding 1 M HCl. Extract the product with ethyl acetate, dry over MgSO₄, and concentrate to yield crude 2-methoxy-6-nitrobenzoic acid.

  • Homologation & Demethylation: The conversion of the benzoic acid to the phenylacetic acid is a multi-step process (e.g., via Arndt-Eistert homologation or reduction to the benzyl alcohol followed by conversion to the nitrile and hydrolysis). A final demethylation step using BBr₃ would be required to unmask the phenol, yielding the target precursor.

Step A2: Cyclization to this compound

  • Method A2-PPA:

    • Place (2-hydroxy-6-nitrophenyl)acetic acid (1 equiv.) in a round-bottom flask.

    • Add Polyphosphoric Acid (PPA) (10-20 times the weight of the starting material).

    • Heat the mixture with stirring in an oil bath at 80-100 °C for 1-2 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture slightly and pour it carefully onto crushed ice with vigorous stirring.

    • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure this compound.

  • Method A2-TFAA:

    • Suspend (2-hydroxy-6-nitrophenyl)acetic acid (1 equiv.) in an inert solvent such as dichloromethane or 1,2-dichloroethane.

    • Add trifluoroacetic anhydride (TFAA) (2-3 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates completion.

    • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Route B: Intramolecular Fries Rearrangement of (3-Nitrophenoxy)acetate

This route builds the molecule differently, first establishing the ether linkage and then using a rearrangement reaction to form the crucial carbon-carbon bond of the ketone. This avoids the potentially challenging synthesis of the substituted phenylacetic acid precursor.

Synthetic Workflow (Route B)

Route B Workflow cluster_0 Precursor Synthesis cluster_1 Rearrangement & Cyclization 3-Nitrophenol 3-Nitrophenol Precursor_B Ethyl (3-nitrophenoxy)acetate 3-Nitrophenol->Precursor_B Ethyl bromoacetate, K2CO3, Acetone Target This compound Precursor_B->Target Fries Rearrangement (e.g., AlCl3, heat) Followed by cyclization

Caption: Overall workflow for Route B, highlighting the key Fries Rearrangement.

Mechanistic Considerations & Rationale

The first step is a standard Williamson ether synthesis, a reliable and high-yielding reaction. The key transformation is the Fries rearrangement of the resulting phenolic ester.[5] This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid.[6][7]

The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile in an intramolecular Friedel-Crafts acylation.[8] A significant challenge in the Fries rearrangement is controlling regioselectivity. The reaction can produce both ortho and para isomers.[5] Lower reaction temperatures tend to favor the para-product (thermodynamic control), while higher temperatures often favor the ortho-product (kinetic control), as the ortho-intermediate can form a more stable bidentate complex with the Lewis acid catalyst.[5] For the synthesis of this compound, ortho-acylation is required. The presence of the nitro group at the meta-position relative to the ether linkage will further direct the incoming acyl group to the ortho positions (2- and 6-), one of which is the desired target.

Experimental Protocols (Route B)

Step B1: Synthesis of Ethyl (3-nitrophenoxy)acetate

  • To a solution of 3-nitrophenol (1.0 equiv.) in acetone (approx. 0.5 M), add anhydrous potassium carbonate (2.0 equiv.).

  • Add ethyl bromoacetate (1.1 equiv.) and reflux the mixture for 6-10 hours, monitoring by TLC.[9]

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1 M NaOH solution to remove any unreacted phenol, then wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give ethyl (3-nitrophenoxy)acetate, which can be used in the next step, often without further purification.

Step B2: Fries Rearrangement and Cyclization to this compound

  • In a flask equipped with a reflux condenser and a calcium chloride drying tube, place anhydrous aluminum chloride (AlCl₃) (2.5-3.0 equiv.).

  • Add an inert, high-boiling solvent like nitrobenzene or 1,2-dichloroethane, or run the reaction neat.

  • Heat the mixture to 140-160 °C.

  • Slowly add ethyl (3-nitrophenoxy)acetate (1.0 equiv.) to the hot catalyst mixture.

  • Maintain the high temperature for 1-3 hours. The reaction should result in the rearrangement to ethyl (2-hydroxy-6-nitrophenyl)acetate and its subsequent intramolecular cyclization (loss of ethanol) to the final product.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until the complex decomposes.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography to separate the desired 4-nitro isomer from any potential 6-nitro isomer and other byproducts.

Performance Benchmark and Comparison

ParameterRoute A (Phenylacetic Acid Cyclization)Route B (Fries Rearrangement)Rationale & Justification
Number of Steps Potentially longer (3-4 steps for precursor)Shorter (2 steps)Route B is more convergent, with the key C-C bond formation occurring late-stage.
Overall Yield Moderate to GoodPotentially LowerRoute A's final cyclization is typically high-yielding. Route B's Fries rearrangement can suffer from byproduct formation and regioselectivity issues, lowering the overall yield.
Regioselectivity ExcellentModerate to PoorThe precursor in Route A has a defined substitution pattern, ensuring only the 4-nitro product is formed. Route B may yield a mixture of 4-nitro and 6-nitro isomers that require separation.
Scalability ModerateChallengingThe use of stoichiometric, moisture-sensitive, and highly reactive AlCl₃ at high temperatures in Route B can be difficult to manage on a large scale. The PPA cyclization in Route A is generally more amenable to scale-up.
Reagent Safety & Cost PPA is corrosive but manageable. TFAA is highly reactive and corrosive. Precursor synthesis may involve organolithiums.AlCl₃ reacts violently with water. High-temperature reactions in nitrobenzene (a toxic solvent) pose significant hazards.Both routes use hazardous materials, but the conditions for Route B are arguably more demanding and hazardous, especially at scale.
Key Advantage Unambiguous regiochemical outcome.Fewer steps to the key intermediate.If a reliable synthesis for the precursor in Route A is established, its predictability is a major advantage.
Key Disadvantage Synthesis of the required precursor is not well-documented and may be low-yielding.Poor regioselectivity and harsh reaction conditions for the key rearrangement step.The primary hurdle for Route A is precursor availability, while for Route B it is reaction control and purification.

Conclusion and Recommendation

For laboratory-scale synthesis where product purity and unambiguous structural assignment are paramount, Route A is the recommended strategy , provided a viable synthesis for (2-hydroxy-6-nitrophenyl)acetic acid can be developed and optimized. The high regioselectivity of the final cyclization step ensures that the desired 4-nitro isomer is obtained without contamination from other isomers, simplifying purification and characterization. The cyclization itself is a robust and well-understood transformation.

Route B serves as a viable alternative, particularly for exploratory synthesis where obtaining a small amount of the target molecule quickly is the goal. Its two-step nature is appealing, but researchers must be prepared to invest significant effort in optimizing the Fries rearrangement conditions to maximize the yield of the desired ortho-product and in developing a robust chromatographic method to separate it from the para-rearranged byproduct and other impurities.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for speed and convergency against the demand for regiochemical purity and scalability.

References

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. Available at: [Link]

  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 46. Available at: [Link]

  • Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gawande, S. B., et al. (2013). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 125(5), 1093-1099. Available at: [Link]

  • Guesmi, A., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o509. Available at: [Link]

  • Patel, H. V., et al. (2016). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. Google Patents, WO2016046836A2.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. organic-chemistry.org. Available at: [Link]

  • Kumar, R., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(10), 2849-2853. Available at: [Link]

  • Reimer, C. L., & Reimer, M. (1943). p-Nitrophenylacetic Acid. Organic Syntheses, Coll. Vol. 2, p.466; Vol. 16, p.62. Available at: [Link]

  • Wikipedia contributors. (2023). Fries rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Evans, D. A. (1992). Preparation of 2-hydroxyphenyl-acetic acid. Google Patents, US5221772A.
  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available at: [Link]

  • Kotschy, A., et al. (2004). The ‘one-pot’ preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291. Available at: [Link]

  • Wang, J., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8504. Available at: [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Trifluoroacetic anhydride. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Project ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Available at: [Link]

  • Wikipedia contributors. (2023). (2-Nitrophenyl)acetic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Das, B., et al. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, Special Issue, 15, 1-6. Available at: [Link]

  • Braslau, R., et al. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]

  • Yin, J.-Q., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1133. Available at: [Link]

  • ResearchGate. (2025). Synthesis of p-nitrophenyl acetate. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Nitrophenoxy)acetic acid. PubChem Compound Database. Available at: [Link]

  • Google Patents. (1986). Process for the preparation of trifluoroacetic anhydride. Google Patents, US4595541A.
  • Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol. Google Patents, CN101066929A.
  • PubChem. (3-Nitrophenoxy)acetic acid. PubChem. Available at: [Link]

  • Iwai, K., et al. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Journal of Oleo Science, 74(10), 909-913. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of para-nitrophenyl acetate. PrepChem.com. Available at: [Link]

  • Singh, P., et al. (2018). BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization. Journal of Chemistry, 2018, 1-11. Available at: [Link]

  • Tepe, J. J., et al. (2002). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Tetrahedron, 58(42), 8475-8481. Available at: [Link]

  • Forbus, T. R., & Martin, J. C. (1979). Trifluoroacetyl triflate. Organic Syntheses, 59, 113. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Nitrobenzofuran-3(2H)-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of the chemical lifecycle. This guide provides a detailed protocol for the proper disposal of 4-Nitrobenzofuran-3(2H)-one, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in an understanding of the compound's structural hazards and established best practices for chemical waste management.

Hazard Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent risks. For this compound, the primary concerns stem from two structural features:

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles. They can be readily absorbed through the skin and may cause methemoglobinemia, a serious condition that reduces the oxygen-carrying capacity of the blood.[2] Compounds like nitrobenzene are extremely toxic.[5] Furthermore, nitro groups are oxidizing and can create explosive mixtures with certain substances.[5]

  • Benzofuran Core: The benzofuran heterocyclic system is present in many bioactive molecules but can also exhibit irritant properties.[6] Derivatives can cause skin, eye, and respiratory tract irritation.[7]

Given these characteristics, this compound must be presumed to be toxic, an irritant, and potentially reactive. Therefore, it is categorized as Hazardous Chemical Waste and must never be disposed of via standard laboratory drains or as regular solid trash.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls (i.e., use of a chemical fume hood) with appropriate PPE, is mandatory when handling this compound, including during disposal procedures.[10]

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles & Face ShieldMust conform to OSHA 29 CFR 1910.133 standards. A face shield is required when there is a risk of splashing.[10][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before use and change them immediately upon contamination to prevent skin absorption.[10]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact.[10]
Respiratory Fume Hood / RespiratorAll handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] A NIOSH-approved respirator may be required for spill cleanup outside a hood.[11]

Step-by-Step Disposal Protocol

The guiding principle of chemical disposal is segregation . Improperly mixed chemicals can lead to violent reactions, toxic gas release, or fire.[12] This protocol ensures that this compound waste is handled in a safe, isolated, and compliant manner.

Step 1: Waste Container Preparation
  • Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the waste. A glass bottle with a screw cap is suitable for liquid waste, while a sturdy, lined pail or drum is appropriate for solid waste.[13]

  • Proper Labeling: This is a critical safety and regulatory step.[14] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste enters the container)

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

Step 2: Waste Collection and Segregation
  • Solid Waste:

    • This includes the pure compound, contaminated weigh paper, pipette tips, and gloves.

    • Carefully place these items into a designated solid hazardous waste container lined with a clear plastic bag.[13]

    • Do not mix with other solid wastes unless explicitly approved by your EHS department.

  • Liquid Waste (Solutions):

    • This includes any solutions containing this compound.

    • Using a funnel, carefully pour the liquid waste into the designated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with other categories. Keep it separate from:

      • Strong acids or bases[12]

      • Reducing agents[12]

      • Halogenated and non-halogenated solvent wastes, unless instructed otherwise by EHS[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated SAA, which must be at or near the point of generation (i.e., in the same lab).[8][12]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste. This prevents the release of vapors and protects against spills.[8][13]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.

  • Monitor Accumulation: Do not exceed the accumulation limits for your SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste.[8] While this compound is not explicitly P-listed, its high potential toxicity warrants careful volume management.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), arrange for pickup.[8][13]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff.[9]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[8][9]

  • No Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[9]

Spill Management Protocol

Accidental spills must be treated as hazardous waste events.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact EHS or emergency services.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Don the appropriate PPE as listed in the table above.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the contaminated absorbent into your designated solid hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (consult your EHS for recommendations), collecting the cleaning materials as hazardous waste.

    • All materials used in the spill cleanup are considered hazardous waste and must be disposed of accordingly.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) spill Is there a spill? start->spill waste_type Solid or Liquid Waste? solid_waste Collect in Labeled Solid Waste Container (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (Solutions) waste_type->liquid_waste Liquid storage Store Securely in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment solid_waste->storage liquid_waste->storage spill->waste_type No spill_cleanup Follow Spill Protocol: 1. Alert & Don PPE 2. Contain with Absorbent 3. Collect as Solid Waste spill->spill_cleanup Yes spill_cleanup->solid_waste pickup Container Full or Time Limit Reached? storage->pickup pickup->storage No contact_ehs Contact EHS for Hazardous Waste Pickup pickup->contact_ehs Yes end_process Proper Disposal Complete contact_ehs->end_process

Sources

Comprehensive Safety and Handling Guide for 4-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 4-Nitrobenzofuran-3(2H)-one. As a specialized chemical, it requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research environment. This guide is built upon the foundational principles of chemical safety, drawing from data on analogous nitroaromatic and furanone compounds to establish a robust framework for risk mitigation.

Hazard Analysis: A Synthesis of Structural Precaution

  • Aromatic Nitro Compounds: This class of chemicals is associated with several potential hazards. They are often toxic if ingested, inhaled, or absorbed through the skin.[1] A significant concern with aromatic nitro compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

  • Furanone Derivatives: Furanone-containing molecules can be flammable and harmful if swallowed.[2] Depending on the specific substitutions, they may also cause skin and eye irritation.

Given these potential risks, a conservative approach that treats this compound with a high degree of caution is imperative.

Potential Hazards of this compound:

Hazard TypePotential EffectRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the known toxicity of aromatic nitro compounds.[1]
Eye Irritation May cause serious eye irritation.A common hazard for many organic chemicals, including furanone derivatives.
Skin Irritation May cause skin irritation or an allergic skin reaction.Based on the properties of similar nitroaromatic compounds.[3]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.A general precaution for handling powdered organic substances.
Methemoglobinemia Potential to reduce the blood's ability to carry oxygen.A known risk associated with exposure to aromatic nitro compounds.[1]
Combustibility May be combustible at high temperatures.Organic compounds, in general, can be combustible.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when handling this compound to prevent exposure through all potential routes.

Primary Engineering Controls

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[4] The work surface should be at least 15 cm (6 inches) from the sash plane.[5]

Mandatory PPE Ensemble
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[6] A full-face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or immersion, consider more robust options like neoprene.[7][8] Always inspect gloves for tears or degradation before use and dispose of them immediately after contact with the chemical.[9]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[7] Ensure it is made of a material like Nomex® or treated cotton and not synthetic fabrics that can melt.
Respiratory Protection RespiratorIf there is a potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[7][10]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.

Preparation and Weighing
  • Designated Area: Conduct all manipulations in a designated area within a chemical fume hood.

  • Spill Containment: Line the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in the fume hood. Use a tared container to avoid transferring the chemical outside of the controlled environment.

Dissolution and Reaction
  • Inert Atmosphere: If the protocol requires, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to maintain temperature control.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactive mixtures carefully and slowly, always within the fume hood.

  • Extraction and Washing: Perform all liquid-liquid extractions in the fume hood, ensuring separatory funnels are properly vented.

  • Purification: Column chromatography and other purification methods should be conducted with appropriate ventilation and spill containment.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, bench paper, filter paper) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Segregate liquid waste containing this compound. Do not mix with incompatible waste streams, such as strong oxidizing acids.[12][13]

  • Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated satellite accumulation area, following institutional guidelines.[12]

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate potential harm.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department.[11]

Diagrams

DOT Script for PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood yes_hood Yes fume_hood->yes_hood Yes no_hood No STOP! Do not proceed. fume_hood->no_hood No eye_protection Wear chemical splash goggles? yes_hood->eye_protection yes_eye Yes eye_protection->yes_eye Yes no_eye No STOP! Do not proceed. eye_protection->no_eye No gloves Wear chemical-resistant gloves (e.g., nitrile)? yes_eye->gloves yes_gloves Yes gloves->yes_gloves Yes no_gloves No STOP! Do not proceed. gloves->no_gloves No lab_coat Wear a flame-resistant lab coat? yes_gloves->lab_coat yes_coat Yes lab_coat->yes_coat Yes no_coat No STOP! Do not proceed. lab_coat->no_coat No proceed Proceed with handling yes_coat->proceed

Caption: PPE Selection Workflow for Handling this compound.

DOT Script for Waste Disposal Logic

Waste_Disposal_Logic start Generate waste containing This compound waste_type What is the waste type? start->waste_type solid Solid (gloves, paper) waste_type->solid Solid liquid Liquid (solvents, reaction mixture) waste_type->liquid Liquid sharps Sharps (needles, glassware) waste_type->sharps Sharps solid_container Place in labeled solid hazardous waste container solid->solid_container liquid_container Place in labeled liquid hazardous waste container liquid->liquid_container sharps_container Place in designated sharps container sharps->sharps_container store Store in satellite accumulation area solid_container->store liquid_container->store sharps_container->store

Caption: Waste Disposal Logic for this compound.

References

  • BenchChem. (n.d.). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • YouTube. (2024). Nitration reaction safety.
  • Synerzine. (n.d.). SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl- (Natural).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Environmental Health & Safety, University of Missouri. (n.d.). Discover the Various Types of PPE for Optimal Chemical Safety.
  • YouTube. (2025). What Are The Lab Safety Precautions For Nitric Acid? - Chemistry For Everyone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2018). SAFETY DATA SHEET.
  • Environmental Health & Safety Services, University of Missouri. (n.d.). Personal Protective Equipment.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI Chemicals. (2019). SAFETY DATA SHEET.
  • Environmental Health & Safety, University of Missouri. (n.d.). Nitro Compounds.
  • AK Scientific, Inc. (n.d.). 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran Safety Data Sheet.
  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Teachy. (n.d.). Activities of Nitro Compounds: Synthesis, Characterization, and Applications.
  • LookChem. (n.d.). 6-Fluoro-4-nitro-3H-isobenzofuran-1-one Safety Data Sheets(SDS).
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.